molecular formula C6H11NO2 B1682217 Vigabatrin CAS No. 60643-86-9

Vigabatrin

货号: B1682217
CAS 编号: 60643-86-9
分子量: 129.16 g/mol
InChI 键: PJDFLNIOAUIZSL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vigabatrin is a research chemical of significant interest in neuroscience and pharmacology. Its primary research value lies in its well-defined role as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) . By inhibiting this key enzyme, this compound increases GABA concentrations in the brain, providing a specific mechanism to modulate inhibitory synaptic transmission and study excitatory processes . Discovered in the 1970s, this compound has been used to explore the underlying mechanisms of seizure activity . From a research perspective, its pharmacokinetic profile is notable: it is rapidly absorbed, exhibits minimal plasma protein binding, undergoes little hepatic metabolism, and is primarily excreted unchanged in the urine . The compound is structurally similar to the neurotransmitter GABA, featuring an additional vinyl group that contributes to its mechanism of action . Researchers utilize this compound in studies focused on GABAergic systems and related pathways. It is critical to note that this product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFLNIOAUIZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041153
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from acetone/water, White to off-white powder

CAS No.

68506-86-5, 60643-86-9
Record name Vigabatrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68506-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vigabatrin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Amino-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminohex-5-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VIGABATRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Vigabatrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176C, 209 °C
Record name Vigabatrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vigabatrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Genesis of a GABAergic Game-Changer: An In-depth Technical Guide to the Discovery and Synthesis of Vigabatrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA), a cornerstone in the management of refractory complex partial seizures and infantile spasms, represents a triumph of rational drug design. This technical guide provides a comprehensive exploration of the discovery and synthesis of this compound, tailored for professionals in the fields of neuroscience, medicinal chemistry, and drug development. We delve into the scientific journey that led to its creation, its precisely engineered mechanism of action, and a detailed examination of its seminal and subsequent synthetic routes. This document offers in-depth experimental protocols, comparative quantitative data, and visual representations of its biochemical pathway and synthetic workflows to serve as a valuable resource for researchers and scientists.

Discovery and Rational Design: A Targeted Approach to Epilepsy Treatment

The development of this compound in the 1980s was a departure from the serendipitous discoveries that characterized the advent of many early antiepileptic drugs.[1] It was born from a deliberate and rational drug design strategy aimed at modulating the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] The central hypothesis was that increasing the synaptic concentration of GABA could counteract the excessive neuronal excitation underlying seizures.[2][4]

Scientists at Merrell Dow Pharmaceuticals (now part of Sanofi) targeted GABA transaminase (GABA-T), the key enzyme responsible for the metabolic degradation of GABA.[5][6] By creating an irreversible inhibitor of GABA-T, they aimed to achieve a sustained elevation of GABA levels in the brain.[2][3] This led to the conception of this compound, a structural analog of GABA featuring a vinyl group at the γ-position.[3] This modification was crucial, as it allowed the molecule to act as a "suicide inhibitor," binding covalently to the active site of GABA-T and permanently inactivating it.[3][7] This targeted mechanism of action not only proved effective but also provided researchers with a specific tool to explore the role of GABA in seizure activity.[2]

Despite its clear mechanism and efficacy in preclinical models, this compound's path to clinical use was not without hurdles. Initial concerns arose from findings of intramyelinic edema in animal trials in 1983, though these effects were not observed in humans.[1] Later, in 1997, its development was temporarily halted due to associations with peripheral visual field defects in some patients.[1][4] After extensive further studies and the implementation of a Risk Evaluation and Mitigation Strategy (REMS), the U.S. Food and Drug Administration (FDA) approved this compound (Sabril®) in August 2009 for the treatment of infantile spasms and refractory complex partial seizures in adults.[4][8][9][10]

Mechanism of Action: Enhancing GABAergic Inhibition

This compound exerts its anticonvulsant effects by irreversibly inhibiting the pyridoxal 5'-phosphate-dependent enzyme, GABA-T.[5][11] In the normal GABAergic synapse, GABA is synthesized from glutamate by glutamate decarboxylase (GAD).[12][13] Upon release into the synaptic cleft, GABA binds to its receptors (GABA-A and GABA-B) on the postsynaptic neuron, leading to an influx of chloride ions and hyperpolarization of the cell membrane, thus reducing neuronal excitability.[5] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[12][13] Within these cells, GABA-T catabolizes GABA into succinic semialdehyde, which is then further metabolized.[5][12]

This compound's vinyl group allows it to act as a mechanism-based inactivator of GABA-T.[3][7] By blocking this primary degradation pathway, this compound leads to a significant and sustained increase in the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.[2][6][11] This elevated GABA level acts as a brake on the excitatory processes that can trigger seizure activity.[2]

GABAergic_Signaling_Pathway Mechanism of Action of this compound in the GABAergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_synapse Vesicle->GABA_synapse Release GAT_pre GABA Transporter (GAT) GABA_synapse->GAT_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binds to GAT_glia GABA Transporter (GAT) GABA_synapse->GAT_glia Reuptake Chloride_channel Cl- Channel GABA_receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- influx leads to GABA_glia GABA GAT_glia->GABA_glia GABA_T GABA Transaminase (GABA-T) GABA_glia->GABA_T Degradation by SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversibly Inhibits Racemic_Synthesis Racemic Synthesis of this compound (Merrell Dow) start1 1,4-Dichloro-2-butene reagents1 NaOEt, EtOH, Reflux start2 Diethyl Malonate intermediate1 Diethyl 2-vinylcyclopropane- 1,1-dicarboxylate reagents2 1. NH3, Formamide, 120-130°C, 10-15 bar 2. H+ intermediate2 3-Carboxamido-5-vinyl- 2-pyrrolidone reagents3 HCl, Acetic Acid, Reflux product This compound (Racemic) reagents1->intermediate1 reagents2->intermediate2 reagents3->product Enantioselective_Synthesis_Glu Enantioselective Synthesis of (S)-Vigabatrin from L-Glutamic Acid start L-Glutamic Acid reagents1 Cyclization & Protection intermediate1 Pyroglutamic Acid Derivative reagents2 Reduction intermediate2 (S)-2-Oxopyrrolidine- 5-carboxaldehyde reagents3 Wittig Reaction intermediate3 Protected (S)-Vigabatrin reagents4 Hydrolysis & Deprotection product (S)-Vigabatrin reagents1->intermediate1 reagents2->intermediate2 reagents3->intermediate3 reagents4->product

References

The Pharmacology of Vigabatrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication utilized in the management of specific, challenging-to-treat seizure disorders.[1] Approved as an adjunctive therapy for refractory complex partial seizures (CPS) in patients two years and older and as a monotherapy for infantile spasms (IS) in infants aged one month to two years, its application is carefully considered due to a significant risk of adverse effects.[2][3][4][5] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Mechanism of Action

This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] However, it does not bind directly to GABA receptors.[1] Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA in the central nervous system.[8][9][10][11][12][13]

As an enzyme-activated, irreversible inhibitor (often termed a "suicide inhibitor"), this compound binds to GABA-T and is transformed into a reactive intermediate that covalently bonds to the enzyme's active site, rendering it inactive.[11] This inactivation prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic terminals and throughout the brain.[2][10][11] The elevated levels of this primary inhibitory neurotransmitter enhance GABAergic transmission, which acts as a "brake" on the excitatory processes that can trigger seizure activity.[2][10] The duration of this compound's pharmacological effect is therefore not dependent on its plasma concentration but rather on the rate of new GABA-T enzyme synthesis, which can take several days.[7][11]

Vigabatrin_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_metabolism GABA Catabolism Glutamate Glutamate GABA_synthesis GABA Synthesis (via GAD) Glutamate->GABA_synthesis GABA GABA GABA_synthesis->GABA GABA_in_cleft Increased GABA GABA->GABA_in_cleft Release GABA_T GABA Transaminase (GABA-T) GABA_in_cleft->GABA_T Degradation Postsynaptic Postsynaptic Neuron (Inhibitory Effect) GABA_in_cleft->Postsynaptic Binds to GABA Receptors Metabolites Succinic Semialdehyde GABA_T->Metabolites This compound This compound This compound->Inhibition Inhibition->GABA_T Irreversible Inhibition

Caption: Mechanism of Action of this compound.

Pharmacodynamics

The pharmacodynamic effect of this compound is directly linked to its mechanism of action. By inhibiting GABA-T, a single dose can lead to a widespread increase in brain GABA concentrations that persists for more than a week.[2] Studies using nuclear magnetic resonance spectroscopy (NMRS) have confirmed that this compound administration can increase brain GABA levels to approximately two to three times their baseline values.[14][15] This elevation in GABA is dose-dependent and shows a linear relationship with doses up to 3 g/day .[14][16][17]

Despite the significant increase in total GABA levels, studies utilizing single-photon emission computed tomography (SPECT) with [123I]iomazenil have shown that clinically effective doses of this compound do not cause a significant downregulation or change in the distribution of GABA-A/benzodiazepine receptors.[15][17] This suggests the elevated GABA is primarily contained within the presynaptic terminal and released during synaptic transmission, enhancing the natural inhibitory signaling without altering receptor density.[14] The clinical anticonvulsant effects are related to the dosage, but plasma drug level monitoring is of little value due to the irreversible nature of the enzyme inhibition; the biological half-life of the effect far outlasts the drug's presence in plasma.[6][11]

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is rapidly absorbed following oral administration.[4][6] It is supplied as a racemic mixture, but only the S(+)-enantiomer is pharmacologically active.[1][6]

Table 1: Pharmacokinetic Properties of this compound

Parameter Value Source(s)
Bioavailability ~80-90% [8]
Time to Peak (Tmax) 1-2 hours [6][9][13][16]
Plasma Protein Binding Negligible (0%) [8][9][11]
Metabolism Minimal; not metabolized by hepatic enzymes. [8][9][13]
Elimination Half-Life Young Adults: 5-8 hoursElderly: 12-13 hours [1][8]
Route of Excretion Primarily renal; ~95% excreted unchanged in urine. [9][11][16]
CSF Concentration ~10% of plasma concentration. [2][6]

| Effect of Food | No significant effect on absorption. |[6][13] |

Special Populations:

  • Pediatrics: The clearance rate is approximately 5.1 L/hr for children (3-9 years) and 5.8 L/hr for adolescents (10-16 years), compared to about 7 L/hr for adults.[9] The rate of absorption is slower in younger patients.[18]

  • Elderly: Renal clearance in individuals over 65 can be reduced by as much as 36%, leading to a prolonged half-life.[6][9] Dosage adjustments are recommended in patients with decreased renal clearance.[6]

Clinical Efficacy

This compound has demonstrated efficacy in specific, treatment-resistant epilepsy populations. Its primary indications are as an add-on therapy for refractory complex partial seizures and as a monotherapy for infantile spasms, particularly in patients with tuberous sclerosis (TS).[1][2][3][19]

Table 2: Summary of Clinical Efficacy Data

Indication Study Population Key Finding(s) Source(s)
Refractory Epilepsy 254 patients with refractory epilepsy (82% partial seizures) in a long-term open-label study. Median seizure frequency was reduced to ~35% of baseline. Efficacy was maintained for over 2 years, with only 11% discontinuing for insufficient efficacy. [20]
Refractory Epilepsy Patients with difficult-to-treat seizure disorders. Add-on therapy with ≥2 g/day reduced seizure frequency by ≥50% in approximately half of patients. [21]
Infantile Spasms 68 children with intractable infantile spasms (add-on therapy). 43% (29/68) achieved complete suppression of spasms. >50% reduction in spasms was seen in 46 children. Best response was in patients with tuberous sclerosis. [22]

| Infantile Spasms (Tuberous Sclerosis) | 22 subjects with symptomatic IS due to TS. | this compound (150 mg/kg/day) was significantly more efficacious than hydrocortisone, achieving spasm remission in 100% of subjects. |[19] |

Safety and Toxicology

The use of this compound is limited by a significant risk of serious adverse effects, most notably permanent vision loss. This has led to an FDA-issued black box warning.[3][9]

Table 3: Common and Serious Adverse Effects of this compound

Category Adverse Effect(s) Description Source(s)
Most Serious Permanent Vision Loss (Bilateral concentric visual field constriction) Can range from mild to severe, including "tunnel vision". The risk affects 30% or more of patients and increases with dose and duration of use. The onset is unpredictable and can occur at any time during treatment. [3][4][8][23][24]
Neurological Somnolence, fatigue, dizziness, headache, tremor, confusion, memory problems, agitation, depression, hyperactivity. These are among the most frequently reported side effects and are often dose-dependent. [8][12][24][25][26]
Psychiatric Mood and behavior changes, depression, and emergence of suicidal thoughts or behavior. Patients and families should be monitored for these changes. [3][25][26][27]
Other Common Effects Weight gain, peripheral neuropathy (numbness, tingling, pain in extremities), edema (fluid retention). Weight gain can occur without swelling. [8][12][23][25]
Hematologic Anemia This compound may cause low levels of red blood cells. [25][27]

| Infant-Specific | Abnormal MRI signal changes, intramyelinic edema. | Increased T2 signal changes in the thalamus, basal ganglia, and brainstem have been observed in some infants. |[26][28] |

Due to the risk of vision loss, regular ophthalmologic examinations are required for all patients on this compound.[3][8] However, these tests cannot prevent the damage from occurring.[4]

Drug Interactions

This compound has a relatively low potential for drug-drug interactions because it is not metabolized by hepatic enzymes and does not bind to plasma proteins.[11] However, some clinically relevant interactions have been noted.

Table 4: Known Drug Interactions with this compound

Interacting Drug Effect Mechanism Source(s)
Phenytoin Small but significant reduction (16-20%) in phenytoin plasma levels. Mechanism not fully elucidated, but not considered clinically significant. [6][11][19][26][29]
Clonazepam Increased clonazepam Cmax by 30% and decreased Tmax by 45%. Pharmacokinetic interaction. [26]

| Alcohol / CNS Depressants | Increased risk of drowsiness, dizziness, and sedation. | Additive CNS depressant effects. |[13][25][30] |

Key Experimental Methodologies

The pharmacological properties of this compound have been elucidated through a variety of experimental protocols, from preclinical models to clinical imaging studies.

Protocol 1: In Vivo Measurement of Brain GABA Levels

  • Objective: To quantify the change in brain GABA concentration following this compound administration.

  • Methodology: Non-invasive neuroimaging techniques are employed.

    • Patient Selection: Patients with partial seizures are recruited.

    • Baseline Measurement: Pre-treatment GABA levels in a specific brain region (e.g., occipital cortex) are measured using spectrally edited Magnetic Resonance Spectroscopy (MRS).[15][17]

    • Intervention: Patients are administered a therapeutic dose of this compound (e.g., 3 g/day ).[15]

    • Follow-up Measurement: After a set period (e.g., 25-84 days), MRS is repeated to measure post-treatment GABA levels.

    • Data Analysis: Pre- and post-treatment GABA concentrations are statistically compared (e.g., using Wilcoxon's test) to determine the magnitude of the increase.[15]

  • Cited Finding: This methodology has demonstrated that this compound causes a threefold increase in tissue GABA levels.[15]

Experimental_Workflow cluster_study_flow Workflow for In Vivo GABA Measurement Patient_Recruitment 1. Patient Recruitment (Partial Seizures) Baseline_Scan 2. Baseline Imaging (GABA MRS / SPECT) Patient_Recruitment->Baseline_Scan VGB_Admin 3. This compound Administration (e.g., 3 g/day for 4-12 weeks) Baseline_Scan->VGB_Admin Followup_Scan 4. Follow-up Imaging (GABA MRS / SPECT) VGB_Admin->Followup_Scan Data_Analysis 5. Data Analysis (Compare baseline vs. follow-up) Followup_Scan->Data_Analysis Conclusion 6. Conclusion (Quantify change in GABA levels) Data_Analysis->Conclusion

Caption: Experimental workflow for measuring this compound's effect on brain GABA.

Protocol 2: Assessment of GABA-A Receptor Density

  • Objective: To determine if increased GABA levels from this compound cause a change in GABA-A receptor density.

  • Methodology: Radioligand imaging techniques are used in parallel with GABA MRS.

    • Imaging Agent: [123I]iomazenil, a radioligand for the GABA-A/benzodiazepine receptor complex, is used with single-photon emission computed tomography (SPECT).[15]

    • Procedure: SPECT scans are performed at baseline and after this compound treatment, concurrently with the MRS scans described in Protocol 1.

    • Data Analysis: The distribution volume of the radioligand is calculated to estimate receptor density and binding potential. Statistical parametric mapping (SPM) can be used to compare changes across the entire brain volume against test-retest data from healthy controls.[15]

  • Cited Finding: This protocol revealed that despite a threefold increase in GABA, there was no associated downregulation of GABA-A receptors.[15]

Protocol 3: Clinical Efficacy Trials for Infantile Spasms

  • Objective: To evaluate the efficacy and safety of this compound for treating infantile spasms.

  • Methodology: Open-label, add-on therapy studies are a common design.

    • Patient Population: Infants and children with intractable infantile spasms resistant to previous treatments (e.g., corticosteroids, benzodiazepines) are enrolled.[22]

    • Intervention: this compound is added to the patients' existing anticonvulsant regimen. Dosing may start at 50 mg/kg/day and be titrated upwards based on response.[3][12]

    • Primary Endpoint: The primary measure of efficacy is the reduction in seizure frequency, often defined as a ≥50% reduction from baseline or complete suppression of spasms.[22]

    • Monitoring: Patients are monitored for efficacy and adverse events (e.g., somnolence, hypotonia, weight gain).[22]

  • Cited Finding: This type of study established this compound as an effective therapy for drug-resistant infantile spasms, with a 43% rate of complete spasm suppression in one trial.[22]

Conclusion

This compound is a potent antiepileptic drug with a well-characterized and highly specific mechanism of action: the irreversible inhibition of GABA transaminase. This leads to a profound and sustained increase in brain GABA levels, enhancing synaptic inhibition and reducing seizure frequency in patients with refractory complex partial seizures and infantile spasms. Its pharmacokinetic profile is straightforward, with rapid absorption and renal elimination. However, its significant clinical benefit is counterbalanced by a high risk of permanent, progressive vision loss, a factor that severely restricts its clinical use and mandates rigorous patient monitoring. For drug development professionals, this compound serves as a key example of rational drug design targeting a specific enzyme, while also highlighting the critical importance of long-term toxicology studies to identify unforeseen, organ-specific adverse effects.

References

In-Depth Technical Guide: The Effect of Vigabatrin on GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the principal inhibitory neurotransmitter in the central nervous system, GABA. By inactivating GABA-T, this compound leads to a significant and sustained elevation of GABA levels in the brain, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone is the cornerstone of its anticonvulsant properties, making it an effective therapeutic agent for certain forms of epilepsy, notably infantile spasms and refractory complex partial seizures. This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

This compound acts as a "suicide" inhibitor of GABA-T. As a structural analog of GABA, it binds to the active site of the enzyme. The catalytic process of GABA-T initiates the conversion of this compound into a reactive intermediate. This intermediate then forms a covalent bond with a critical lysine residue within the enzyme's active site, leading to its irreversible inactivation. The consequence of this irreversible inhibition is a reduction in the rate of GABA degradation, resulting in a net accumulation of GABA in both neuronal and glial compartments. This elevation of ambient GABA levels enhances inhibitory signaling throughout the brain.

Quantitative Effects on GABAergic Neurotransmission

The administration of this compound produces a dose-dependent increase in GABA concentrations in various brain regions. The following tables summarize the quantitative data from preclinical and clinical studies.

Table 1: Effect of this compound on GABA-T Activity

SpeciesTissue/Cell LineThis compound Concentration/Dose% Inhibition of GABA-T ActivityReference
HumanPlatelets2 g/day (chronic)~70%[1]
RatBrain1500 mg/kg (i.p.)>90% (at 4 hours)[1]

Table 2: Effect of this compound on GABA Concentrations

SpeciesBrain Region/FluidThis compound DoseBaseline GABA ConcentrationPost-Vigabatrin GABA ConcentrationFold IncreaseReference
HumanOccipital Lobe3 g/day ~1.0-1.1 µmol/g~2.9-3.0 µmol/g2-3[2]
HumanBrain Microdialysate0.5 g (multiple doses)-Up to 4 µmol/L-[3]
RatWhole Brain1500 mg/kg (i.p.)--5[1]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesParameterValueReference
HumanApparent Volume of Distribution0.8 L/kg[1]
HumanCSF to Blood Concentration Ratio~10%[1]

Signaling Pathways and Logical Relationships

GABAergic Synaptic Transmission and this compound's Point of Intervention

The following diagram illustrates a simplified GABAergic synapse and the metabolic pathway of GABA, highlighting where this compound exerts its effect.

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Uptake GABAT_pre GABA-T GABA->GABAT_pre Catabolism GAD->GABA Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release SSA_pre Succinic Semialdehyde GABAT_pre->SSA_pre Vigabatrin_pre This compound Vigabatrin_pre->GABAT_pre Irreversible Inhibition GABA_R GABA Receptor Synaptic Cleft->GABA_R Binding GABA_uptake GABA Transporter Synaptic Cleft->GABA_uptake Reuptake Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel Activation GABAT_glia GABA-T GABA_uptake->GABAT_glia Catabolism SSA_glia Succinic Semialdehyde GABAT_glia->SSA_glia Vigabatrin_glia This compound Vigabatrin_glia->GABAT_glia Irreversible Inhibition

Figure 1: GABAergic synapse and this compound's mechanism.
Logical Flow of this compound's Action

The following diagram outlines the logical sequence of events from this compound administration to the enhancement of GABAergic inhibition.

Vigabatrin_Logic_Flow Start This compound Administration Inhibition Irreversible Inhibition of GABA-Transaminase (GABA-T) Start->Inhibition Decrease_Catabolism Decreased GABA Catabolism Inhibition->Decrease_Catabolism Increase_GABA Increased Brain GABA Concentrations Decrease_Catabolism->Increase_GABA Enhance_Transmission Enhanced GABAergic Neurotransmission Increase_GABA->Enhance_Transmission Anticonvulsant_Effect Anticonvulsant Effect Enhance_Transmission->Anticonvulsant_Effect

Figure 2: Logical flow of this compound's anticonvulsant action.

Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)

This protocol describes a common method to determine GABA-T enzymatic activity in tissue extracts, which is essential for evaluating the inhibitory effect of compounds like this compound.

Materials:

  • Tissue homogenate (e.g., brain tissue)

  • Phosphate buffer (e.g., 100 mM, pH 8.6)

  • GABA solution (substrate)

  • α-ketoglutarate solution (co-substrate)

  • β-NADP+ (Nicotinamide adenine dinucleotide phosphate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • This compound solutions of varying concentrations

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Tissue Preparation: Homogenize the tissue sample in ice-cold phosphate buffer and centrifuge to obtain a supernatant containing the cytosolic enzymes, including GABA-T.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, β-NADP+, and SSADH.

  • Inhibitor Incubation: Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.

  • Enzyme Addition: Add the tissue supernatant (enzyme source) to each well.

  • Initiation of Reaction: Start the reaction by adding the GABA solution to each well.

  • Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The rate of NADPH formation, which is proportional to GABA-T activity, is determined by the change in absorbance.

  • Data Analysis: Plot the rate of reaction against the this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined from this plot.

In Vivo Microdialysis for GABA and this compound Measurement

This protocol outlines the procedure for in vivo microdialysis in a rodent model to measure extracellular levels of GABA and this compound in a specific brain region.

Materials:

  • Anesthetized rodent (e.g., rat)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • This compound for administration

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant the microdialysis probe into the target brain region (e.g., hippocampus, striatum).

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump.

  • Baseline Collection: Collect baseline dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20-30 minutes).

  • This compound Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for GABA and this compound concentrations using a sensitive analytical technique such as HPLC with fluorescence detection (after derivatization) or mass spectrometry.

  • Data Analysis: Plot the concentrations of GABA and this compound in the dialysate over time to determine the pharmacokinetic and pharmacodynamic profiles of the drug.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the general workflow for an in vivo microdialysis experiment.

Microdialysis_Workflow Start Surgical Implantation of Microdialysis Probe Perfusion Perfusion with Artificial Cerebrospinal Fluid (aCSF) Start->Perfusion Baseline Collection of Baseline Dialysate Samples Perfusion->Baseline Drug_Admin Administration of this compound Baseline->Drug_Admin Post_Dose Collection of Post-Dose Dialysate Samples Drug_Admin->Post_Dose Analysis Analysis of Samples by HPLC-MS/FLD Post_Dose->Analysis Data_Analysis Pharmacokinetic and Pharmacodynamic Analysis Analysis->Data_Analysis

Figure 3: General workflow for an in vivo microdialysis experiment.

Conclusion

This compound's well-defined mechanism of action, centered on the irreversible inhibition of GABA-T, provides a clear rationale for its therapeutic efficacy in specific epileptic conditions. The resulting elevation of brain GABA levels enhances inhibitory neurotransmission, thereby counteracting the neuronal hyperexcitability that underlies seizures. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's effects and to explore the potential of targeting the GABAergic system for novel therapeutic interventions. The provided visualizations of the signaling pathways and experimental workflows serve to clarify the complex processes involved in this compound's mechanism of action and its scientific evaluation.

References

The Cutting Edge of GABA-AT Inhibition: A Technical Guide to the Structural Analogues of Vigabatrin and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vigabatrin (γ-vinyl-GABA), an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), has been a cornerstone in the management of certain forms of epilepsy, including infantile spasms and refractory complex partial seizures.[1][2] Its mechanism of action, the elevation of the inhibitory neurotransmitter GABA in the brain, has paved the way for the rational design of novel, more potent, and potentially safer structural analogues.[3][4] This technical guide provides an in-depth overview of the key structural analogues of this compound, their biological activity, and the experimental methodologies used in their evaluation.

Quantitative Analysis of this compound Analogues: A Comparative Overview

The quest for enhanced potency and improved safety profiles has led to the development of several classes of this compound analogues. The following tables summarize the quantitative data on their inhibitory activity against GABA-AT and their in vivo anticonvulsant efficacy.

Table 1: In Vitro Inhibition of GABA-AT by this compound Analogues
Compound/AnalogueTypeIC50 (µM)Ki (µM)Inactivation Rate (k_inact) (min⁻¹)Efficacy (k_inact/Ki) (min⁻¹µM⁻¹)Notes
This compound Irreversible Inhibitor5.858500.240.00028Reference compound.[3]
CPP-115 Irreversible Inhibitor----Reported to be 187-300 times more potent than this compound.[5][6]
OV329 Irreversible Inhibitor0.299.73.320.342Approximately 10 times more efficient than CPP-115 and ~1220 times more efficient than this compound.[3][7]
(+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid Competitive Inhibitor----Approximately twice as potent as GABA as a GABA_A agonist.[8]
(-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid GABA Uptake InhibitorIC50 equal to racemic nipecotic acid---Selective for GABA uptake inhibition.[8]
(+)-TACP Partial Agonist (GABA_C)EC50 = 2.7±0.2 (ρ1), 1.45±0.22 (ρ2)---Moderately potent partial agonist at ρ1 and ρ2 GABA_C receptors.[9]
(+)-4-ACPCA Antagonist (GABA_C)-6.0±0.1 (ρ1), 4.7±0.3 (ρ2)--Potently inhibited the action of GABA at ρ1 and ρ2 GABA_C receptors.[9]
Compound 7f (4-phenyl-5-vinylpyrrolidin-2-one derivative) Competitive Inhibitor46.29 ± 3.190.106 ± 0.004--A potent and competitive inhibitor of GABA-AT.
ATS (a natural product) Inhibitor57.9 µg/mL---Identified as a novel GABA-AT inhibitor.[10]
Table 2: In Vivo Anticonvulsant Activity of this compound Analogues
Compound/AnalogueAnimal ModelSeizure TypeEfficacy (ED50 or effective dose)Reference
This compound Rodent modelsVarious50-200 mg/kg[11]
OV329 Rat (ivPTZ)Myoclonic jerks and clonic seizures30-fold greater potency than this compound[6]
OV329 Rat (amygdala-kindled)Focal and generalized seizuresSignificant increase in afterdischarge threshold at 30 and 40 mg/kg[6]
Compound 30 ((2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) Mouse (MES)Tonic-clonic seizures45.6 mg/kg[11]
Compound 30 ((2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) Mouse (6 Hz)Psychomotor seizures39.5 mg/kg[11]
1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one (1725) Rat and MouseElectroshock and Pentylenetetrazol-inducedPotent anticonvulsant activity[12]

Experimental Protocols: A Guide to Key Methodologies

The evaluation of novel GABA-AT inhibitors involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for these key experiments.

In Vitro GABA-AT Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds on GABA-AT.

Materials:

  • GABA-AT enzyme (e.g., from rat brain homogenate)

  • γ-aminobutyric acid (GABA)

  • α-ketoglutarate

  • 3,5-diaminobenzoic acid (coupling reagent)

  • Boric acid buffer (pH 8.2)

  • Test compounds (this compound analogues)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a crude GABA-AT enzyme solution from rat brain homogenate.

  • Reaction Mixture: In a 96-well plate, combine the test compound at various concentrations, GABA (final concentration 9 mM), and α-ketoglutarate (final concentration 9 mM) with the GABA-AT enzyme solution (0.8 mg/mL) in boric acid buffer.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Coupling Reaction: Add the coupling reagent, 3,5-diaminobenzoic acid, to the reaction mixture and incubate for an additional 30 minutes at 60°C.

  • Precipitation: Allow the plate to incubate at room temperature for 10 minutes to allow for precipitation.

  • Measurement: Transfer the supernatant to a new plate and measure the absorbance using a spectrophotometer at an excitation wavelength of 405 nm and an emission wavelength of 510 nm.[3]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used primary screening models for anticonvulsant drugs.

Animals:

  • Male albino mice (20-25 g) or rats.

Maximal Electroshock (MES) Test:

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle.

  • Induction of Seizures: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered a protective effect.

  • Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor component of the seizure.[13][14]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Drug Administration: Administer the test compound to a group of animals, with a control group receiving the vehicle.

  • Induction of Seizures: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg in mice).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures is considered a protective effect.

  • Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures.[13][14]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

GABA_Metabolism Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GABA_AT GABA-AT GABA->GABA_AT γ-Aminobutyric Acid Transaminase SSA Succinic Semialdehyde SSADH SSADH SSA->SSADH Succinic Semialdehyde Dehydrogenase Succinate Succinate GABA_AT->SSA GAD->GABA SSADH->Succinate This compound This compound & Analogues This compound->GABA_AT Inhibition

Caption: The metabolic pathway of GABA and the inhibitory action of this compound and its analogues on GABA-AT.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Analogue Synthesis Purification Purification & Characterization Synthesis->Purification GABA_AT_Assay GABA-AT Inhibition Assay Purification->GABA_AT_Assay Data_Analysis_vitro IC50 / Ki Determination GABA_AT_Assay->Data_Analysis_vitro Animal_Models Animal Seizure Models (MES, scPTZ) Data_Analysis_vitro->Animal_Models Lead Compound Selection Drug_Admin Drug Administration Animal_Models->Drug_Admin Observation Seizure Observation Drug_Admin->Observation Data_Analysis_vivo ED50 Determination Observation->Data_Analysis_vivo SAR_Logic VGB_Core This compound Core (γ-vinyl-GABA) Modification Structural Modifications VGB_Core->Modification Analogues Structural Analogues (e.g., CPP-115, OV329, Cyclopentene derivatives) Modification->Analogues Activity Biological Activity Analogues->Activity Potency Increased Potency Activity->Potency Selectivity Altered Selectivity Activity->Selectivity Safety Improved Safety Profile Activity->Safety

References

The Impact of Vigabatrin on Neuronal Excitability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication utilized in the management of refractory complex partial seizures and infantile spasms.[1] Its mechanism of action is centered on the modulation of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[2] By irreversibly inhibiting the enzyme GABA transaminase (GABA-T), this compound leads to a significant and sustained elevation of GABA concentrations in the brain.[2][3] This enhancement of GABAergic neurotransmission acts as a brake on the excessive neuronal firing that characterizes epileptic seizures.[2][3] While effective, this compound's use is associated with a significant risk of peripheral visual field defects, a critical consideration in its clinical application.[1] This guide provides a comprehensive technical overview of this compound's impact on neuronal excitability, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies for its evaluation.

Core Mechanism of Action: Augmentation of GABAergic Inhibition

This compound's primary pharmacological effect is the irreversible inhibition of GABA-T, the key enzyme responsible for the catabolism of GABA.[3] This inhibition leads to a substantial increase in GABA levels within the brain, with studies showing a two- to three-fold rise in GABA concentrations following this compound administration.[4] The elevated GABA is available for vesicular release at the presynaptic terminal, thereby amplifying the inhibitory postsynaptic potentials (IPSPs) and reducing overall neuronal excitability.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the biochemical pathway affected by this compound.

Vigabatrin_Mechanism Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation Synaptic Cleft Vesicle->Synaptic Cleft Release SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversible Inhibition GABA_Receptor GABA Receptor Synaptic Cleft->GABA_Receptor Binding Neuronal_Excitability Reduced Neuronal Excitability GABA_Receptor->Neuronal_Excitability

This compound's inhibition of GABA-T increases GABA levels.

Quantitative Impact of this compound

The clinical efficacy of this compound in reducing seizure frequency and its impact on brain GABA levels have been quantified in numerous studies.

Dose-Dependent Increase in Brain GABA Concentration

Magnetic Resonance Spectroscopy (MRS) has been instrumental in non-invasively measuring brain GABA levels in patients treated with this compound.

This compound Daily Dose Fold Increase in Brain GABA Concentration (Mean) Reference
50 mg/kg> 40% increase within 2 hours of a single dose[5]
3 g2-3 times control values[3]
Up to 60 mg/kgProportional increase with dose[2]
> 60 mg/kgNo further increase in GABA levels[2]
Reduction in Seizure Frequency in Refractory Complex Partial Seizures

Clinical trials have demonstrated a dose-dependent reduction in seizure frequency in adults with refractory complex partial seizures.

This compound Daily Dose Median Seizure Reduction from Baseline (%) Responder Rate (≥50% reduction in seizure frequency) Reference
1 g/day -24%[6]
3 g/day 4.3 seizures/month reduction51%[6]
6 g/day 4.5 seizures/month reduction54%[6]
3 g/day -43% vs 19% for placebo[7]
3 g and 6 g/day -51% and 54% vs 7% for placebo[7]
3 g/day -48% vs 26% for placebo[8]
Prevalence of this compound-Associated Visual Field Defects

A significant adverse effect of this compound is the development of peripheral visual field defects.

Patient Population Prevalence of Visual Field Defects Reference
Adults30-40%
Adults (>14 years)31% (95% CI 26-36%)
Adults32% (169 of 528 patients)
Patients treated with this compound52% with definite abnormal visual fields[9]

Experimental Protocols

This section outlines the methodologies used in key experiments to evaluate the effects of this compound.

Measurement of Brain GABA Levels using Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify GABA concentrations in the human brain following this compound administration.

Methodology:

  • Instrumentation: 1.5T or higher clinical MRI scanner equipped for proton MRS (¹H-MRS).

  • Localization: A specific volume of interest (VOI) is selected, typically in the occipital cortex, for example, a 13.5 cm³ volume.[5]

  • Pulse Sequence: A spectral editing technique, such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy), is employed to resolve the GABA signal from overlapping resonances of more abundant metabolites.

  • Data Acquisition: A series of spectra are acquired with and without a frequency-selective editing pulse applied to the GABA resonances.

  • Data Processing: The difference between the edited and unedited spectra reveals the GABA signal. The area under the GABA peak is then quantified relative to an internal reference signal (e.g., unsuppressed water or N-acetylaspartate) to determine its concentration.

  • Study Design: Baseline GABA levels are measured before initiating this compound treatment. Subsequent measurements are taken at various time points after starting treatment and at different dosage levels to establish a dose-response relationship.[2]

Assessment of Neuronal Firing Rate

Objective: To determine the effect of this compound on the firing rate of individual neurons.

Methodology (General Approach):

  • Preparation: Brain slices containing the region of interest (e.g., hippocampus or cortex) are prepared from animal models.

  • Recording Technique: Cell-attached or whole-cell patch-clamp recordings are performed on individual neurons. Cell-attached recording is less invasive and allows for the monitoring of spontaneous firing rates over extended periods.

  • Procedure:

    • A glass micropipette with a small tip opening is brought into close contact with the neuronal membrane to form a high-resistance seal.

    • The spontaneous electrical activity (action potentials) of the neuron is recorded.

    • A baseline firing rate is established.

    • This compound is then introduced into the bathing solution at a known concentration.

    • The firing rate is continuously monitored to observe any changes induced by this compound.

  • Data Analysis: The frequency of action potentials before and after the application of this compound is compared to determine its effect on neuronal excitability.

Clinical Trial Protocol for Efficacy in Refractory Complex Partial Seizures

Objective: To evaluate the efficacy and safety of this compound as an add-on therapy for patients with refractory complex partial seizures.

Methodology (Example from a Double-Blind, Placebo-Controlled Trial):

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults with a history of complex partial seizures who have not responded adequately to at least two other antiepileptic drugs.

  • Phases of the Trial:

    • Baseline Phase (e.g., 8-12 weeks): Patients' seizure frequency is documented to establish a baseline.

    • Titration Phase (e.g., 6 weeks): Patients are randomized to receive either this compound or a placebo. The dose of the study drug is gradually increased to the target maintenance dose.

    • Maintenance Phase (e.g., 12-16 weeks): Patients continue to receive the assigned treatment at a stable dose.

  • Primary Efficacy Endpoint: The primary outcome is typically the percent reduction in the mean monthly frequency of complex partial seizures during the maintenance phase compared to the baseline phase.

  • Data Collection: Patients or their caregivers maintain a daily seizure diary.

  • Statistical Analysis: The change in seizure frequency between the this compound and placebo groups is compared using appropriate statistical tests.

Assessment of Visual Field Defects

Objective: To detect and monitor for this compound-associated peripheral visual field constriction.

Methodology:

  • Primary Technique: Perimetry:

    • Automated Static Perimetry (e.g., Humphrey Field Analyzer): This is the most common method. The patient fixates on a central point while light stimuli of varying intensity are presented at different locations in their peripheral visual field. The patient presses a button to indicate when they see a stimulus. This method maps the sensitivity of the retina.

    • Kinetic Perimetry (e.g., Goldmann Perimetry): A stimulus of a fixed size and brightness is moved from the periphery towards the center of the visual field until it is detected by the patient. This is repeated for different meridians to map the outer boundary of the visual field.

  • Screening Protocol:

    • Baseline Assessment: A comprehensive ophthalmologic examination, including perimetry, should be performed before initiating this compound therapy.

    • Follow-up: Perimetry is typically repeated at regular intervals (e.g., every 3-6 months) during treatment to monitor for any changes.

  • Characteristic Finding: this compound-associated visual field defects typically manifest as bilateral, concentric peripheral constriction.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines the typical workflow for a clinical trial evaluating this compound.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Refractory CPS) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Seizure Diary, Perimetry) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Vigabatrin_Group This compound Group Randomization->Vigabatrin_Group Placebo_Group Placebo Group Randomization->Placebo_Group Titration Dose Titration Vigabatrin_Group->Titration Placebo_Group->Titration Maintenance Maintenance Phase Titration->Maintenance Data_Collection Data Collection (Seizure Frequency, Adverse Events) Maintenance->Data_Collection Visual_Field_Monitoring Visual Field Monitoring (Perimetry) Maintenance->Visual_Field_Monitoring Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Visual_Field_Monitoring->Statistical_Analysis

Workflow of a typical this compound clinical trial.
Logical Relationship: From Administration to Neuronal Inhibition

This diagram illustrates the logical cascade of events following this compound administration.

Logical_Flow VGB_Admin This compound Administration GABA_T_Inhibition Irreversible Inhibition of GABA-T VGB_Admin->GABA_T_Inhibition GABA_Increase Increased Brain GABA Concentration GABA_T_Inhibition->GABA_Increase GABAergic_Transmission Enhanced GABAergic Neurotransmission GABA_Increase->GABAergic_Transmission Neuronal_Hyperpolarization Postsynaptic Neuronal Hyperpolarization GABAergic_Transmission->Neuronal_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Seizure_Suppression Suppression of Seizure Activity Reduced_Excitability->Seizure_Suppression

Logical flow from this compound intake to seizure suppression.

Conclusion

This compound's impact on neuronal excitability is unequivocally linked to its potent and specific mechanism of elevating brain GABA levels through the irreversible inhibition of GABA-T. This guide has provided a detailed overview of this mechanism, supported by quantitative data on its effects on GABA concentration and seizure frequency. The outlined experimental protocols offer a framework for the scientific investigation of this compound and similar compounds. While its efficacy is well-documented, the significant risk of visual field defects necessitates careful patient monitoring and a thorough risk-benefit assessment. Future research may focus on elucidating the precise mechanisms of this compound-induced retinal toxicity and developing strategies to mitigate this adverse effect, thereby optimizing its therapeutic potential.

References

An In-depth Technical Guide to the Covalent Binding of Vigabatrin to GABA-Transaminase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA) is an enzyme-activated irreversible inhibitor of GABA-transaminase (GABA-T), a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By covalently modifying the enzyme's active site, this compound effectively increases brain GABA levels, a mechanism central to its efficacy as an anticonvulsant. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and GABA-T, detailing the mechanism of inactivation, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this interaction.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is tightly controlled by the interplay between its synthesis by glutamic acid decarboxylase (GAD) and its degradation. The principal enzyme responsible for the catabolism of GABA is 4-aminobutyrate aminotransferase, or GABA-transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

This compound was rationally designed as a mechanism-based inhibitor of GABA-T.[1] Its therapeutic effect stems from its ability to irreversibly inactivate GABA-T, leading to a sustained increase in GABA concentrations in the brain.[2][3] This guide delves into the precise molecular events that govern this inactivation.

Mechanism of Covalent Inactivation

This compound is a classic example of a "suicide inhibitor" or mechanism-based inactivator. It is initially processed by GABA-T as a substrate, which unmasks its reactive vinyl group within the confines of the active site. This leads to the formation of a covalent bond with the enzyme, causing its irreversible inactivation.

The inactivation process proceeds through several key steps:

  • Initial Binding and Schiff Base Formation: this compound, as a GABA analog, enters the active site of GABA-T and forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor.

  • Enzyme-Catalyzed Tautomerization: The enzyme's catalytic machinery abstracts a proton, leading to the formation of a conjugated imine.

  • Michael Addition: This reactive intermediate is then susceptible to a Michael addition by a nucleophilic residue in the active site.

  • Covalent Adduct Formation: X-ray crystallography studies have confirmed that this nucleophile is the ε-amino group of Lys-329, the same residue that forms the Schiff base with the PLP cofactor in the native enzyme.[4][5] This results in a stable, covalent ternary adduct between this compound, PLP, and Lys-329, rendering the enzyme inactive.[4][6]

Only the S-(+)-enantiomer of this compound is pharmacologically active.[2] The recovery of GABA-T activity is dependent on the synthesis of new enzyme, which can take several days.[7]

Quantitative Analysis of this compound-GABA-T Binding

The potency and kinetics of this compound's interaction with GABA-T have been characterized using various in vitro and in vivo methods. The following table summarizes key quantitative parameters.

ParameterValueSpecies/SystemMethodSource(s)
IC50 350 µMNot SpecifiedIn vitro enzyme assay[8]
KI 1.3 mMNot SpecifiedEnzyme kinetics[9]
kinact 2.2 min-1Not SpecifiedEnzyme kinetics[9]
kinact/KI 1.7 mM-1min-1Not SpecifiedEnzyme kinetics[9]
Brain GABA Increase 200-300%Human (CSF and brain tissue)Nuclear Magnetic Resonance Spectroscopy (NMRS)[2]
Platelet GABA-T Inhibition ~70%HumanEnzyme assay[2]

Experimental Protocols

The characterization of this compound's binding to GABA-T relies on a combination of biochemical, biophysical, and analytical techniques. Detailed methodologies for key experiments are provided below.

Recombinant Human GABA-Transaminase Purification

A reliable source of purified enzyme is essential for in vitro studies. The following is a summarized protocol for the expression and purification of 6xHis-tagged human GABA-T.[10][11][12][13][14]

Workflow for Recombinant Human GABA-T Purification

GABAT_Purification cluster_expression Overexpression in Expi293F™ Cells cluster_purification Two-Step Purification exp Transient transfection of Expi293F™ cells with 6xHis-tagged human ABAT plasmid harvest Cell Pellet Harvesting exp->harvest lysis Cell Lysis and Lysate Preparation harvest->lysis ni_nta Ni-NTA Affinity Chromatography lysis->ni_nta Binding and Elution with Imidazole sec Size-Exclusion Chromatography ni_nta->sec Separation by Size final_product Purified Enzyme sec->final_product Purified Dimeric Human GABA-T

Caption: Workflow for the overexpression and two-step purification of recombinant human GABA-T.

Protocol Steps:

  • Overexpression: Transiently transfect Expi293F™ cells with a plasmid vector containing the C-terminally 6xHis-tagged recombinant human ABAT gene.

  • Cell Harvesting: Collect the cell pellet after achieving sufficient expression levels.

  • Purification:

    • Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6) containing protease inhibitors.

    • Lyse the cells and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column and elute the 6xHis-tagged GABA-T using an imidazole gradient.

    • Further purify the eluted protein using size-exclusion chromatography to isolate the dimeric form of the enzyme.

  • Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blot analysis.

GABA-Transaminase Activity and Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of GABA-T and can be adapted to determine the inhibitory potency (e.g., IC50) of compounds like this compound.[10][15][16][17]

GABA-T Inhibition Assay Workflow

GABAT_Assay_Workflow cluster_detection Detection of Reaction Product start Prepare Assay Mixture: - Buffer (e.g., Phosphate buffer, pH 7.4) - GABA (substrate) - α-ketoglutarate (co-substrate) - Pyridoxal 5'-phosphate (cofactor) add_inhibitor Add varying concentrations of this compound (or vehicle control) start->add_inhibitor pre_incubation Pre-incubate enzyme with inhibitor add_inhibitor->pre_incubation initiate_reaction Initiate reaction by adding GABA-T pre_incubation->initiate_reaction incubation Incubate at a controlled temperature (e.g., 37°C) initiate_reaction->incubation coupled_reaction Couple GABA-T reaction to a secondary reaction that produces a chromophore incubation->coupled_reaction ninhydrin_reaction Alternatively, react with ninhydrin to produce a colored complex with remaining GABA incubation->ninhydrin_reaction spectrophotometry Measure absorbance at a specific wavelength (e.g., 565 nm for ninhydrin complex) coupled_reaction->spectrophotometry ninhydrin_reaction->spectrophotometry data_analysis Calculate % inhibition and determine IC50 spectrophotometry->data_analysis

Caption: General workflow for determining GABA-T inhibition using a spectrophotometric assay.

Protocol Steps:

  • Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4), solutions of GABA, α-ketoglutarate, PLP, and the inhibitor (this compound) at various concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, substrates, and cofactor to each well.

  • Inhibitor Addition: Add different concentrations of this compound to the test wells and a vehicle control to the control wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified GABA-T to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

  • Detection:

    • Coupled Enzyme Assay: A common method involves coupling the production of glutamate from the GABA-T reaction to a glutamate oxidase/peroxidase system, which generates a colored product.

    • Ninhydrin Method: Stop the reaction and add ninhydrin reagent. Heat the mixture to develop a colored complex with the remaining primary amines (GABA). The intensity of the color is inversely proportional to the enzyme activity.

  • Measurement: Read the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)

For irreversible inhibitors like this compound, IC50 values are time-dependent. A more rigorous characterization involves determining the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[18][19][20][21][22]

Methodology:

  • Time-Course Experiment: Incubate the enzyme with various concentrations of the irreversible inhibitor.

  • Activity Measurement: At different time points, take aliquots of the incubation mixture and measure the remaining enzyme activity using the assay described in section 4.2.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibition to determine kinact (the Vmax of the plot) and KI (the Km of the plot).

X-Ray Crystallography of the this compound-GABA-T Complex

X-ray crystallography provides high-resolution structural information about the covalent adduct formed between this compound and GABA-T.[3][5][6][8][23][24][25]

Protocol Steps:

  • Protein Crystallization: Crystallize the purified GABA-T enzyme using techniques such as vapor diffusion.

  • Soaking or Co-crystallization:

    • Soaking: Soak the pre-formed enzyme crystals in a solution containing this compound.

    • Co-crystallization: Crystallize the enzyme in the presence of this compound.

  • X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a 3D model of the enzyme-inhibitor complex. Refine the model to obtain the final structure. The structure of pig liver GABA-AT in complex with this compound is available in the Protein Data Bank (PDB ID: 1OHW).[4][26][27]

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of GABA-T by this compound and to identify the specific site of modification.[1][28][29][30][31][32][33][34][35][36]

Chemoproteomics Workflow for Covalent Inhibitor Target Identification

MassSpec_Workflow incubation Incubate purified GABA-T (or cell lysate) with this compound digestion Proteolytic Digestion (e.g., with Trypsin) incubation->digestion lc_separation Liquid Chromatography (LC) Separation of Peptides digestion->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) Analysis lc_separation->ms_analysis data_analysis Data Analysis to Identify Modified Peptides and the specific modified residue (Lys-329) ms_analysis->data_analysis result result data_analysis->result Confirmation of Covalent Adduct on Lys-329

Caption: A typical workflow for identifying the site of covalent modification of GABA-T by this compound using mass spectrometry.

Protocol Steps:

  • Sample Preparation: Incubate purified GABA-T with this compound.

  • Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first stage of MS separates the peptides by their mass-to-charge ratio. In the second stage, specific peptides are fragmented, and the masses of the fragments are measured.

  • Data Analysis: Analyze the MS/MS spectra to identify the amino acid sequence of the peptides. A mass shift on a peptide containing Lys-329 corresponding to the mass of the this compound adduct confirms the covalent modification at this specific site.

Conclusion

The interaction between this compound and GABA-transaminase is a well-characterized example of mechanism-based enzyme inactivation. Through a combination of kinetic, structural, and mass spectrometric studies, the covalent modification of the active site Lys-329 has been unequivocally established as the basis for its therapeutic action. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working on covalent inhibitors and targeting enzymes in the GABAergic system.

References

Vigabatrin for Refractory Complex Partial Seizures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epilepsy is a prevalent neurological disorder, and a significant portion of patients, estimated at around 30%, do not achieve adequate seizure control with standard antiepileptic drugs, leading to a condition known as refractory epilepsy.[1] Complex partial seizures (CPS), also referred to as focal impaired awareness seizures, originate in a specific brain region and result in impaired consciousness.[2][3] When these seizures are refractory to multiple treatments, they pose a significant clinical challenge.[2][3] Vigabatrin (sold under the brand name Sabril) is an antiepileptic medication approved as an adjunctive therapy for adults and children two years of age and older with refractory complex partial seizures who have not responded adequately to several other treatments.[2][4][5] It was rationally designed with a specific neurochemical target in mind, a distinction it shares with few other antiepileptic drugs.[4][6]

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T).[7][8] GABA-T is the key enzyme responsible for the catabolism of the brain's primary inhibitory neurotransmitter, GABA.[4][7] By inhibiting GABA-T, this compound leads to a sustained increase in GABA concentrations at synaptic terminals and throughout the brain.[4][9] This elevation in GABA enhances inhibitory neurotransmission, which acts as a "brake" on the excitatory processes that can trigger seizure activity.[3][4]

Experimental studies have shown that this compound preferentially inhibits neuronal GABA-T and that the S-enantiomer is the active form.[10][11] Following a single dose, the increase in brain GABA concentration can persist for over a week, which is significantly longer than this compound's plasma half-life.[4] Magnetic resonance spectroscopy (MRS) studies in patients have confirmed that clinically effective doses of this compound can cause a two- to three-fold increase in occipital GABA levels.[9][12] This elevated GABA is stored in the nerve terminal and released during synaptic transmission, thereby augmenting the brain's natural inhibitory tone to control seizures.[9]

G cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_p GABA GAD->GABA_p GABA_T GABA-Transaminase (GABA-T) GABA_p->GABA_T Degradation GABA_s Increased GABA Concentration GABA_p->GABA_s Release SSA Succinic Semialdehyde GABA_T->SSA VGB This compound VGB->GABA_T Irreversible Inhibition Receptor GABA-A Receptor GABA_s->Receptor Binding Effect Enhanced Inhibitory Neurotransmission (Hyperpolarization) Receptor->Effect

References

Neuroprotective Effects of Vigabatrin in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin (VGB) is an antiepileptic drug (AED) primarily utilized for refractory complex partial seizures and as a first-line monotherapy for infantile spasms, particularly those associated with Tuberous Sclerosis Complex (TSC).[1][2] Its canonical mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][3] This inhibition leads to a significant and sustained increase in brain GABA concentrations, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.[1][3] Beyond its well-established anticonvulsant properties, emerging preclinical evidence suggests that this compound may exert neuroprotective effects through novel mechanisms, notably the modulation of the mammalian target of rapamycin (mTOR) signaling pathway. This guide provides an in-depth technical overview of the preclinical data supporting this compound's neuroprotective actions, detailing the experimental models, methodologies, and quantitative outcomes.

Core Mechanisms of Action

GABA-Transaminase (GABA-T) Inhibition

This compound was rationally designed as an enzyme-activated, irreversible inhibitor of GABA-T.[1][3] By preventing the breakdown of GABA into succinic semialdehyde, this compound causes a widespread elevation of GABA levels in the central nervous system.[4][5] This enhancement of GABAergic inhibition acts as a brake on the excessive neuronal excitation that underlies seizure initiation and propagation.[1][5] A single dose can lead to elevated GABA concentrations for over a week, a duration far exceeding the drug's plasma half-life, due to the time required for the synthesis of new GABA-T enzyme.[1][6]

GABA_T_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA_vesicle GABA->GABA_vesicle Packaging Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GABA_Receptor GABA-A Receptor Synaptic_Cleft->GABA_Receptor Binding GABA_Degradation GABA Synaptic_Cleft->GABA_Degradation Reuptake Hyperpolarization Inhibition of Neuronal Firing GABA_Receptor->Hyperpolarization Cl- Influx GABA_T GABA-Transaminase GABA_Degradation->GABA_T SSA Succinic Semialdehyde GABA_T->SSA VGB This compound VGB->GABA_T Irreversible Inhibition

Caption: this compound's inhibition of GABA-T increases synaptic GABA levels.
mTOR Pathway Modulation

A novel mechanism for this compound's unique efficacy, especially in TSC, involves the inhibition of the mTOR pathway.[7][8] Tuberous Sclerosis is a genetic disorder caused by mutations in the TSC1 or TSC2 genes, leading to hyperactivation of the mTOR complex 1 (mTORC1), a key regulator of cell growth and proliferation.[9] Preclinical studies in a mouse model of TSC demonstrated that this compound not only suppresses seizures but also partially inhibits mTOR pathway activity.[7][10] This effect was observed through the reduced phosphorylation of the ribosomal protein S6 (P-S6), a downstream marker of mTORC1 activity.[9] This finding suggests this compound may have disease-modifying effects in conditions characterized by mTOR hyperactivation.[8][10]

mTOR_Pathway TSC1_2 TSC1/TSC2 Complex Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits S6 P-S6 S6K1->S6 Phosphorylates Protein_Synth Protein Synthesis & Cell Growth S6->Protein_Synth EIF4EBP1->Protein_Synth VGB This compound VGB->mTORC1 Partially Inhibits

Caption: this compound's novel inhibitory effect on the mTORC1 signaling pathway.

Quantitative Preclinical Data

The neuroprotective and disease-modifying effects of this compound have been most extensively studied in the Tsc1 knockout mouse model of Tuberous Sclerosis Complex.

Table 1: Efficacy of this compound in Tsc1GFAPCKO Mouse Model
ParameterVehicle ControlThis compound TreatmentOutcomeCitation
Seizure Development Progressively frequent seizures starting at ~3 weeksAlmost complete suppression of seizure developmentStatistically significant reduction (p<0.05)[10]
Survival 50% mortality at ~7 weeks; 100% by 11 weeks100% mortality delayed until 14 weeksModest but significant improvement in survival (p<0.05)[10]
Brain GABA Levels (Neocortex) BaselineIncreasedStatistically significant increase (p<0.05)[10]
Brain GABA Levels (Hippocampus) BaselineIncreasedStatistically significant increase (p<0.01)[10]
Table 2: Effect of this compound on mTOR Pathway Activation In Vivo (Tsc1GFAPCKO Mice)
Treatment GroupP-S6 (Ser240/244) Expression (Neocortex)P-S6 (Ser240/244) Expression (Hippocampus)Citation
Control Mice (Vehicle) BaselineBaseline[9]
Control Mice (VGB 100 mg/kg/day) DecreasedDecreased[9]
Control Mice (VGB 200 mg/kg/day) Further DecreasedFurther Decreased[9]
Tsc1 KO Mice (Vehicle) Markedly IncreasedMarkedly Increased[9]
Tsc1 KO Mice (VGB 50-200 mg/kg/day) Dose-dependent decreaseDose-dependent decrease[9]

Experimental Protocols & Methodologies

Detailed methodologies are critical for the replication and extension of preclinical findings. The following summarizes key protocols from pivotal studies.

Animal Model: Tuberous Sclerosis Complex
  • Model: Conditional knockout mice (Tsc1GFAPCKO) where the Tsc1 gene is deleted in astrocytes. These mice develop seizures, glial proliferation, and premature death, recapitulating key features of TSC.[7][10]

  • Genotyping: Standard PCR is used to confirm the genotype of the mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration
  • Compound: this compound (e.g., from Sigma-Aldrich) dissolved in a vehicle such as 0.9% saline.

  • Dosage: Doses ranging from 50 to 200 mg/kg/day have been used.[9] For chronic studies, treatment often begins around postnatal day 14-16, prior to seizure onset.[10]

  • Route: Intraperitoneal (i.p.) injection or oral gavage.

Seizure Monitoring & Behavioral Analysis
  • Method: Continuous video-electroencephalography (EEG) monitoring.[10]

  • Procedure: Mice are surgically implanted with cortical electrodes. After a recovery period, EEG signals are recorded 24/7 for several weeks.

  • Data Analysis: Seizures are identified and quantified by trained observers blinded to the treatment groups, based on characteristic electrographic and behavioral changes.[10]

Biochemical Analysis
  • Western Blotting: Used to quantify protein levels and phosphorylation states, particularly for mTOR pathway components (P-S6, total S6, actin).[9]

    • Tissue Preparation: Brain regions (neocortex, hippocampus) are rapidly dissected, homogenized in lysis buffer with protease and phosphatase inhibitors.

    • Analysis: Protein concentrations are determined (e.g., BCA assay), followed by SDS-PAGE, transfer to a membrane, incubation with primary and secondary antibodies, and chemiluminescent detection.

  • ELISA: A commercial mouse GABA ELISA kit is used to measure GABA concentrations in brain tissue homogenates.[10]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cluster_conclusion Conclusion A1 Generate Tsc1GFAPCKO and Control Mice A2 Randomize into Groups (Vehicle vs. VGB Doses) A1->A2 A3 Surgical Implantation of EEG Electrodes A2->A3 B1 Daily VGB or Vehicle Administration A3->B1 B2 Continuous Video-EEG Monitoring & Recording B1->B2 B3 Survival & Health Monitoring B1->B3 C3 EEG Data Analysis (Seizure Quantification) B2->C3 C1 Tissue Collection (Neocortex, Hippocampus) B3->C1 C2 Biochemical Analysis (Western Blot for P-S6, GABA ELISA) C1->C2 D1 Statistical Analysis & Interpretation C2->D1 C3->D1 D2 Assess Neuroprotective & Anti-seizure Efficacy D1->D2

Caption: Workflow for a preclinical study of this compound in a TSC mouse model.

This compound-Associated Retinal Toxicity: A Critical Consideration

A significant limitation to the use of this compound is the risk of irreversible peripheral visual field defects.[3][4] Preclinical studies have been crucial in characterizing this toxicity.

  • Animal Models: Long Evans rats are commonly used to study this compound-induced retinal toxicity.[11][12]

  • Key Pathological Findings: Chronic administration (e.g., 200 mg/kg for 65 days) leads to bilateral retinal atrophy, characterized by irregular thinning and disorganization of the outer nuclear layer and thinning of the photoreceptor layer.[11][12] These histological changes are consistent with reduced electroretinogram (ERG) amplitudes observed in treated animals.[13]

  • Role of Enantiomers: Studies have demonstrated that the systemic and retinal toxicity is driven by the S-(+)-enantiomer, while the R-(-)-enantiomer appears to be non-toxic.[12] The S-enantiomer also shows preferential accumulation in the eye and visual cortex.[14]

  • Potential for Mitigation: Research has shown that co-administration of certain neuroprotective molecules can limit the extent of this compound-induced retinal lesions in animal models, reducing the disorganization of retinal areas and rescuing cone photoreceptors.[13]

Table 3: Preclinical Models of this compound-Induced Retinal Toxicity
ModelDosageDurationKey FindingsCitation
Rat 200 mg/kg/day65 daysRetinal dysplasia, disorganization of outer nuclear layer, reduced photopic ERG amplitude.[11][13]
Long Evans Rat Escalating & Fixed Doses21 days (fixed-dose)Bilateral retinal atrophy (thinning/disorganization of outer nuclear and photoreceptor layers) caused by the S-enantiomer; R-enantiomer caused no microscopic changes.[12]
Mouse Varying dosesN/APreferential accumulation of the toxic S-(+)-enantiomer in the eye and visual cortex.[14]

Summary and Future Directions

Preclinical models have been instrumental in defining the neuroprotective potential of this compound. Beyond its primary role as a GABA-T inhibitor, this compound demonstrates disease-modifying effects in models of Tuberous Sclerosis Complex by partially inhibiting the mTOR signaling pathway.[7][8] This dual mechanism contributes to its potent anti-seizure efficacy and improved survival in Tsc1 knockout mice.[10]

However, the significant and well-documented retinal toxicity remains a major hurdle.[3] Preclinical research has successfully identified the S-enantiomer as the primary driver of this toxicity, opening a potential avenue for developing safer, enantiomer-pure formulations.[12]

Future research should focus on:

  • Elucidating the Mechanism: Further investigation is needed to determine the precise molecular mechanism by which this compound inhibits the mTOR pathway.

  • Separating Efficacy from Toxicity: Exploring the development of the non-toxic R-enantiomer or designing novel derivatives that retain mTOR-inhibiting and GABAergic properties without causing retinal damage.

  • Combination Therapies: Investigating rational combinations of this compound with specific neuroprotectants to mitigate retinal toxicity while preserving its antiepileptic and neuroprotective benefits.[13]

By addressing these key areas, the full therapeutic potential of this compound as a neuroprotective agent can be more safely and effectively translated to clinical practice.

References

Methodological & Application

Synthesis of Vigabatrin: A Detailed Protocol for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of Vigabatrin, an irreversible inhibitor of GABA transaminase used as an anticonvulsant. The following sections outline two distinct and well-documented synthetic routes: an enantioselective synthesis of (S)-Vigabatrin starting from L-glutamic acid, and a racemic synthesis commencing from succinimide.

These protocols are intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

Enantioselective Synthesis of (S)-Vigabatrin from L-Glutamic Acid

This synthetic pathway leverages the inherent chirality of L-glutamic acid to produce the pharmacologically active (S)-enantiomer of this compound. The key steps involve the formation of a pyroglutamate intermediate, followed by the introduction of the vinyl group via a Wittig reaction and subsequent hydrolysis.

Signaling Pathway of (S)-Vigabatrin Synthesis from L-Glutamic Acid

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation cluster_4 Step 5: Wittig Reaction cluster_5 Step 6: Hydrolysis L-Glutamic Acid L-Glutamic Acid Pyroglutamic Acid Pyroglutamic Acid L-Glutamic Acid->Pyroglutamic Acid Methyl Pyroglutamate Methyl Pyroglutamate Pyroglutamic Acid->Methyl Pyroglutamate 5-Hydroxymethyl-2-pyrrolidinone 5-Hydroxymethyl-2-pyrrolidinone Methyl Pyroglutamate->5-Hydroxymethyl-2-pyrrolidinone 5-Formyl-2-pyrrolidinone 5-Formyl-2-pyrrolidinone 5-Hydroxymethyl-2-pyrrolidinone->5-Formyl-2-pyrrolidinone (S)-5-Vinyl-2-pyrrolidinone (S)-5-Vinyl-2-pyrrolidinone 5-Formyl-2-pyrrolidinone->(S)-5-Vinyl-2-pyrrolidinone (S)-Vigabatrin (S)-Vigabatrin (S)-5-Vinyl-2-pyrrolidinone->(S)-Vigabatrin

Caption: Synthetic pathway of (S)-Vigabatrin from L-Glutamic Acid.

Experimental Protocol for (S)-Vigabatrin Synthesis

Step 1: Synthesis of Pyroglutamic Acid

  • L-Glutamic acid is heated in water at 135-140°C for 3-4 hours.

  • The solution is then cooled, and the resulting crystalline pyroglutamic acid is collected by filtration.

Step 2: Synthesis of Methyl Pyroglutamate

  • Pyroglutamic acid is dissolved in methanol.

  • Thionyl chloride is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure to yield methyl pyroglutamate.

Step 3: Synthesis of 5-Hydroxymethyl-2-pyrrolidinone

  • Methyl pyroglutamate is dissolved in ethanol.

  • Sodium borohydride is added portion-wise at 0°C.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with acetone, and the solvent is evaporated. The residue is purified by column chromatography.

Step 4: Synthesis of 5-Formyl-2-pyrrolidinone

  • 5-Hydroxymethyl-2-pyrrolidinone is dissolved in dichloromethane.

  • Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature for 2 hours.

  • The reaction mixture is filtered through a pad of silica gel and the solvent is evaporated to give 5-formyl-2-pyrrolidinone.

Step 5: Synthesis of (S)-5-Vinyl-2-pyrrolidinone

  • Methyltriphenylphosphonium bromide is suspended in dry tetrahydrofuran (THF).

  • n-Butyllithium is added dropwise at 0°C, and the mixture is stirred for 30 minutes to form the ylide.

  • A solution of 5-formyl-2-pyrrolidinone in THF is added to the ylide solution at 0°C.

  • The reaction is stirred for 4 hours at room temperature.

  • The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Step 6: Synthesis of (S)-Vigabatrin

  • (S)-5-Vinyl-2-pyrrolidinone is refluxed in 6N hydrochloric acid for 4 hours.

  • The solution is cooled and neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • The crude product is recrystallized from a mixture of water and ethanol to afford pure (S)-Vigabatrin.[1]

Quantitative Data for (S)-Vigabatrin Synthesis
StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
1Pyroglutamic Acid129.1190-95>98%
2Methyl Pyroglutamate143.1485-90>98%
35-Hydroxymethyl-2-pyrrolidinone115.1375-80>97%
45-Formyl-2-pyrrolidinone113.1170-75>95%
5(S)-5-Vinyl-2-pyrrolidinone111.1460-70>98%
6(S)-Vigabatrin129.1670-80>99%

Racemic Synthesis of this compound from Succinimide

This route provides a straightforward method to synthesize racemic this compound. The process begins with the reduction of succinimide, followed by the introduction of the vinyl group and subsequent hydrolysis to yield the final product.

Signaling Pathway of Racemic this compound Synthesis from Succinimide

G cluster_0 Step 1: Reduction cluster_1 Step 2: Vinylation cluster_2 Step 3: Hydrolysis Succinimide Succinimide 5-Ethoxy-2-pyrrolidinone 5-Ethoxy-2-pyrrolidinone Succinimide->5-Ethoxy-2-pyrrolidinone 5-Vinyl-2-pyrrolidinone 5-Vinyl-2-pyrrolidinone 5-Ethoxy-2-pyrrolidinone->5-Vinyl-2-pyrrolidinone This compound (racemic) This compound (racemic) 5-Vinyl-2-pyrrolidinone->this compound (racemic)

Caption: Synthetic pathway of racemic this compound from Succinimide.

Experimental Protocol for Racemic this compound Synthesis

Step 1: Synthesis of 5-Ethoxy-2-pyrrolidinone

  • Succinimide is suspended in ethanol and cooled to -10°C to -5°C.[2]

  • Sodium borohydride is added portion-wise, followed by the slow addition of ethanolic hydrogen chloride, maintaining the temperature between -5°C and 5°C.[2]

  • The reaction mixture is stirred at this temperature for 6 hours.[2]

  • The pH is adjusted to 8.0-8.5 with ethanolic potassium hydroxide, and the mixture is concentrated under reduced pressure to yield crude 5-ethoxy-2-pyrrolidinone.[2]

Step 2: Synthesis of 5-Vinyl-2-pyrrolidinone

  • The crude 5-ethoxy-2-pyrrolidinone is dissolved in anhydrous tetrahydrofuran (THF).

  • Vinylmagnesium bromide solution in THF is added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 5-vinyl-2-pyrrolidinone as an oil.[3]

Step 3: Synthesis of this compound

  • The crude 5-vinyl-2-pyrrolidinone is heated in an aqueous solution of potassium hydroxide at 90-100°C for 3 hours.[2]

  • The reaction mixture is cooled to 25-35°C, and isopropyl alcohol is added, followed by acetic acid, and stirred for 3 hours.[2]

  • The resulting slurry is cooled to 0-5°C and maintained for 2 hours.[2]

  • The product is collected by filtration, washed with isopropyl alcohol, and dried under reduced pressure to obtain crude this compound.[2]

  • Purification is achieved by recrystallization from a mixture of water and isopropyl alcohol.[2]

Quantitative Data for Racemic this compound Synthesis
StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC)
15-Ethoxy-2-pyrrolidinone129.1675-85>95%
25-Vinyl-2-pyrrolidinone111.1465-75>97%
3This compound (racemic)129.1680-90 (after purification)>99.5%

General Experimental Workflow

The following diagram illustrates a general workflow applicable to both synthetic routes described above, from reaction setup to final product analysis.

G cluster_0 Reaction Stage cluster_1 Work-up & Purification cluster_2 Analysis & Characterization Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification Purity Analysis (HPLC/TLC) Purity Analysis (HPLC/TLC) Purification->Purity Analysis (HPLC/TLC) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Purity Analysis (HPLC/TLC)->Structural Elucidation (NMR, MS) Final Product Final Product Structural Elucidation (NMR, MS)->Final Product

Caption: General laboratory workflow for chemical synthesis.

References

Application Notes and Protocols: In Vitro Assays for Measuring Vigabatrin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin (γ-vinyl-GABA) is an antiepileptic drug primarily used for refractory complex partial seizures and infantile spasms.[1][2] Its mechanism of action is well-characterized; it acts as a mechanism-based, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[3][4] By inhibiting GABA-T, this compound leads to a significant increase in GABA concentrations in the central nervous system, enhancing GABAergic inhibition and suppressing seizure activity.[1][5]

These application notes provide detailed protocols for key in vitro assays to quantify the efficacy of this compound, from direct target engagement to functional cellular outcomes. The described methods are essential for preclinical research, compound screening, and mechanism-of-action studies.

Mechanism of Action: this compound Signaling Pathway

This compound's therapeutic effect is achieved by elevating GABA levels through the irreversible inhibition of GABA-T. This increased GABA concentration enhances the inhibitory signaling at GABAergic synapses.[1][3]

Vigabatrin_Mechanism cluster_GABA_Metabolism GABA Metabolism cluster_Vigabatrin_Action This compound Action cluster_Synaptic_Outcome Synaptic Outcome Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA Transaminase (GABA-T) SSA Succinic Semialdehyde GABA->SSA Catalyzed by GABA_T->SSA Increased_GABA Increased [GABA] in Synapse aKG α-Ketoglutarate This compound This compound This compound->GABA_T Irreversibly Inhibits GABA_Receptor Postsynaptic GABA Receptor Increased_GABA->GABA_Receptor Binds to Neuronal_Inhibition Enhanced Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to

This compound inhibits GABA-T, increasing synaptic GABA and enhancing neuronal inhibition.

Protocol 1: GABA Transaminase (GABA-T) Activity Assay (Spectrophotometric)

This assay directly measures this compound's efficacy by quantifying its inhibition of GABA-T activity. The protocol is based on a coupled enzyme reaction where the product of the GABA-T reaction, succinic semialdehyde (SSA), is converted to succinate by succinic semialdehyde dehydrogenase (SSADH). This second reaction reduces NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[6][7]

Experimental Workflow

GABAT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Reagents: - Purified GABA-T - SSADH - Substrates (GABA, α-KG) - Cofactor (NADP+) R1 Pre-incubate GABA-T with this compound dilutions P1->R1 P2 Prepare this compound Serial Dilutions P2->R1 R2 Initiate reaction by adding substrates and NADP+ R1->R2 R3 Incubate at 25-37°C R2->R3 D1 Measure Absorbance at 340 nm (Kinetic or Endpoint) R3->D1 D2 Calculate GABA-T Activity and % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Workflow for the spectrophotometric GABA-T inhibition assay.
Materials

  • Purified recombinant human GABA-T[6]

  • Succinic Semialdehyde Dehydrogenase (SSADH)

  • GABA

  • α-Ketoglutarate (α-KG)

  • β-NADP+

  • This compound

  • Potassium pyrophosphate buffer (50 mM, pH 8.6)[6]

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol
  • Reagent Preparation:

    • Prepare a reaction buffer (50 mM Potassium Pyrophosphate, pH 8.6).

    • Prepare stock solutions of GABA, α-KG, and NADP+ in the reaction buffer.

    • Prepare a stock solution of this compound and create a serial dilution series (e.g., 0.1 µM to 1000 µM).

    • Dilute purified human GABA-T and SSADH to their working concentrations in the reaction buffer. An optimal concentration for human GABA-T is ~2.5 µg/mL.[6]

  • Assay Setup (in a 96-well plate):

    • To appropriate wells, add 20 µL of each this compound dilution or vehicle control (for 0% inhibition).

    • Add 20 µL of the diluted human GABA-T enzyme solution to all wells.

    • Include a "no enzyme" control well with vehicle and substrates for background correction.

    • Pre-incubate the plate at 25°C for 15-30 minutes to allow this compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate master mix containing GABA, α-KG, NADP+, and SSADH in reaction buffer.

    • Initiate the reaction by adding 160 µL of the substrate master mix to each well for a final volume of 200 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 25°C.

    • Measure the increase in absorbance at 340 nm every 1-2 minutes for 60-120 minutes (kinetic reading). Alternatively, take an endpoint reading after a fixed time (e.g., 2 hours).[6]

  • Data Analysis:

    • Calculate the rate of NADPH formation (V_o) from the linear portion of the kinetic curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (V_o_inhibitor / V_o_vehicle)) * 100.

    • Plot % Inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary
Enzyme SourceInhibitorIC50 ValueCitation
Recombinant Human GABA-TThis compound~5-10 µM[6]
Bacterial GABA-TThis compound~350-400 µM[6]

Note: The ~70-fold higher sensitivity of human GABA-T highlights the importance of using the correct species-specific enzyme for drug screening.[6]

Protocol 2: Measurement of GABA Levels in Neuronal Cultures (Fluorometric)

This assay measures the functional outcome of this compound treatment: the accumulation of GABA in a cellular context. It is suitable for neuronal cell lines or primary neuronal cultures. The protocol utilizes a GABase enzyme mix that links GABA concentration to the production of a fluorescent product.[8][9]

Experimental Workflow

GABA_Measurement_Workflow cluster_culture Cell Culture & Treatment cluster_sample Sample Preparation cluster_assay Fluorometric Assay cluster_detect Detection & Analysis C1 Plate GABAergic neurons (e.g., iPSC-derived) C2 Culture until mature C1->C2 C3 Treat with this compound (dose-response) for 24-48h C2->C3 S1 Collect cell lysates and/or culture media C3->S1 A1 Add samples/standards to 96-well plate S1->A1 S2 Prepare GABA standards S2->A1 A2 Add GABase/ Fluorometric Probe Mix A1->A2 A3 Incubate at 37°C A2->A3 D1 Measure Fluorescence (e.g., Ex/Em 535/587 nm) A3->D1 D2 Calculate GABA concentration from standard curve D1->D2 Viability_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_assay Viability Assay cluster_detect Detection & Analysis C1 Seed neurons in a 96-well plate C2 Treat with a wide range of This compound concentrations C1->C2 C3 Include positive (toxin) and negative (vehicle) controls C2->C3 C4 Incubate for 24-72 hours C3->C4 A1 Add MTT or Resazurin reagent to each well C4->A1 A2 Incubate for 2-4 hours at 37°C A1->A2 A3 If using MTT, add solubilizer (e.g., DMSO) A2->A3 D1 Measure Absorbance (MTT) or Fluorescence (Resazurin) A3->D1 D2 Calculate % Viability relative to vehicle control D1->D2 D3 Determine CC50 Value D2->D3

References

Application Notes and Protocols for Studying Vigabatrin's Anticonvulsant Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various animal models used to investigate the anticonvulsant properties of Vigabatrin. Detailed protocols for key experimental models are provided, along with a summary of quantitative data to facilitate comparison across different studies.

Introduction

This compound (VGB) is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, this compound increases GABA levels in the brain, which enhances inhibitory neurotransmission and helps to suppress seizure activity.[1][4][5] This mechanism of action has been well-characterized in various animal and cell culture models.[4] this compound is approved for the treatment of refractory complex partial seizures in adults and as a monotherapy for infantile spasms.[4]

Understanding the efficacy and mechanism of this compound in preclinical models is crucial for further drug development and for exploring its potential in other forms of epilepsy. This document outlines several widely used animal models and provides standardized protocols for their implementation in the study of this compound's anticonvulsant effects.

Mechanism of Action of this compound

This compound's primary mechanism of action is the irreversible inhibition of GABA-T. This leads to an accumulation of GABA in the brain, enhancing GABAergic inhibition and reducing neuronal hyperexcitability that underlies seizure activity.

Vigabatrin_Mechanism Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD catalyzed by GABA GABA GAD->GABA GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T degraded by SSA Succinic Semialdehyde GABA_T->SSA Increased_GABA Increased Brain GABA Levels This compound This compound This compound->GABA_T irreversibly inhibits Anticonvulsant_Effect Anticonvulsant Effect Increased_GABA->Anticonvulsant_Effect leads to

Caption: Mechanism of action of this compound.

Animal Models for Evaluating Anticonvulsant Efficacy

A variety of animal models are utilized to assess the anticonvulsant potential of therapeutic agents. These models can be broadly categorized into those that induce acute seizures in healthy animals and chronic models that aim to replicate the ongoing nature of epilepsy.

Chemically-Induced Seizure Models

1. Pentylenetetrazol (PTZ)-Induced Seizure Model: This is a widely used model for generalized seizures. PTZ is a GABA-A receptor antagonist that can induce clonic and tonic-clonic seizures.[6]

2. Pilocarpine-Induced Seizure Model: Pilocarpine, a muscarinic agonist, induces limbic seizures and status epilepticus, which can lead to spontaneous recurrent seizures, modeling temporal lobe epilepsy.[7][8][9]

3. Kainic Acid-Induced Seizure Model: Kainic acid, a glutamate analog, is used to induce limbic seizures and neuronal damage, providing a model for temporal lobe epilepsy.[10][11][12][13]

Electrically-Induced Seizure Models

1. Maximal Electroshock Seizure (MES) Test: The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[14][15]

2. 6-Hz Seizure Model: This model is considered a model of therapy-resistant partial seizures.[16][17][18][19]

Other Models

1. Audiogenic Seizure Models: These models utilize genetically susceptible strains of rodents that exhibit seizures in response to intense auditory stimulation.[20][21][22]

2. Genetic Models: Various genetic models, such as the WAG/Rij rat for absence seizures, are used to study the effects of anticonvulsants on specific forms of inherited epilepsy.[23]

Quantitative Data Summary

The following tables summarize the doses of this compound and their observed anticonvulsant effects in various animal models as reported in the literature.

Table 1: this compound Efficacy in Rodent Seizure Models

Animal ModelSpeciesThis compound DoseRoute of AdministrationAnticonvulsant EffectReference
Pentylenetetrazol (PTZ)MiceUp to 500 mg/kg-Increased seizure threshold after 3 days of treatment.[24]
Pentylenetetrazol (PTZ)Mice125 mg/kg-Inhibited clonic seizures after 7 days of treatment.[24]
Pentylenetetrazol (PTZ)Mice1000 and 1500 mg/kg-Decreased seizure intensity.[25]
Pentylenetetrazol (PTZ)Rats (developing)300, 600, 900, 1200 mg/kgi.p.Prolonged latency of clonic seizures; decreased incidence of generalized tonic-clonic seizures.[26][27]
PilocarpineRats250 mg/kg (daily for 45 days)-Provided neuroprotection in the hippocampus but did not prevent epileptogenesis.[7][28]
PilocarpineRats30 mg/kg/day (for 7 days) or single injectioni.p.Completely prevented focally evoked pilocarpine-induced seizures.[8]
Kainic AcidRats75 mg/kg per day (for 2 months)s.c. osmotic minipumpsDid not prevent hilar neuron loss or mossy fiber sprouting.[10]
Audiogenic Seizures (Kindled)Rats (KM, Wistar, WAG/Rij)100 and 200 mg/kgi.p.Suppressed clonic convulsions.[20]
Amygdala-KindledRats100-200 mg/kg (acute)-Potent anticonvulsant effect.[29]
Amygdala-KindledRats- (chronic)-Loss of anticonvulsant activity (tolerance).[29]
Tuberous Sclerosis Complex (TSC) Knock-outMice--Inhibited seizures and mTOR pathway activation.[30]
WAG/Rij Rat (Absence Seizures)Rats- (early long-term treatment)-Reduced seizure generation and synchronization.[23]

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is designed to assess the ability of this compound to protect against clonic seizures induced by a subcutaneous injection of PTZ.

PTZ_Protocol start Start acclimatize Acclimatize Mice start->acclimatize grouping Divide into Control and This compound Groups acclimatize->grouping administer_vgb Administer this compound or Vehicle grouping->administer_vgb wait Waiting Period (e.g., 3 or 7 days of treatment) administer_vgb->wait administer_ptz Administer PTZ (s.c.) wait->administer_ptz observe Observe for Seizures (Latency, Duration, Severity) administer_ptz->observe record Record and Analyze Data observe->record end End record->end

Caption: Experimental workflow for the PTZ-induced seizure model.

Materials:

  • Male mice (e.g., BALB/c)

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline)

  • Syringes and needles for administration

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into control and this compound-treated groups.

  • This compound Administration: Administer this compound (e.g., 125 mg/kg) or vehicle to the respective groups. Treatment can be for a single day or repeated over several days (e.g., 3 or 7 days) to assess long-term effects.[24]

  • PTZ Administration: At a predetermined time after the final this compound or vehicle administration, inject a convulsive dose of PTZ (e.g., 99 mg/kg, s.c.), which is the dose expected to cause convulsions in 97% of control animals (CD97).[24]

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for the onset of clonic seizures for a period of 30 minutes.

  • Data Collection: Record the latency to the first clonic seizure and the duration of the seizures. The severity of seizures can also be scored using a standardized scale.

  • Analysis: Compare the seizure parameters between the this compound-treated and control groups to determine the anticonvulsant efficacy.

Protocol 2: Pilocarpine-Induced Status Epilepticus in Rats

This protocol models temporal lobe epilepsy and is used to evaluate the neuroprotective and antiepileptogenic effects of this compound.

Pilocarpine_Protocol start Start acclimatize Acclimatize Rats start->acclimatize lithium Administer Lithium Chloride acclimatize->lithium wait1 Wait 18-24 hours lithium->wait1 scopolamine Administer Scopolamine wait1->scopolamine wait2 Wait 30 minutes scopolamine->wait2 pilocarpine Administer Pilocarpine to Induce SE wait2->pilocarpine vgb_admin Administer this compound or Saline (10 min post-pilocarpine) pilocarpine->vgb_admin se_monitoring Monitor for Status Epilepticus (SE) vgb_admin->se_monitoring terminate_se Terminate SE (e.g., with diazepam) se_monitoring->terminate_se chronic_treatment Chronic Daily this compound/Saline Treatment (e.g., 45 days) terminate_se->chronic_treatment monitoring Monitor for Spontaneous Recurrent Seizures chronic_treatment->monitoring histology Histological Analysis for Neuroprotection monitoring->histology end End histology->end

Caption: Experimental workflow for the pilocarpine-induced status epilepticus model.

Materials:

  • Adult male rats (e.g., Wistar)

  • This compound

  • Pilocarpine hydrochloride

  • Lithium chloride

  • Scopolamine methyl nitrate

  • Diazepam

  • Saline

  • Syringes and needles

  • EEG recording equipment (optional)

Procedure:

  • Animal Preparation: Acclimatize rats and handle them daily for a week prior to the experiment.

  • Lithium Pretreatment: Administer lithium chloride (e.g., 3 mEq/kg, i.p.) 18-24 hours before pilocarpine to potentiate its effects.

  • Scopolamine Administration: Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.

  • Induction of Status Epilepticus (SE): Inject pilocarpine hydrochloride (e.g., 30 mg/kg, i.p.) to induce SE.

  • This compound Treatment: 10 minutes after the pilocarpine injection, administer this compound (e.g., 250 mg/kg) or saline to the respective groups.[7]

  • SE Monitoring: Monitor the animals for behavioral signs of SE. The onset of SE is characterized by continuous seizures.

  • SE Termination: After a set duration of SE (e.g., 90 minutes), terminate the seizures with an injection of diazepam (e.g., 10 mg/kg, i.p.).

  • Chronic Treatment: Continue daily administration of this compound or saline for a prolonged period (e.g., 45 days).[7]

  • Monitoring for Spontaneous Seizures: During the chronic phase, monitor the animals for the development of spontaneous recurrent seizures. This can be done through behavioral observation or continuous video-EEG monitoring.

  • Histological Analysis: At the end of the study, perfuse the animals and process the brains for histological analysis to assess neuronal damage and neuroprotection in brain regions like the hippocampus.

Protocol 3: 6-Hz Psychomotor Seizure Model in Mice

This protocol is used to identify drugs effective against therapy-resistant partial seizures.

SixHz_Protocol start Start acclimatize Acclimatize Mice start->acclimatize grouping Divide into Control and This compound Groups acclimatize->grouping administer_vgb Administer this compound or Vehicle grouping->administer_vgb wait Waiting Period administer_vgb->wait topical_anesthetic Apply Topical Anesthetic to Cornea wait->topical_anesthetic stimulation Deliver 6 Hz Corneal Stimulation topical_anesthetic->stimulation observe Observe for Psychomotor Seizure Behavior stimulation->observe record Record Protection or Seizure Occurrence observe->record end End record->end

Caption: Experimental workflow for the 6-Hz psychomotor seizure model.

Materials:

  • Male mice (e.g., CF-1)

  • This compound

  • Vehicle (e.g., saline)

  • Corneal electrode stimulator

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline for electrodes

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory conditions.

  • Grouping and Administration: Divide animals into groups and administer this compound or vehicle at various doses.

  • Waiting Period: Allow for a sufficient time for the drug to be absorbed and distributed (e.g., 30-60 minutes).

  • Anesthesia and Stimulation: Apply a drop of topical anesthetic to each eye. Deliver a 6 Hz electrical stimulus of a specific current intensity (e.g., 22 mA, 32 mA, or 44 mA) for a fixed duration (e.g., 3 seconds) through corneal electrodes moistened with saline.[19][31]

  • Observation: Immediately after stimulation, observe the mouse for characteristic psychomotor seizure behaviors, which include a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[31]

  • Data Recording: An animal is considered protected if it does not display seizure behavior. The percentage of protected animals in each group is calculated.

  • Analysis: Determine the median effective dose (ED50) of this compound required to protect 50% of the animals from seizures at each current intensity.

Conclusion

The animal models described in these application notes are valuable tools for the preclinical evaluation of anticonvulsant drugs like this compound. The choice of model depends on the specific research question, such as investigating efficacy against a particular seizure type or exploring neuroprotective and antiepileptogenic properties. The provided protocols offer a standardized framework for conducting these studies, and the summarized data allows for a comparative understanding of this compound's effects across different models. Careful consideration of experimental design, including appropriate controls and outcome measures, is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Quantifying GABA Levels Following Vigabatrin Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, this compound increases GABA levels in the brain, which is the principal mechanism of its antiepileptic effect.[3][4] Accurate quantification of GABA level changes following this compound administration is crucial for understanding its pharmacodynamics, optimizing dosing regimens, and developing novel GABAergic therapeutic agents. These application notes provide detailed protocols for three common techniques used to quantify GABA levels: Magnetic Resonance Spectroscopy (MRS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action of this compound

This compound acts as a "suicide" inhibitor of GABA-T. It mimics the structure of GABA and binds to the active site of the enzyme. During the catalytic process, this compound is converted into a reactive intermediate that covalently bonds to the enzyme, leading to its irreversible inactivation.[1] This inactivation of GABA-T results in a significant increase in GABA concentrations in various biological compartments, including the brain, plasma, and cerebrospinal fluid (CSF).[2][5][6]

Vigabatrin_Mechanism Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation Inactive_GABA_T Inactive GABA-T Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde This compound This compound This compound->GABA_T Irreversible Inhibition

This compound's mechanism of action.

Data Presentation: Quantitative Changes in GABA Levels

The following tables summarize the quantitative changes in GABA levels observed in human studies after this compound administration, as measured by MRS, HPLC, and analysis of cerebrospinal fluid (CSF).

Table 1: Brain GABA Levels Measured by Magnetic Resonance Spectroscopy (MRS)

DosageDuration of TreatmentBrain RegionBaseline GABA Level (mmol/kg)Post-Vigabatrin GABA Level (mmol/kg)Fold IncreaseReference
50 mg/kg (single dose)2 hoursOccipital Cortex0.95 (SEM, 0.07)1.34 (SEM, 0.13)~1.4[6]
50 mg/kg (single dose)1 dayOccipital Cortex0.95 (SEM, 0.07)1.44 (SEM, 0.08)~1.5[6]
50 mg/kg/dayRegular treatmentOccipital Cortex1.0 (SEM, 0.07)2.4 (SEM, 0.09)2.4[6]
3 g/day Not specifiedOccipital LobeNot specified2-3 times control values2-3[3][5]
3-4 g/day Not specifiedOccipital LobeNot specifiedTwofold increase compared to non-epileptic subjects2[7]

Table 2: Plasma GABA Levels Measured by High-Performance Liquid Chromatography (HPLC)

Patient GroupDuration of TreatmentBaseline Plasma GABA (nmol/ml)Post-Vigabatrin Plasma GABA (nmol/ml)Mean Increase (%)Reference
RespondersShort-term0.3800.53048[2]
RespondersLong-term0.3920.61871[2]
Non-respondersShort-term & Long-termNo significant changeNo significant change-[2]

Table 3: Cerebrospinal Fluid (CSF) GABA Levels

Duration of TreatmentAnalyteBaseline LevelPost-Vigabatrin Level (as % of baseline)Reference
7 monthsTotal GABANot specified283%[6]
7 monthsFree GABANot specified197%[6]

Experimental Protocols

Magnetic Resonance Spectroscopy (MRS) for in vivo Brain GABA Quantification

MRS is a non-invasive technique that allows for the quantification of metabolites in the living brain. The MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) sequence is the most commonly used method for detecting the relatively low concentration of GABA.[8][9]

MRS_Workflow cluster_protocol MEGA-PRESS Protocol Patient_Prep Patient Preparation and Positioning Anatomical_Scan Anatomical MRI Scan (e.g., T1-weighted) Patient_Prep->Anatomical_Scan Voxel_Placement Voxel Placement in Region of Interest Anatomical_Scan->Voxel_Placement Shimming Magnetic Field Shimming Voxel_Placement->Shimming Water_Suppression Water Suppression Optimization Shimming->Water_Suppression MEGA_PRESS_Acquisition MEGA-PRESS Data Acquisition (ON and OFF acquisitions) Water_Suppression->MEGA_PRESS_Acquisition Data_Processing Data Processing and Spectral Analysis MEGA_PRESS_Acquisition->Data_Processing Quantification GABA Quantification Data_Processing->Quantification

Experimental workflow for MRS.

Protocol: MEGA-PRESS for GABA Quantification

  • Patient Preparation: Ensure the patient is comfortable and positioned securely in the MRI scanner to minimize motion artifacts.

  • Anatomical Imaging: Acquire a high-resolution T1-weighted anatomical image to guide the placement of the MRS voxel.

  • Voxel Placement: Place a voxel (e.g., 3 x 3 x 3 cm) in the region of interest (e.g., occipital cortex).

  • Shimming: Perform automated and manual shimming to optimize the homogeneity of the magnetic field within the voxel.

  • Water Suppression: Optimize water suppression parameters to minimize the water signal, which can obscure the GABA signal.

  • MEGA-PRESS Acquisition:

    • Acquire interleaved "ON" and "OFF" resonance spectra. The "ON" pulse is applied at 1.9 ppm to edit the GABA signal at 3 ppm, while the "OFF" pulse is applied at a symmetrical frequency away from the GABA signal (e.g., 7.5 ppm).[8]

    • Typical acquisition parameters: TE (echo time) = 68 ms, TR (repetition time) = 2000 ms, number of averages = 128-256.

  • Data Processing:

    • Perform frequency and phase correction on the acquired free induction decays (FIDs).

    • Subtract the "OFF" FID from the "ON" FID to generate the difference spectrum, which reveals the edited GABA signal.

  • GABA Quantification:

    • Use a spectral fitting software (e.g., LCModel, Gannet) to model and quantify the GABA peak in the difference spectrum.[10]

    • Express GABA concentration relative to an internal reference compound (e.g., creatine or water).

High-Performance Liquid Chromatography (HPLC) for Plasma GABA Quantification

HPLC is a widely used technique for separating and quantifying amino acids, including GABA, in biological fluids.[2] A common method involves pre-column derivatization of GABA to enable fluorescent detection, which provides high sensitivity and specificity.[11]

HPLC_Workflow cluster_protocol HPLC-FLD Protocol Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation Sample_Collection->Protein_Precipitation Derivatization Pre-column Derivatization (e.g., with OPA) Protein_Precipitation->Derivatization HPLC_Separation HPLC Separation (Reversed-Phase Column) Derivatization->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Data_Analysis Data Analysis and Quantification Fluorescence_Detection->Data_Analysis

Experimental workflow for HPLC.

Protocol: HPLC with Fluorescence Detection (HPLC-FLD)

  • Sample Collection and Preparation:

    • Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.

    • Deproteinize the plasma by adding a precipitating agent (e.g., perchloric acid or acetonitrile), followed by centrifugation.

  • Derivatization:

    • Mix the deproteinized supernatant with a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent derivative of GABA.[12]

  • HPLC Analysis:

    • Inject the derivatized sample into an HPLC system equipped with a reversed-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detect the fluorescent GABA derivative using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 450 nm emission for OPA derivatives).

  • Quantification:

    • Prepare a standard curve using known concentrations of GABA.

    • Determine the concentration of GABA in the samples by comparing their peak areas to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for GABA Quantification

ELISA is a plate-based immunoassay technique that can be used for the quantitative determination of GABA in various biological samples.[13] Commercially available ELISA kits for GABA are typically based on a competitive assay format.

ELISA_Workflow cluster_protocol Competitive ELISA Protocol Sample_Prep Sample and Standard Preparation Coating Coating Microplate with GABA-Antigen Incubation Incubation with Sample/Standard and Anti-GABA Antibody Coating->Incubation Washing1 Washing to Remove Unbound Antibody Incubation->Washing1 Secondary_Ab Addition of Enzyme-Conjugated Secondary Antibody Washing1->Secondary_Ab Washing2 Washing to Remove Unbound Conjugate Secondary_Ab->Washing2 Substrate_Addition Addition of Substrate Washing2->Substrate_Addition Color_Development Color Development Substrate_Addition->Color_Development Stop_Reaction Stopping the Reaction Color_Development->Stop_Reaction Absorbance_Reading Reading Absorbance at 450 nm Stop_Reaction->Absorbance_Reading Quantification Quantification using Standard Curve Absorbance_Reading->Quantification

Experimental workflow for ELISA.

Protocol: Competitive GABA ELISA

  • Sample and Standard Preparation: Prepare standards with known GABA concentrations and dilute samples as required.

  • Assay Procedure (based on a typical kit protocol):

    • Add standards and samples to the wells of a microplate pre-coated with a GABA antigen.

    • Add a biotinylated anti-GABA antibody to each well. During incubation, the free GABA in the sample competes with the coated GABA for binding to the antibody.

    • Wash the plate to remove unbound antibodies.

    • Add a streptavidin-HRP (horseradish peroxidase) conjugate, which binds to the biotinylated antibody.

    • Wash the plate again to remove unbound conjugate.

    • Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. The HRP enzyme catalyzes the conversion of TMB to a colored product.

    • Stop the reaction with an acidic stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • The intensity of the color is inversely proportional to the amount of GABA in the sample.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the GABA concentration in the samples by interpolating their absorbance values on the standard curve.[13]

Conclusion

The choice of technique for quantifying GABA levels after this compound administration depends on the specific research question, the biological matrix being analyzed, and the available resources. MRS offers the significant advantage of being non-invasive, allowing for the direct measurement of GABA in the brain. HPLC provides high sensitivity and is well-suited for quantifying GABA in plasma and CSF. ELISA is a high-throughput method that is convenient for screening large numbers of samples. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible measurements of GABA to further investigate the effects of this compound and other GABAergic compounds.

References

Application Notes and Protocols: Vigabatrin in Combination with other Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vigabatrin in combination with other antiepileptic drugs (AEDs). The information is intended to guide research and development efforts by summarizing clinical data, outlining experimental protocols, and visualizing key biological pathways and workflows.

Introduction

This compound is an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase, the primary enzyme responsible for the degradation of GABA.[1][2] By increasing GABA levels in the brain, this compound enhances GABAergic inhibition, which helps to control seizure activity.[1][3] It is approved as an adjunctive therapy for refractory complex partial seizures and as monotherapy for infantile spasms.[1] The rational combination of this compound with other AEDs that have different mechanisms of action is a key strategy in managing difficult-to-treat epilepsies.[4][5]

Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical trials investigating this compound in combination with other AEDs.

Table 1: Efficacy of this compound Combination Therapy
CombinationIndicationKey Efficacy EndpointResultsReference
This compound + Prednisolone Infantile SpasmsSustained spasm remission (Days 14-42)77% in combination group vs. 33% in this compound monotherapy group (p=0.009)[6]
This compound (add-on) Refractory Epilepsy in Children>50% reduction in seizure frequency67.2% of patients at 3 months; 56.7% at 6 months[7]
This compound (add-on) Uncontrolled Complex Partial Seizures>50% reduction in seizure frequency51% (3 g/day ) and 54% (6 g/day ) vs. 7% for placebo (p<0.0001)[8]
This compound (add-on) Refractory Complex Partial Seizures>50% reduction in seizure frequency48% vs. 26% for placebo[9]
This compound + Carbamazepine Newly Diagnosed Partial Seizures in Children>75% seizure reduction84.6% in this compound group vs. 60.7% in Carbamazepine group (not statistically significant)[10]
Table 2: Common Adverse Events in this compound Combination Therapy
CombinationIndicationCommon Adverse Events (>10% incidence)Reference
This compound + Prednisolone Infantile SpasmsHospitalization for adverse reactions (35% in combination vs. 8% in monotherapy)[6]
This compound (add-on) Refractory Epilepsy in ChildrenSomnolence (4.5%), abnormal electroretinographic pattern (4.5%)[7][11]
This compound (add-on) Uncontrolled Complex Partial SeizuresFatigue, drowsiness, dizziness[8]
This compound + Carbamazepine Newly Diagnosed EpilepsyPsychiatric symptoms (25% with this compound vs. 15% with Carbamazepine), Weight gain (11% vs. 5%)[12]
Table 3: Pharmacokinetic Interactions
Concomitant AEDEffect on Concomitant AED LevelEffect on this compound LevelClinical SignificanceReference
Phenytoin ~20% decreaseNo significant changeGenerally not considered clinically significant, but monitoring may be warranted.[3]
Carbamazepine Increased concentration in ~70% of patientsNo significant changePotential for carbamazepine-related adverse effects; monitoring of carbamazepine levels is recommended.[13]

Experimental Protocols

In Vivo Assessment of Anticonvulsant Synergy

3.1.1 Maximal Electroshock (MES) Seizure Model

This model is used to evaluate the ability of a drug to prevent the spread of seizures, which is analogous to generalized tonic-clonic seizures in humans.[14]

  • Animals: Male Swiss mice (25-30 g) or Wistar rats (200-250 g).

  • Apparatus: An electroconvulsive shock apparatus (convulsometer).[14]

  • Procedure:

    • Administer this compound, the combination AED, or vehicle control via the desired route (e.g., intraperitoneal injection).

    • At the time of expected peak drug effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas.

    • Place corneal electrodes on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[15]

    • Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.

    • The median effective dose (ED50) for each drug and the combination is calculated. Isobolographic analysis can then be used to determine if the interaction is synergistic, additive, or antagonistic.

3.1.2 Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to identify drugs that can prevent chemically induced seizures and is considered a model for myoclonic and absence seizures.[16]

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer this compound, the combination AED, or vehicle control.

    • At the time of expected peak drug effect, administer a sub-convulsive dose of PTZ (e.g., 30 mg/kg, i.p.) daily to induce kindling over several weeks.[6]

    • Alternatively, for an acute model, administer a convulsive dose of PTZ (e.g., a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later).[17][18]

    • Observe the animals for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine's scale).[6]

    • The ability of the drug combination to reduce the seizure score or prevent the onset of generalized tonic-clonic seizures is evaluated.

In Vitro Assessment of Anticonvulsant Activity

3.2.1 Hippocampal Slice Electrophysiology

This method allows for the direct assessment of a drug's effect on neuronal excitability in a controlled environment.

  • Tissue Preparation:

    • Prepare acute hippocampal slices (300-400 µm thick) from rodents.

    • Maintain slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C, bubbled with 95% O2/5% CO2.

  • Induction of Epileptiform Activity:

    • Induce epileptiform discharges by perfusing the slices with a high-potassium (e.g., 8 mM K+) aCSF or a GABAA receptor antagonist (e.g., bicuculline).

  • Drug Application and Recording:

    • Record extracellular field potentials from the CA1 or CA3 pyramidal cell layer.

    • After establishing a stable baseline of epileptiform activity, bath-apply this compound, the combination AED, or vehicle.

    • Measure the changes in the frequency and amplitude of the epileptiform discharges to determine the efficacy of the drug combination.

Visualizations

Signaling Pathways

GABAsystem cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABA_T_pre GABA Transaminase (GABA-T) Vigabatrin_pre This compound Vigabatrin_pre->GABA_T_pre Inhibits GABA_cleft->GABA_T_pre Degradation by GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds to Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx leads to Na_channel Voltage-gated Na+ Channel Reduced_Excitation Reduced Neuronal Excitation Na_channel->Reduced_Excitation Inactivation prevents Carbamazepine Carbamazepine Carbamazepine->Na_channel Blocks Hyperpolarization->Reduced_Excitation Contributes to workflow cluster_invivo In Vivo Synergy Study cluster_invitro In Vitro Efficacy Study A1 Animal Model Selection (e.g., MES, PTZ) A2 Determine ED50 of Individual Drugs A1->A2 A3 Administer Drug Combination (Fixed-Ratio Design) A2->A3 A4 Perform Seizure Test A3->A4 A5 Data Analysis (Isobolographic Analysis) A4->A5 A6 Determine Interaction Type (Synergistic, Additive, Antagonistic) A5->A6 B1 Prepare Acute Hippocampal Slices B2 Induce Epileptiform Activity B1->B2 B3 Establish Stable Baseline Recording B2->B3 B4 Bath Apply Drug Combination B3->B4 B5 Record Changes in Epileptiform Discharges B4->B5 B6 Quantify Reduction in Discharge Frequency/Amplitude B5->B6 logic_model cluster_inputs Inputs cluster_mechanisms Mechanisms of Action cluster_outcomes Outcomes VGB This compound (GABA-T Inhibitor) Inc_GABA Increased Synaptic GABA Concentration VGB->Inc_GABA Other_AED Other AED (e.g., Na+ Channel Blocker) Dec_Excitation Decreased Neuronal Excitability Other_AED->Dec_Excitation Synergy Synergistic/ Additive Effect Inc_GABA->Synergy Dec_Excitation->Synergy Efficacy Increased Seizure Control Synergy->Efficacy Tolerability Improved Tolerability Synergy->Tolerability

References

Application Notes and Protocols for Electrophysiological Recording Techniques with Vigabatrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of the neurotransmitter γ-aminobutyric acid (GABA).[1][2][3][4][5] By inhibiting GABA-T, this compound leads to a significant increase in brain GABA levels, thereby enhancing GABAergic inhibitory neurotransmission.[1][2][3][4] This mechanism of action underlies its use as an antiepileptic drug for the treatment of infantile spasms and refractory complex partial seizures.[3]

The profound effect of this compound on the GABAergic system makes it a valuable tool for neuroscience research, particularly in studies involving synaptic inhibition, network excitability, and epilepsy models. However, its use in electrophysiological studies requires careful consideration of its unique mechanism, including its slow onset of action and long-lasting effects. Furthermore, a significant side effect of this compound is retinal toxicity, making electroretinography (ERG) a critical technique for monitoring its impact on retinal function.[6][7][8][9][10]

These application notes provide detailed protocols for utilizing this compound in common electrophysiological paradigms: in vitro whole-cell patch-clamp recordings to dissect its effects on synaptic transmission, and in vivo electroretinography to assess its impact on retinal function.

Mechanism of Action: Signaling Pathway of this compound

This compound's primary mechanism is the irreversible inhibition of GABA-T. This leads to an accumulation of GABA in presynaptic terminals. The increased GABA levels have a dual effect on GABAergic signaling: an enhancement of tonic inhibition through the activation of extrasynaptic GABA-A receptors by ambient GABA, and a more complex, often paradoxical, effect on phasic (synaptic) inhibition.[11][12][13][14]

Vigabatrin_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_T GABA-Transaminase (GABA-T) GABA_pre->GABA_T Degradation Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_ambient Ambient GABA GABA_pre->GABA_ambient Transporter Reversal (Tonic) This compound This compound This compound->GABA_T Irreversible Inhibition GABA_synapse GABA Vesicle->GABA_synapse Release (Phasic) GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_A_syn Synaptic GABA-A Receptor GABA_synapse->GABA_A_syn Binding GABA_A_extra Extrasynaptic GABA-A Receptor GABA_ambient->GABA_A_extra Binding Cl_ion_syn Cl- Influx (Phasic Inhibition) GABA_A_syn->Cl_ion_syn Opens Cl_ion_extra Cl- Influx (Tonic Inhibition) GABA_A_extra->Cl_ion_extra Opens

This compound's impact on GABAergic signaling.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the literature.

Table 1: Effects of this compound on Synaptic Currents (In Vitro Hippocampal Slices)

ParameterThis compound ConcentrationDuration of TreatmentEffectReference
mIPSC Frequency100-400 µM2-5 hoursConcentration-dependent reduction[11]
mIPSC Amplitude100-400 µM2-5 hoursReduction[11]
Evoked IPSC Amplitude100-400 µM2-5 hoursDramatic reduction[11]
Tonic GABA-A Current100-400 µM2-5 hoursIncreased baseline noise by 177%[11]
Epileptiform Field Potential Repetition Rate100 µM3 hoursReduced to 35% of initial value[15]
Epileptiform Field Potential Repetition Rate200 µM3 hoursReduced to 18% of initial value[15]

Table 2: Effects of this compound on Electroretinogram (ERG) in Pediatric Patients

ParameterDuration of TreatmentEffectReference
30-Hz Flicker Amplitude6 months5.3% of patients developed VGB-induced retinal damage (VGB-RD)[8][10]
30-Hz Flicker Amplitude12 months13.3% of patients developed VGB-RD[8][10]
ERG AmplitudeIncreased durationReduction (p = 0.0004)[8][10]
Cone b-wave amplitudeLongitudinalSignificant changes over time[16]
Flicker amplitudeLongitudinalSignificant changes over time[16]
Photopic oscillatory potentialsLongitudinalSignificant changes over time[16]

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is adapted from studies investigating the effects of this compound on synaptic transmission in hippocampal slices.[11]

Objective: To measure miniature inhibitory postsynaptic currents (mIPSCs) and tonic GABAergic currents in neurons from brain slices pre-incubated with this compound.

Materials:

  • This compound (GVG)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose.

  • Intracellular solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, and 0.2 GTP-Na.

  • Tetrodotoxin (TTX)

  • 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)

  • Slicing and recording equipment (vibratome, patch-clamp amplifier, microscope, etc.)

Experimental Workflow Diagram:

Patch_Clamp_Workflow start Start slice_prep Prepare acute hippocampal slices (300-400 µm) start->slice_prep incubation Incubate slices in aCSF with this compound (100-400 µM) for 2-5 hours slice_prep->incubation transfer Transfer a slice to the recording chamber and perfuse with aCSF incubation->transfer patch Establish whole-cell patch-clamp configuration on a target neuron transfer->patch recording Record mIPSCs and tonic currents in the presence of TTX (0.5 µM) and CNQX (10 µM) patch->recording analysis Analyze mIPSC frequency, amplitude, and baseline current recording->analysis end End analysis->end

References

Best Practices for Dissolving and Administering Vigabatrin in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the best practices for the dissolution and administration of Vigabatrin in a research setting. The following protocols and data are intended to ensure consistency, reproducibility, and accuracy in experiments involving this irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline solid. It is freely soluble in water, slightly soluble in methanol, very slightly soluble in ethanol and chloroform, and insoluble in toluene and hexane.[1][2] This high aqueous solubility simplifies the preparation of solutions for various research applications.

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityReference
WaterFreely soluble; 100 mg/mL[2]
MethanolSlightly soluble
EthanolVery slightly soluble
ChloroformVery slightly soluble
TolueneInsoluble
HexaneInsoluble
DMSO< 1 mg/mL (insoluble or slightly soluble)

Solution Preparation and Stability

For most research applications, this compound can be dissolved in sterile water or isotonic saline (0.9% NaCl). The preparation of fresh solutions is recommended; however, studies have shown that this compound solutions can be stable for a limited period under specific conditions.

A study on the stability of this compound powder reconstituted in various liquids, including water, apple juice, whole milk, and infant formula, found that the solutions were stable for up to 48 hours when stored in a capped glass container in a refrigerator at 2-8°C.[3][4][5] Another study showed that extemporaneous solutions in amber glass and PET bottles were stable for up to 21 days at room temperature or under refrigeration.[6]

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% saline or sterile water for injection

  • Sterile vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Aseptically weigh the desired amount of this compound powder using a calibrated balance.

  • Transfer the powder to a sterile vial.

  • Add the required volume of sterile 0.9% saline or sterile water to the vial to achieve the desired final concentration.

  • Vortex the vial until the this compound is completely dissolved.

  • For intravenous or direct brain infusion studies, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.

  • Store the prepared solution at 2-8°C and use within 24-48 hours for optimal results. For longer-term storage, consult stability studies for specific conditions.[3][4][5][6]

In Vivo Administration Protocols

The choice of administration route depends on the experimental design and objectives. Common routes for this compound administration in animal models include oral gavage (PO) and intraperitoneal (IP) injection.

Oral Gavage (PO) Administration in Rodents

Oral gavage ensures the accurate delivery of a specific dose directly into the stomach.

Materials:

  • This compound solution

  • Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[6][7]

  • Syringe

  • Animal scale

Procedure (Mouse): [6][7][8][9][10]

  • Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[6][7][11]

  • Properly restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.

  • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

  • The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.

  • Slowly administer the this compound solution.

  • Gently remove the gavage needle.

  • Monitor the animal for any signs of distress post-administration.

Intraperitoneal (IP) Injection in Rodents

IP injection is a common parenteral route for systemic drug delivery.

Materials:

  • This compound solution (typically in sterile 0.9% saline)

  • Appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) and syringe[11][12]

  • Animal scale

Procedure (Rat): [1][2][11][12][13]

  • Weigh the rat to calculate the appropriate injection volume (typically not exceeding 10 ml/kg).[11][12]

  • Restrain the rat securely. For a one-person technique, the rat can be held with its head tilted downwards. In a two-person technique, one person restrains the animal while the other performs the injection.[2][11]

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[1][11][12][13]

  • Insert the needle at a 30-45 degree angle.[1][11][12]

  • Aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate improper needle placement.[1]

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Quantitative Data: Effect of this compound on GABA Levels

This compound's primary mechanism of action is the irreversible inhibition of GABA transaminase, leading to a significant increase in GABA concentrations in the brain.[14]

Table 2: Reported Increases in Brain GABA Levels Following this compound Administration
SpeciesDoseRoute of AdministrationBrain RegionFold Increase in GABAReference
Human3 g/day OralOccipital Lobe~2-3 times baseline[14][11]
Rat250 mg/kg/dayIn drinking waterCortex~3.5 times control[15]
Rat150 mg/kg, daily for 5 daysIntraperitonealMultiple regionsSignificant elevation[16]
Rat250 mg/kgIntraperitoneal (acute)Cortex, Spinal Cord~3-fold[3]
Rat250 mg/kgIntraperitoneal (acute)Retina~6-fold[3]
Rat10 µ g/day for 3 weeksDirect infusion into Subthalamic NucleusSubthalamic Nucleus4-fold

Experimental Protocols

Protocol 2: Quantification of this compound in Biological Samples by HPLC

This protocol provides a general framework for the analysis of this compound in research samples using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized based on the sample matrix and available equipment.

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma, brain homogenate).

Principle: this compound can be separated and quantified using reverse-phase HPLC.[17][18][19][20][21] Due to its lack of a strong chromophore, derivatization is often required for UV or fluorescence detection.[21]

Materials:

  • HPLC system with a C18 column

  • UV or fluorescence detector

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Reagents for derivatization (e.g., o-phthalaldehyde)

  • Buffer solution (e.g., phosphate buffer)

  • Protein precipitation agent (e.g., perchloric acid, acetonitrile)

Procedure:

  • Standard Curve Preparation: a. Prepare a stock solution of this compound reference standard in the mobile phase. b. Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Sample Preparation (e.g., Brain Tissue): a. Homogenize the brain tissue in a suitable buffer. b. Precipitate proteins using an appropriate agent (e.g., add an equal volume of cold acetonitrile and vortex). c. Centrifuge the samples to pellet the precipitated proteins. d. Collect the supernatant.

  • Derivatization (if required): a. Mix a specific volume of the supernatant (from samples and standards) with the derivatizing agent according to a validated protocol. b. Allow the reaction to proceed for the specified time.

  • HPLC Analysis: a. Set up the HPLC system with the appropriate mobile phase, flow rate, and column temperature. b. Inject the prepared standards to generate a calibration curve by plotting peak area against concentration. c. Inject the prepared samples. d. Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.[17][18][19][20][21]

Visualizations

Mechanism of Action of this compound

Vigabatrin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA GABA GABA_synthesis->GABA GABA_T GABA Transaminase GABA->GABA_T Degradation GABA_cleft Increased GABA GABA->GABA_cleft Release Inactive_Metabolites Inactive Metabolites GABA_T->Inactive_Metabolites This compound This compound This compound->GABA_T Irreversible Inhibition GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Inhibitory_Signal Enhanced Inhibitory Neurotransmission GABA_receptor->Inhibitory_Signal

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Administration and Analysis

Vigabatrin_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis weigh Weigh this compound Powder dissolve Dissolve in Vehicle (e.g., Saline) weigh->dissolve sterilize Sterile Filter (if applicable) dissolve->sterilize administer Administer this compound (PO or IP) sterilize->administer restrain Restrain Animal (Mouse/Rat) restrain->administer monitor Monitor Animal administer->monitor collect Collect Biological Sample monitor->collect process Sample Processing (e.g., Homogenization) collect->process quantify Quantify this compound/GABA (e.g., HPLC) process->quantify data_analysis Data Analysis quantify->data_analysis

References

Long-Term Vigabatrin Administration: Application Notes and Protocols for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidance for the long-term administration of Vigabatrin in chronic preclinical and clinical studies. This compound is an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By increasing GABA levels in the brain, this compound exerts its anticonvulsant effects.[3]

Preclinical Administration Protocols

Chronic administration of this compound in animal models is crucial for evaluating its long-term efficacy and safety profile. The following tables summarize dosing regimens and observed effects in various species.

Table 1: Summary of Preclinical Long-Term this compound Administration Data

SpeciesDosage RangeDuration of StudyKey Findings & Toxicities
Rat 30-1000 mg/kg/day (oral)Up to 1 year- Reduced weight gain and convulsions at 200 mg/kg/day after 3-4 months.[4] - Intramyelinic edema (microvacuolation) in the cerebellum, reticular formation, and optic tract, which was reversible upon drug withdrawal.[4] - At 1000 mg/kg/day for 2-4 weeks, decreased food consumption, weight loss, prostration, and death were observed.[4]
Dog 30-1000 mg/kg/day (oral)Up to 1 year- Dosages of 200 mg/kg/day were tolerated for a year without clinical signs.[4] - Intramyelinic edema in the columns of the fornix and optic tract, which was reversible.[4] - At 1000 mg/kg/day for 2-4 weeks, similar signs of toxicity as in rats were observed.[4]
Monkey 50-300 mg/kg/day (oral)Up to 6 years- No adverse clinical effects at 50 or 100 mg/kg/day after 6 years.[4] - Occasional loose stools at 300 mg/kg/day.[4] - Dose-limited absorption was noted in this species.[4]
Experimental Protocols: Preclinical

1. This compound Formulation for Oral Gavage in Rats:

  • Vehicle Selection: this compound powder can be dissolved in sterile water for injection or 0.9% saline.

  • Preparation:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the study cohort.

    • Gradually add the vehicle to the powder while vortexing or stirring to ensure complete dissolution.

    • Prepare fresh solutions daily to ensure stability.

  • Concentration: The concentration of the dosing solution should be calculated to deliver the desired dose in a volume that is appropriate for the size of the animal (typically 5-10 mL/kg for rats).[5]

2. Protocol for Oral Gavage Administration in Rats:

This protocol is based on standard operating procedures for oral gavage in rodents.[5][6][7][8][9]

  • Materials:

    • Appropriately sized gavage needle (18-20 gauge for adult rats) with a ball tip.[7]

    • Syringe corresponding to the calculated dosing volume.

    • This compound dosing solution.

  • Procedure:

    • Restrain the rat firmly but gently, ensuring the head and body are in a vertical alignment to straighten the esophagus.[6]

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth to reach the stomach. Mark this length on the needle.[8]

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[7]

    • Allow the rat to swallow the needle as it is advanced down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[8]

    • Once the needle is at the predetermined depth, slowly administer the this compound solution.[6]

    • Withdraw the needle gently along the same path of insertion.

    • Monitor the animal for a few minutes post-administration for any signs of distress.[7]

3. Preparation of this compound Capsules for Dogs:

For long-term studies in dogs, encapsulating the powdered drug is a common method for oral administration. This can be performed by a compounding pharmacy.[10][11][12][13][14]

  • Procedure:

    • The required dose of this compound powder is calculated based on the dog's body weight.

    • An appropriate size of gelatin capsule is selected.

    • The this compound powder is carefully weighed and packed into the capsule.

    • Inert fillers (e.g., microcrystalline cellulose) may be used to ensure uniform drug content, especially for lower doses.

    • Capsules can be hidden in a small amount of palatable food to encourage voluntary intake.

4. Monitoring in Preclinical Chronic Studies:

  • Daily:

    • Clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, presence of convulsions).

    • Food and water consumption.

  • Weekly:

    • Body weight measurement.

  • Periodic (e.g., monthly or at study termination):

    • Blood collection for hematology and clinical chemistry.

    • Cerebrospinal fluid (CSF) collection to measure GABA and this compound levels.[4]

    • Histopathological examination of the brain and other relevant tissues, with a focus on areas known to be affected by this compound (e.g., white matter tracts).[4]

Clinical Administration Protocols

Long-term clinical studies are essential to understand the efficacy and safety of this compound in patients with epilepsy.

Table 2: Summary of Clinical Long-Term this compound Administration Data

PopulationDosage RangeDuration of StudyKey Findings & Adverse Events
Adults (Refractory Complex Partial Seizures) 1-6 g/day (oral, typically divided twice daily)Up to 72 months- Sustained reduction in seizure frequency.[15] - Most common side effects: drowsiness, dizziness, headache, and fatigue.[4] - Significant risk of peripheral visual field defects , which can be irreversible.[16]
Infants (Infantile Spasms) 50-150 mg/kg/day (oral, divided twice daily)Up to 24 months- Effective in terminating infantile spasms.[2] - Potential for MRI signal changes in the brain. - Risk of visual field defects, though assessment is challenging in this population.
Children (Refractory Epilepsy) 40-100 mg/kg/day (oral, divided twice or three times daily)Up to 5.25 years- Effective as add-on therapy for refractory seizures.[2][16] - Generally well-tolerated.[2] - Visual field monitoring is a critical safety consideration.
Experimental Protocols: Clinical

1. Preparation and Administration of this compound for Oral Solution (Pediatric):

This compound is available as a powder for oral solution, which is particularly useful in pediatric populations.

  • Reconstitution:

    • The contents of a 500 mg packet of this compound powder should be dissolved in 10 mL of cold or room temperature water to achieve a final concentration of 50 mg/mL.[12]

    • The solution should be prepared immediately before administration.[12]

    • The reconstituted solution should be clear and colorless; if not, it should be discarded.[12]

  • Administration:

    • A calibrated oral syringe should be used to administer the prescribed volume.[12]

    • The solution can be mixed with a small amount of milk, infant formula, or fruit juice to improve palatability.[17]

2. Schedule of Assessments in a Long-Term Clinical Trial:

This represents a general schedule and should be adapted based on the specific study protocol.

  • Screening/Baseline (within 4 weeks of starting treatment):

    • Complete medical and neurological examination.

    • Baseline seizure frequency documentation (e.g., through patient diaries).

    • Comprehensive ophthalmic examination, including visual field testing (perimetry).

    • Electroencephalogram (EEG).

    • Blood tests (hematology, clinical chemistry).

  • During Treatment:

    • Monthly: Seizure frequency and type documentation.

    • Every 3 months: Ophthalmic examination with visual field testing.[18]

    • Every 6-12 months: EEG.

    • Annually: Comprehensive medical and neurological examination.

    • Adverse event monitoring at every visit.

  • Post-Treatment Follow-up (3-6 months after discontinuation):

    • Final ophthalmic examination with visual field testing.

3. Protocol for Visual Field Monitoring (Humphrey Static Perimetry):

Due to the risk of this compound-associated visual field defects, regular and standardized monitoring is critical.[19]

  • Procedure:

    • The patient is seated in front of the Humphrey Field Analyzer with their chin on the chinrest and forehead against the headrest.[20]

    • One eye is patched, and the other eye fixates on a central target.[20]

    • The instrument presents light stimuli of varying intensities at different locations in the visual field.[20][21]

    • The patient presses a button each time they see a light stimulus.[20]

    • The test is repeated for the other eye.

    • Commonly used test patterns for detecting defects associated with this compound are the 30-2 or 24-2 protocols.[20]

  • Interpretation: Results are compared to age-matched normative data to identify any concentric peripheral constriction, a characteristic pattern of this compound-induced visual field loss.[19]

4. Protocol for Electroencephalogram (EEG) Monitoring:

EEG is used to assess baseline brain activity and monitor for changes in epileptiform discharges.[4][16][19]

  • Procedure:

    • Electrodes are attached to the scalp using a conductive paste, following the international 10-20 system of electrode placement.

    • The patient is asked to relax and remain still with their eyes closed for a portion of the recording.

    • Activation procedures such as hyperventilation and photic stimulation may be used to try and elicit epileptiform activity.

    • A typical recording lasts for 20-40 minutes.

    • In some cases, prolonged EEG monitoring (e.g., 24 hours) may be necessary to capture seizure events.[19]

  • Analysis: The EEG recording is reviewed by a qualified neurologist or clinical neurophysiologist for the presence and characteristics of background rhythms, focal or generalized slowing, and epileptiform discharges (spikes, sharp waves).[16]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of GABA Transaminase

This compound acts as a "suicide" inhibitor of GABA transaminase (GABA-T). It binds to the active site of the enzyme and is converted into a reactive intermediate that irreversibly inactivates the enzyme. This leads to an accumulation of GABA in the presynaptic neuron and glial cells, enhancing GABAergic inhibitory neurotransmission.[1]

Vigabatrin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_clearance GABA Clearance Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA Synaptic_Vesicle Synaptic Vesicle GABA->Synaptic_Vesicle Packaging GAD->GABA Synthesis Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release GABA_Receptor GABA Receptor Synaptic_Cleft->GABA_Receptor Binding GAT GABA Transporter (GAT) Synaptic_Cleft->GAT Reuptake Postsynaptic_Neuron Postsynaptic Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal GABA_T GABA Transaminase (GABA-T) Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde Degradation This compound This compound This compound->GABA_T Irreversible Inhibition GAT->Presynaptic_Neuron GAT->GABA_T Inhibition Inhibition

Caption: Mechanism of this compound action on the GABAergic synapse.

Experimental Workflow for a Chronic Preclinical Study

The following diagram illustrates a typical workflow for a long-term preclinical study evaluating this compound.

Preclinical_Workflow start Study Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Data Collection (Body Weight, Food Intake, Behavioral Assessment) acclimatization->baseline randomization Randomization to Treatment Groups (Vehicle, this compound Doses) baseline->randomization dosing Chronic Dosing Period (e.g., up to 1 year) randomization->dosing monitoring In-life Monitoring (Daily Clinical Observations, Weekly Body Weights) dosing->monitoring interim Interim Sacrifices & Data Collection (Blood, CSF, Histopathology) dosing->interim termination Study Termination dosing->termination final_data Final Data Collection (Blood, CSF, Full Histopathology) termination->final_data analysis Data Analysis & Reporting final_data->analysis end Study End analysis->end

Caption: Workflow for a long-term preclinical this compound study.

Logical Relationship for Clinical Monitoring and Decision Making

This diagram outlines the decision-making process based on monitoring results during long-term this compound therapy in a clinical setting.

Clinical_Monitoring_Logic start_treatment Initiate this compound Therapy monitoring_cycle Regular Monitoring (Seizure Frequency, Adverse Events, Visual Fields, EEG) start_treatment->monitoring_cycle efficacy_assessment Assess Efficacy: Seizure Reduction? monitoring_cycle->efficacy_assessment safety_assessment Assess Safety: Adverse Events? (esp. Visual Field Defect) efficacy_assessment->safety_assessment Yes dose_adjustment Consider Dose Adjustment efficacy_assessment->dose_adjustment No continue_treatment Continue Treatment at Current Dose safety_assessment->continue_treatment No discontinuation Consider Discontinuation safety_assessment->discontinuation Yes continue_treatment->monitoring_cycle dose_adjustment->monitoring_cycle end_treatment End of Treatment discontinuation->end_treatment

Caption: Clinical monitoring and decision-making for this compound therapy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Vigabatrin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Vigabatrin (VGB) resistance in preclinical epilepsy models.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does this relate to resistance?

This compound (VGB) is a rationally designed antiseizure medication that acts as an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, VGB causes a significant and widespread increase in GABA concentrations in the brain, enhancing inhibitory neurotransmission to suppress seizure activity.[1][2]

Resistance, or more accurately, tolerance, can develop during chronic treatment. Experimental evidence suggests this is not due to metabolic (pharmacokinetic) changes but rather a pharmacodynamic adaptation within the GABAergic system.[3] Chronic VGB administration can lead to a feedback-inhibition mechanism that reduces the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[4] This reduction in GABA synthesis may counteract the effects of GABA-T inhibition, leading to a loss of efficacy over time.[4]

Q2: What are the leading therapeutic strategies to prevent or overcome VGB resistance?

The most promising strategy, particularly for epilepsies associated with Tuberous Sclerosis Complex (TSC), involves targeting the mammalian target of rapamycin (mTOR) pathway. VGB itself has been identified as a weak inhibitor of the mTOR pathway, which may explain its unique efficacy in TSC, a condition defined by mTOR hyperactivation.[1][5][6][7][8]

Therefore, a leading strategy is the combination of VGB with a potent mTOR inhibitor (e.g., rapamycin, everolimus). This dual approach enhances seizure control by simultaneously boosting GABAergic inhibition and correcting the underlying pathway dysregulation that drives epileptogenesis in these models.[5][9]

Q3: Which preclinical models are most suitable for studying VGB resistance and potential therapies?

The Tsc1GFAPCKO mouse model of Tuberous Sclerosis Complex is a highly relevant model. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to mTOR hyperactivation, progressive epilepsy starting around 4 weeks of age, and premature death.[5][10] This model is particularly sensitive to VGB, showing almost complete seizure suppression, making it ideal for studying the drug's mechanism and testing combination therapies involving the mTOR pathway.[1][5]

For studying the development of tolerance, chemically-induced seizure models in rats (e.g., audiogenic kindling) have been used. Chronic administration of VGB in these models has demonstrated a time-dependent loss of efficacy, allowing for the investigation of the underlying neurochemical changes.[4]

Q4: Are there established biomarkers to confirm VGB resistance in an experimental model?

There are no universally validated biomarkers specifically for VGB resistance. However, researchers can assess a combination of behavioral and biochemical indicators to confirm a tolerant or resistant state:

  • Behavioral Confirmation: The primary indicator is the return of seizure frequency and/or severity to pre-treatment levels despite continued VGB administration. This requires continuous or frequent monitoring, such as with video-electroencephalography (video-EEG).[1][5]

  • Biochemical Indicators: Based on the proposed mechanism of tolerance, a VGB-resistant state may be associated with:

    • Reduced GAD Activity: A significant decrease in the activity of glutamic acid decarboxylase in brain tissue lysates compared to naive or acute-VGB-treated animals.[4]

    • Recovery of GABA-T Activity: A partial recovery of GABA-transaminase activity despite the presence of the irreversible inhibitor.[4]

Q5: What is the typical timeframe and dosage required to induce VGB tolerance in a rodent model?

Based on published studies, tolerance to the anticonvulsant effects of VGB can be induced in rats with chronic administration. A representative protocol involves daily intraperitoneal (i.p.) injections of VGB at a dose of 250 mg/kg for approximately 17 days .[4] This regimen has been shown to result in a significant reduction in VGB's ability to enhance potassium-evoked GABA release, alongside a decrease in GAD activity, indicating pharmacodynamic tolerance.[4]

II. Troubleshooting Guides

Problem: My VGB-treated animals are still seizing. How do I differentiate between primary non-response, acquired resistance (tolerance), and incorrect dosing?

This guide helps you systematically troubleshoot VGB inefficacy in your epilepsy model.

Troubleshooting Workflow

start Seizures Observed Despite VGB Treatment q1 Is this the initial treatment phase? start->q1 sub1 Check Dosing & Administration q1->sub1 Yes q2 Was there an initial period of seizure control? q1->q2 No sub1_1 Confirm VGB dose (mg/kg) and administration route (e.g., i.p.). sub1->sub1_1 sub1_2 Verify VGB stability and preparation of dosing solution. sub1->sub1_2 sub1_2->q2 res1 Outcome: Primary Non-Response q2->res1 No res2 Outcome: Acquired Resistance (Tolerance) q2->res2 Yes res1_desc The model may be inherently resistant to GABAergic modulation. Consider alternative mechanisms or models. res1->res1_desc res2_desc Investigate pharmacodynamic changes (e.g., GAD activity assay). Proceed to test adjuvant therapies. res2->res2_desc

Caption: Troubleshooting logic for VGB treatment inefficacy.

III. Data Presentation

Table 1: Efficacy of VGB and Rapamycin in the Tsc1GFAPCKO Mouse Model
Treatment GroupDose & RouteSeizure OutcomeKey Molecular FindingReference
VehicleSaline, i.p.Progressive seizures develop starting at ~3 weeks.High mTOR pathway activation (elevated P-S6).[5]
This compound (VGB) 200 mg/kg/day, i.p.Almost complete suppression of seizure development.Modest increase in brain GABA; partial (~40%) reduction in mTOR pathway activation.[1][5]
Rapamycin 3 mg/kg, i.p. (daily)Zero seizures observed during treatment period (P21-P48).Robust inhibition of mTOR pathway.[9]
Table 2: Biochemical Changes Associated with VGB Tolerance in Rats
ParameterAcute VGB Treatment (250 mg/kg, single dose)Chronic VGB Treatment (250 mg/kg/day, 17 days)Percentage Change (Chronic vs. Acute Effect)Reference
K+-Evoked GABA Release Strikingly increasedEnhanced release was reduced by ~50%~50% Decrease[4]
GABA-T Activity (Cortex) ~80% reductionShowed a significant trend of recovery vs. acute.Recovery[4]
GAD Activity (Cortex) No effect35% reduction 35% Decrease[4]
GAD Activity (Spinal Cord) No effect50% reduction 50% Decrease[4]

IV. Experimental Protocols

Protocol 1: Evaluation of Adjuvant mTOR Inhibitor Therapy in a VGB-Sensitive Model (Tsc1GFAPCKO Mice)

This protocol is adapted from studies demonstrating the efficacy of VGB and mTOR inhibitors in the Tsc1GFAPCKO mouse model.[5][9]

Objective: To determine if combination therapy of VGB and an mTOR inhibitor (Rapamycin) provides superior seizure control compared to VGB monotherapy.

1. Animal Model:

  • Tsc1flox/flox-GFAP-Cre knock-out (Tsc1GFAPCKO) mice and wild-type littermate controls.

  • Animals are housed with a standard 12-hour light/dark cycle with ad libitum access to food and water.

2. Experimental Groups (n=10-15 mice per group):

  • Group 1: Vehicle (Saline, i.p. daily)

  • Group 2: VGB Monotherapy (200 mg/kg/day, i.p.)

  • Group 3: Rapamycin Monotherapy (3 mg/kg/day, i.p.)

  • Group 4: VGB (200 mg/kg/day) + Rapamycin (3 mg/kg/day) Combination Therapy

3. Treatment Administration:

  • Begin daily intraperitoneal (i.p.) injections at postnatal day 21 (P21), prior to typical seizure onset.[5][9]

  • Continue treatment for a minimum of 4 weeks.

4. Seizure Monitoring:

  • Implant EEG headmounts between P23-P27.[9]

  • Perform continuous video-EEG monitoring from P35 onwards to quantify seizure frequency and duration.[5][9]

  • Seizures are defined as high-amplitude, polyspike discharges lasting >5 seconds.

5. Endpoint Analysis:

  • Primary Endpoint: Compare seizure frequency (seizures per day/week) between the four groups using one-way ANOVA.

  • Secondary Endpoint (Biochemical): At the end of the study, sacrifice animals and collect brain tissue (cortex, hippocampus). Perform Western blot analysis to measure the ratio of phosphorylated S6 (P-S6) to total S6 protein as a readout of mTOR pathway activity.[1][5]

Experimental Workflow Diagram

start P21: Tsc1GFAPCKO Mice randomize Randomize into 4 Groups (Vehicle, VGB, Rapa, Combo) start->randomize treat Daily i.p. Injections (P21 - P49) randomize->treat eeg EEG Headmount Implantation (P23 - P27) randomize->eeg monitor Continuous Video-EEG Monitoring (P35 - P49) treat->monitor biochem Sacrifice & Tissue Collection (P49) treat->biochem eeg->monitor seizure_analysis Quantify Seizure Frequency (ANOVA) monitor->seizure_analysis analysis Data Analysis seizure_analysis->analysis western Western Blot for P-S6/S6 biochem->western western->analysis

Caption: Workflow for testing adjuvant mTOR inhibitor therapy.

Protocol 2: Induction and Confirmation of VGB Tolerance in Rats

This protocol is synthesized from studies on chronic VGB administration.[4]

Objective: To induce a state of pharmacodynamic tolerance to VGB for subsequent testing of resistance-breaking compounds.

1. Animal Model:

  • Adult male Wistar or Sprague-Dawley rats.

  • Establish a baseline seizure susceptibility using a model such as the pentylenetetrazol (PTZ) threshold test or audiogenic kindling.

2. Induction Phase (17-21 days):

  • Administer VGB (250 mg/kg, i.p.) daily.[4]

  • A control group receives daily saline injections.

3. Confirmation of Tolerance:

  • Behavioral: At day 18-22, re-challenge the animals with the seizure induction method (e.g., PTZ infusion). The VGB-tolerant group should exhibit a seizure threshold that is significantly lower than that of an acutely-treated VGB group and has returned towards the saline-treated control baseline.

  • Biochemical (optional): After behavioral confirmation, collect brain tissue from a subset of animals. Perform ex vivo assays to measure:

    • GAD activity: Expected to be significantly decreased (~35-50%) in the tolerant group compared to controls.[4]

    • GABA-T activity: Expected to show partial recovery compared to acutely-treated animals.[4]

4. Screening Phase:

  • Once tolerance is confirmed, the model is ready.

  • Administer potential resistance-breaking compounds as an adjuvant to the chronic VGB regimen and re-assess seizure threshold. A successful compound will restore VGB's efficacy and significantly raise the seizure threshold.

V. Signaling Pathway Visualization

Proposed Mechanism of VGB Action and Tolerance

This diagram illustrates the dual effect of VGB on the GABAergic synapse and the mTOR pathway, along with the proposed mechanism for developing tolerance.

cluster_0 GABAergic Synapse cluster_1 Cellular Signaling Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA (in vesicle) GAD->GABA_vesicle GABA_synapse Synaptic GABA GABA_vesicle->GABA_synapse GABA_T GABA-T GABA_synapse->GABA_T Degradation GABA_R GABA Receptor GABA_synapse->GABA_R Inhibition Neuronal Inhibition GABA_R->Inhibition TSC1_2 TSC1/TSC2 Complex mTORC1 mTORC1 TSC1_2->mTORC1 Inhibits S6K p-S6 mTORC1->S6K Epileptogenesis Cell Growth & Epileptogenesis S6K->Epileptogenesis VGB This compound (VGB) VGB->GAD Chronic VGB leads to Feedback Inhibition (Tolerance) VGB->GABA_T Strongly Inhibits VGB->mTORC1 Weakly Inhibits mTOR_Inhibitor mTOR Inhibitor (e.g., Rapamycin) mTOR_Inhibitor->mTORC1 Strongly Inhibits

Caption: VGB's dual action on GABA-T and mTOR, and the tolerance mechanism.

References

Technical Support Center: Mitigating Vigabatrin-Induced Visual Field Defects in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating vigabatrin-induced visual field defects (VAVFD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the leading hypothesis for the mechanism of this compound-induced retinal toxicity?

The primary hypothesis is that this compound (VGB) induces a systemic taurine deficiency, which in turn leads to retinal phototoxicity.[1][2][3] this compound, an irreversible inhibitor of GABA transaminase (GABA-T), increases GABA levels in both the brain and retina.[1][4][5][6] This accumulation is thought to interfere with taurine transport or metabolism, leading to depleted taurine levels.[1][7][8] Taurine is crucial for retinal health, and its deficiency is known to cause photoreceptor damage, particularly in the presence of light.[1][7][9] Animal studies have shown that VGB-treated animals have significantly lower plasma taurine levels and that retinal damage is exacerbated by light exposure.[1][2][9][10][11]

Q2: What are the most common animal models used to study VAVFD?

Rats (Sprague Dawley and Lister-Hooded) and mice (C57BL/6J) are the most frequently used animal models for studying VAVFD.[1][2][7][12] These models have been instrumental in demonstrating the key features of VGB-induced retinal toxicity, including cone photoreceptor damage, retinal disorganization, and functional deficits measured by electroretinography (ERG).[1][2][7]

Q3: How can I assess retinal function and structure in my animal models of VAVFD?

A combination of functional and structural assessment methods is recommended:

  • Electroretinography (ERG): This is a critical tool for assessing retinal cell function.[2] Reductions in the amplitude of the photopic ERG, flicker responses, and oscillatory potentials are characteristic findings in VGB-treated animals.[1][13]

  • Histology and Immunohistochemistry: These methods are used to quantify retinal disorganization, gliosis, and cone photoreceptor densities.[1][2] Staining for specific markers can reveal damage to photoreceptors and other retinal cells.

  • Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that can be used to assess retinal thickness and morphology in vivo.[14][15][16]

  • Visual Field Testing: While challenging in animals, some studies have adapted methods to assess visual field constriction.[14]

Q4: What are the key experimental parameters to consider when designing a study to test mitigating agents for VAVFD?

  • Animal Model: Select an appropriate species and strain known to be susceptible to VGB-induced retinal toxicity.

  • This compound Dosage and Administration: Use a clinically relevant dosage and route of administration. Dosages in published studies range from 3 mg to 200 mg/kg/day in mice and rats, respectively.[1][2][12][17][18]

  • Light Exposure: Carefully control the lighting conditions, as VGB toxicity is light-dependent.[1][9][10][11] Consider including a control group housed in darkness.

  • Outcome Measures: Employ a combination of functional (ERG) and structural (histology, OCT) endpoints.

  • Duration of Treatment: The duration of VGB treatment is a critical factor, with longer durations generally leading to more severe toxicity.[19]

Troubleshooting Guides

Problem: I am not observing significant retinal toxicity in my this compound-treated animals.

  • Verify this compound Dosage and Administration: Ensure the correct dose is being administered consistently. Intraperitoneal injection is a common and effective route.[11][12]

  • Check Light Exposure: Confirm that the animals are exposed to a standard light-dark cycle. Insufficient light exposure can prevent the development of phototoxicity.[1][10][11]

  • Assess Taurine Levels: Measure plasma taurine levels to confirm that this compound is inducing a taurine deficiency in your model.[1][2]

  • Evaluate Animal Strain: Some strains may be more resistant to VGB-induced toxicity.

  • Extend Treatment Duration: Retinal damage may take several weeks to develop. Consider extending the duration of this compound treatment.

Problem: My electroretinogram (ERG) results are highly variable.

  • Standardize ERG Protocol: Ensure that the ERG protocol is standardized according to the International Society for Clinical Electrophysiology of Vision (ISCEV) standards where applicable.[13]

  • Control for Anesthesia: If using anesthesia, be aware that it can affect ERG waveforms.[20] Use a consistent anesthetic regimen.

  • Ensure Proper Dark/Light Adaptation: Strict adherence to dark and light adaptation times is crucial for reliable ERG recordings.

  • Check Electrode Placement: Improper placement of corneal and reference electrodes is a common source of variability.

Experimental Protocols

Taurine Supplementation to Mitigate VAVFD in Rats

This protocol is based on the methodology described by Jammoul et al. (2009).[1][2]

  • Animal Model: Adult male Sprague Dawley rats.

  • Groups:

    • Control (vehicle-treated)

    • This compound-treated (40 mg/kg/day, intraperitoneal injection)

    • This compound + Taurine-treated (VGB at 40 mg/kg/day + taurine in drinking water)

  • Treatment Duration: 29 days.

  • Light Conditions: Standard 12-hour light/dark cycle.

  • Outcome Measures:

    • Plasma Taurine Levels: Measured at the end of the study.

    • Electroretinography (ERG): Photopic ERG to assess cone function.

    • Histology: Quantify retinal disorganization and cone cell densities.

Quantitative Data Summary

ParameterControlThis compound-TreatedThis compound + TaurineReference
Plasma Taurine Levels Normal67% lower than controlRestored to near-normal levels[1][2]
Photopic ERG Amplitude NormalSignificantly lower than controlNot statistically different from control[1]
Cone Inner/Outer Segment Loss N/A58% loss16% loss (72% prevention of loss)[7]
VAVFD Prevalence in Humans (Adults) 0% (in unexposed controls)31-32%N/A[21]
VAVFD Prevalence in Children N/ALower than adults, but variableN/A[21]

Visualizations

Signaling Pathway of this compound-Induced Retinal Toxicity

Caption: Proposed mechanism of this compound-induced retinal phototoxicity.

Experimental Workflow for Testing Mitigating Agents

G Start Start: Animal Model Selection (e.g., Rat/Mouse) Grouping Group Assignment: - Control - this compound - VGB + Test Agent Start->Grouping Treatment Treatment Period (e.g., 29 days) Grouping->Treatment InVivo In-Vivo Assessment (ERG, OCT) Treatment->InVivo Sacrifice Euthanasia & Tissue Collection InVivo->Sacrifice ExVivo Ex-Vivo Analysis: - Histology - Plasma Taurine Sacrifice->ExVivo Data Data Analysis & Comparison ExVivo->Data End Conclusion Data->End G VGB_Admin This compound Administration Functional Functional Deficit? VGB_Admin->Functional Structural Structural Damage? VGB_Admin->Structural ERG ERG: - Reduced photopic amplitude - Altered OPs Functional->ERG Yes No_Toxicity No Significant Toxicity Functional->No_Toxicity No OCT OCT: - Retinal thinning (late stage) Structural->OCT Yes Histology Histology: - Cone loss - Retinal disorganization Structural->Histology Yes Structural->No_Toxicity No Toxicity_Confirmed VAVFD Confirmed ERG->Toxicity_Confirmed Histology->Toxicity_Confirmed

References

Technical Support Center: Optimizing Vigabatrin Dosage for Pediatric Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Vigabatrin in pediatric seizure models.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is an anticonvulsant medication that acts as an irreversible inhibitor of the enzyme GABA transaminase (GABA-T).[1][2] GABA-T is the primary enzyme responsible for the breakdown of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2] By inhibiting GABA-T, this compound increases the concentration of GABA in the central nervous system, which enhances inhibitory neurotransmission and helps to suppress the excessive neuronal firing characteristic of seizures.[1][3]

Q2: What are the recommended starting dosages for this compound in clinical pediatric populations?

A2: Dosages are typically based on the specific condition and the child's body weight. For infantile spasms (in children aged 1 month to 2 years), the initial dose is generally 50 mg/kg/day, administered in two divided doses. This can be titrated upwards every three days in increments of 25 to 50 mg/kg/day, up to a maximum of 150 mg/kg/day.[4] For refractory complex partial seizures in children (10-16 years), dosing often starts at 250 mg twice daily and is adjusted based on weight and clinical response.[4]

Q3: An experimental animal is showing excessive sedation and weight loss. How should I adjust the protocol?

A3: These are common adverse effects.[5][6] First, verify the accuracy of your dose calculation and administration. If the dose is correct, consider a dose de-escalation strategy. Reduce the dosage by 25-50% and monitor the animal's recovery and seizure activity closely. Ensure the animal has easy access to food and water. If adverse effects persist even at a lower, sub-therapeutic dose, you may need to consider a different animal model or re-evaluate the study's endpoint.

Q4: There is significant variability in seizure reduction across the experimental group. What are the potential causes?

A4: High variability can stem from several factors. Pharmacokinetic differences, influenced by body weight and renal function (creatinine clearance), are key variables affecting drug exposure.[7][8] Ensure consistent drug administration techniques and precise dosing based on the most recent body weight. Genetic differences within the animal strain can also lead to varied responses. Finally, ensure that the method for inducing and quantifying seizures is standardized and consistently applied across all subjects.

Q5: What is the most critical adverse effect to be aware of, and can it be monitored in animal models?

A5: The most significant and serious adverse effect is permanent, progressive, and bilateral concentric visual field constriction (a form of tunnel vision).[6][9] The risk is related to the cumulative dose and duration of treatment.[10][11] While directly assessing visual fields in rodents is challenging, researchers can monitor for retinal toxicity. This can be done through electroretinography (ERG) to detect changes in retinal function or through histological examination of the retina post-mortem to identify thinning of the retinal nerve fiber layer.[12][13]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Lack of Efficacy (No Seizure Reduction) Insufficient Dosage: The administered dose may be too low to achieve a therapeutic concentration in the CNS.Dose Escalation: Increase the dose incrementally. A population dose-response analysis predicted that a 3 g/day equivalent dose reduces seizure rates more effectively than a 1 g/day dose (45.6% vs 23.2% reduction).[14]
Incorrect Administration: Improper gavage or injection technique may lead to incomplete dosing.Refine Technique: Ensure all personnel are properly trained in the administration method. For oral dosing, confirm the solution was fully delivered.
Model Resistance: The specific seizure model may be resistant to GABAergic modulation.Review Model: Consult literature to confirm the model's responsiveness to GABA-acting drugs. Consider an alternative seizure induction method or animal model.
High Incidence of Adverse Effects (e.g., sedation, ataxia) Excessive Dosage: The dose is likely in the toxic range for the specific model or strain.Dose Reduction: Decrease the dosage. Studies in adolescent mice noted toxicity at higher doses, requiring a reduction to 12.5 mg/kg/day for the experiment to proceed.[12]
Renal Impairment: Underlying kidney issues in an animal can lead to drug accumulation since this compound is cleared renally.[8]Health Screening: Ensure animals are healthy before the study begins. If renal impairment is suspected, this subject may need to be excluded from the analysis.
Inconsistent Pharmacokinetics (PK) Variability in Absorption: Differences in food intake can affect oral drug absorption.Standardize Feeding: Fast animals for a consistent period before oral dosing, or administer the drug at the same time relative to the light/dark and feeding cycle.
Inaccurate Dosing: Dosing based on outdated body weights.Weigh Regularly: Weigh animals immediately before each dose administration to ensure accuracy.
Drug Formulation Issues Precipitation: this compound powder may not be fully dissolved, leading to inaccurate dosing.Verify Solubility: Use the correct vehicle (e.g., water) and ensure the powder is completely dissolved before administration. This compound is available as a powder for oral solution, typically mixed to a 50 mg/mL concentration.[8][15]

Data Presentation

Table 1: Summary of Pediatric Clinical Dosages
IndicationAge GroupInitial Daily DoseMaximum Daily DoseReference(s)
Infantile Spasms1 month - 2 years50 mg/kg150 mg/kg[4]
Refractory Complex Partial Seizures10 - 16 years500 mg (250 mg twice daily)2000 mg (1000 mg twice daily)[4]
Refractory Complex Partial Seizures3 months - 18 yearsN/A (Study proposed 40-50 mg/kg for consistent exposure)N/A[10]
Table 2: Key Pharmacokinetic Parameters
ParameterValueDetailsReference(s)
Bioavailability 80-90%Rapidly absorbed after oral administration.[5]
Metabolism MinimalNot metabolized by the liver.[5][8]
Elimination Half-Life 5-8 hoursIn young adults; may be longer in other populations.[5]
Excretion Primarily Renal~95% excreted unchanged in the urine. Dose adjustment is critical in cases of renal impairment.[5][8]
Protein Binding 0%Does not bind to plasma proteins.[5]
Target Exposure Range (AUC₀₋₂₄) 264–549 mg·h·L⁻¹Identified in a study of children with epileptic spasms as an effective exposure range.[7][8]
Table 3: Example Dosing in Preclinical Models
Animal ModelDosageAdministration RouteStudy DurationReference(s)
Adolescent Mice (C57/Bl6)12.5 mg/kg/dayIntraperitoneal10 days[12]
Adult Mice140 mg/kg/daySubcutaneous (minipump)12 days[12]
Pregnant Mice350 mg/kg or 450 mg/kgIntraperitonealSingle dose[8]

Experimental Protocols

Protocol 1: General Methodology for a Dose-Response Study in a Rodent Model
  • Animal Model Selection: Choose a validated pediatric seizure model (e.g., chemical convulsant-induced seizures in postnatal day 10-20 rats or mice).

  • Subject Allocation: Randomly assign animals to different treatment groups: vehicle control and at least 3-4 this compound dose groups (e.g., 10, 50, 150 mg/kg).

  • Acclimation & Baseline: Allow animals to acclimate. Record baseline behavior and weight.

  • Drug Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection) at a set time before seizure induction.

  • Seizure Induction: Induce seizures using a standardized protocol (e.g., pentylenetetrazol, kainic acid).

  • Seizure Quantification: Video-record and score seizure severity (e.g., using the Racine scale) and latency to onset by a blinded observer.

  • Data Analysis: Compare seizure severity, frequency, and latency between the vehicle and this compound groups using appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis). Plot a dose-response curve to identify the effective dose range.

Protocol 2: General Methodology for Pharmacokinetic (PK) Analysis
  • Animal Preparation: For freely moving models, surgical implantation of a catheter (e.g., in the jugular vein) may be required for serial blood sampling.

  • Drug Administration: Administer a single, precise dose of this compound based on the animal's exact body weight.

  • Serial Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Sample Processing: Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentration in plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • PK Parameter Calculation: Use specialized software (e.g., Monolix, Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. A population pharmacokinetic modeling approach can help identify sources of variability like body weight or creatinine clearance.[7]

Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_T GABA Transaminase (GABA-T) GABA_pre->GABA_T GABA_synapse Increased GABA GABA_pre->GABA_synapse Release Breakdown Metabolites GABA_T->Breakdown This compound This compound This compound->GABA_T Irreversible Inhibition GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binding Inhibition Enhanced Inhibitory Signal (Reduced Excitability) GABA_Receptor->Inhibition

Caption: Mechanism of action for this compound in the GABAergic synapse.

G start Start: Select Pediatric Animal Seizure Model groups Randomize Subjects into Groups (Vehicle + Multiple Dose Levels) start->groups admin Administer this compound or Vehicle (Based on current body weight) groups->admin induce Induce Seizures (Standardized Protocol) admin->induce observe Observe & Quantify Seizure Activity (Blinded Scoring) induce->observe analyze Statistical Analysis (Compare groups, plot dose-response) observe->analyze decision Identify Optimal Dose Range (Balance Efficacy vs. Adverse Effects) analyze->decision end End: Optimized Dose Identified decision->end

Caption: Experimental workflow for a preclinical dose-optimization study.

G start Problem: Lack of Efficacy q1 Is the dose calculation and administration correct? start->q1 fix_admin Correct Dosage and/or Refine Administration Technique q1->fix_admin No q2 Is the dose sufficient? q1->q2 Yes a1_yes Yes a1_no No fix_admin->start increase_dose Perform Dose Escalation Study q2->increase_dose No q3 Is the animal model known to be responsive to GABAergic drugs? q2->q3 Yes a2_yes Yes a2_no No increase_dose->start reassess_model Re-evaluate Animal Model Choice q3->reassess_model No end Consider Alternative Mechanisms of Action q3->end Yes a3_yes Yes a3_no No

References

Troubleshooting inconsistent results in Vigabatrin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Vigabatrin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a structural analog of gamma-aminobutyric acid (GABA) and acts as a selective and irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[1][2][3][4][5] By inhibiting GABA-T, this compound increases the concentration of the inhibitory neurotransmitter GABA in the central nervous system, which helps to suppress abnormal electrical activity in the brain that can lead to seizures.[1][2][3][4] The duration of its effect is more dependent on the rate of GABA-T re-synthesis rather than the drug's elimination half-life.[1]

Q2: What are the common analytical methods for quantifying this compound?

Several analytical methods are available for the qualitative and quantitative analysis of this compound in both pharmaceutical and biological samples. These include:

  • High-Performance Liquid Chromatography (HPLC): A widely used and reproducible method for analyzing this compound.[1][6][7]

  • Ultra-Performance Liquid Chromatography (UPLC): Offers a rapid and high-resolution method for quantification.[1]

  • UV-Visible Spectroscopy: A simple and cost-effective spectrophotometric method.[1][7][8]

  • Gas Chromatography (GC): Another established method for this compound analysis.[1]

  • Spectrofluorimetric methods: Involve derivatization to enhance detection.[1]

Q3: What are the known off-target effects or toxicities of this compound that might influence experimental results?

This compound is associated with several off-target effects and toxicities that researchers should be aware of:

  • Visual Field Defects: A significant concern with chronic use is the risk of irreversible peripheral visual field defects.[9][10][11] This is thought to be due to toxicity to retinal photoreceptor and ganglion cells.[12]

  • MRI Abnormalities: In infants treated with this compound, abnormal brain MRI findings, such as increased T2 weighted signals, have been reported.[13][14][15] These abnormalities may resolve after discontinuing the drug.[15]

  • Movement Disorders: Cases of movement disorders, including dystonia and dyskinesia, have been reported in patients treated for infantile spasms.[14]

  • Intramyelinic Edema: While initially a concern based on animal studies, this has not been demonstrated to be a significant issue in humans.[12][15]

Troubleshooting Inconsistent Experimental Results

Issue 1: High variability in the measured concentration of this compound.

High variability in this compound concentration can arise from several factors related to sample preparation, storage, and the analytical method itself.

  • Potential Cause: Degradation of this compound in solution.

  • Recommended Solution: Prepare fresh solutions of this compound for each experiment. If solutions need to be stored, refer to stability data to ensure appropriate storage conditions (temperature, light protection) and duration.[6][16][17] For example, this compound reconstituted in water, fruit juice, whole milk, or infant formula is stable for up to 48 hours when refrigerated at 2-8°C.[18][19]

  • Potential Cause: Inconsistent sample preparation.

  • Recommended Solution: Standardize the entire sample preparation workflow, from weighing the compound to the final dilution. Ensure thorough mixing at each step.

  • Potential Cause: Issues with the analytical instrument or method.

  • Recommended Solution: Calibrate the analytical instrument regularly. Validate the analytical method for linearity, accuracy, and precision according to ICH guidelines.[7] Ensure the mobile phase composition and pH are consistent for HPLC/UPLC methods.[1]

Issue 2: Inconsistent or unexpected biological effects in cell culture or animal models.

Variability in the biological response to this compound can be influenced by the experimental model, drug administration, and underlying biological factors.

  • Potential Cause: Cell line or animal model variability.

  • Recommended Solution: Use cells from a consistent passage number and ensure the health of the cell monolayer.[20] In animal studies, consider factors like age, species, and disease model, as these can influence target turnover rates and drug response.[3]

  • Potential Cause: Interaction with other compounds.

  • Recommended Solution: Be aware of potential drug interactions. For example, this compound can decrease the concentration of phenytoin.[5] There are numerous other potential drug interactions that could influence experimental outcomes.[21]

  • Potential Cause: Complex mechanism of action.

  • Recommended Solution: Remember that besides its primary effect on GABA-T, this compound may have other effects, such as influencing the mTOR pathway.[22] Consider if the chosen experimental endpoint is appropriate to capture the expected biological effect.

Data Presentation

Table 1: Stability of this compound in Extemporaneous Formulations (1.0 mg/mL)

Storage ConditionPackagingDurationStability
Refrigerated (2-8 °C)Amber Glass BottleUp to 35 daysStable[6]
Refrigerated (2-8 °C)Amber PET BottleUp to 35 daysStable[6]
Room Temperature (15-30 °C)Amber Glass BottleUp to 21 daysStable[16][17]
Room Temperature (15-30 °C)Amber PET BottleUp to 21 daysStable[16][17]
Oven (40 °C)Amber Glass/PET BottleAfter 7 daysContent decreased by >10%[16][17]

Table 2: Summary of Analytical Method Validation Parameters

ParameterHPLC MethodUV-Vis Method (Zero Order)
Linearity Range Varies by specific method5-25 µg/mL[7]
Correlation Coefficient (r²) > 0.99[7]> 0.99[7]
Detection Wavelength 285 nm (example)[7]285 nm[7]
Solvent/Mobile Phase Acetonitrile & Methanol (example)[7]Water[7]
Accuracy (Recovery %) Within acceptable limitsWithin acceptable limits[7]
Precision (%RSD) < 2%[7]< 2%

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol is a general guideline based on commonly cited methods.[6][7] Researchers should validate the method for their specific experimental conditions.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).[6]

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a concentration within the calibration range.

    • For biological samples, a suitable extraction method (e.g., protein precipitation followed by centrifugation) may be required.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase: A mixture of a buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol).[1]

    • Flow Rate: 0.2 mL/min.[1]

    • Detection Wavelength: 285 nm.[7]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Vigabatrin_Signaling_Pathway cluster_GABA GABAergic Synapse Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic_Semialdehyde Succinic_Semialdehyde GABA->Succinic_Semialdehyde Degradation GABA_T GABA-Transaminase This compound This compound This compound->GABA_T Irreversible Inhibition

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Stability (e.g., this compound Solution) Start->Check_Reagents Check_Protocol Review Experimental Protocol (e.g., dilutions, timing) Start->Check_Protocol Check_System Verify System Performance (e.g., cell health, instrument calibration) Start->Check_System Analyze_Data Re-analyze Data (check for outliers, statistical errors) Check_Reagents->Analyze_Data Reagents OK Modify_Experiment Modify Experiment Design Check_Reagents->Modify_Experiment Reagent Issue Found Check_Protocol->Analyze_Data Protocol OK Check_Protocol->Modify_Experiment Protocol Error Found Check_System->Analyze_Data System OK Check_System->Modify_Experiment System Issue Found Consult_Literature Consult Literature for Similar Issues Analyze_Data->Consult_Literature Issue Persists Consult_Literature->Modify_Experiment End Consistent Results Modify_Experiment->End Factors_Influencing_Vigabatrin_Experiments cluster_Chemical Chemical Factors cluster_Biological Biological Factors cluster_Methodological Methodological Factors Vigabatrin_Experiment This compound Experimental Outcome Purity Compound Purity Purity->Vigabatrin_Experiment Stability Solution Stability (Solvent, Temp, Light) Stability->Vigabatrin_Experiment Concentration Accurate Concentration Concentration->Vigabatrin_Experiment Model Model System (Cell line, Animal Strain) Model->Vigabatrin_Experiment Health System Health (Cell confluence, Animal health) Health->Vigabatrin_Experiment Interactions Drug Interactions Interactions->Vigabatrin_Experiment Protocol Protocol Adherence Protocol->Vigabatrin_Experiment Assay Assay Choice & Endpoint Assay->Vigabatrin_Experiment Instrument Instrument Calibration Instrument->Vigabatrin_Experiment

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during animal studies investigating Vigabatrin (VGB) and its associated side effects. The information is presented in a question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Frequently Asked Questions (FAQs)

Retinal Toxicity

Q1: We are observing significant retinal toxicity in our rodent models treated with this compound. What is the most established strategy to mitigate this?

A1: The most well-documented strategy to reduce this compound-induced retinal toxicity in animal models is taurine supplementation .[1] this compound has been shown to induce a deficiency in taurine, an amino acid crucial for retinal health.[1] Supplementing taurine in the drinking water of VGB-treated animals has been demonstrated to significantly reduce retinal lesions, including photoreceptor damage and retinal disorganization.[1]

Q2: What is the proposed mechanism by which taurine supplementation reduces this compound-induced retinal toxicity?

A2: this compound treatment leads to a significant decrease in plasma taurine levels.[1] This taurine deficiency is believed to be a primary cause of the observed retinal phototoxicity.[1] Taurine plays a vital role in maintaining the structural and functional integrity of photoreceptor cells. By replenishing taurine levels, supplementation helps to counteract the detrimental effects of VGB on the retina.

Q3: Are there any other potential neuroprotective agents that have been investigated for this compound-induced retinal toxicity?

A3: While taurine is the most extensively studied agent, research has explored other neuroprotective strategies. One promising approach involves the use of the S-enantiomer of this compound .[2] Studies in rat models of epilepsy have shown that S-VGB exhibits stronger antiepileptic and neuroprotective effects with lower retinal toxicity compared to the racemic mixture of this compound.[2] Additionally, some studies have indicated that "neuroprotective molecules" in a broader sense can limit VGB-induced retinal lesions, although specific agents beyond taurine and S-VGB are not as well-documented in the provided search results.[3]

Intramyelinic Edema

Q4: Our animal studies are showing intramyelinic edema (microvacuolation) in the brain following this compound administration. What strategies can be used to address this?

A4: Intramyelinic edema is a known side effect of this compound in animal models such as mice, rats, and dogs.[4][5] The most consistently reported finding is that this condition is reversible upon cessation of treatment .[4][5] Currently, there is a lack of documented pharmacological interventions to specifically prevent or treat VGB-induced intramyelinic edema while continuing drug administration. Therefore, the primary strategy is careful monitoring and discontinuation of the drug if significant edema is observed.

Q5: Is there a specific dose-response relationship for this compound-induced intramyelinic edema?

A5: Yes, the severity of intramyelinic edema appears to be dose-dependent.[6] Higher doses of this compound are associated with more severe vacuolation in the white matter of the cerebellum and other brain regions.[6] Therefore, using the lowest effective dose of this compound in experimental protocols may help to minimize this side effect.

Troubleshooting Guides

Problem: Unexpectedly High Levels of Retinal Toxicity
Possible Cause Troubleshooting Step
Taurine Deficiency Implement taurine supplementation in the drinking water of the experimental animals.
High Light Exposure House the animals in a controlled lighting environment. Studies have shown that VGB-elicited retinal lesions are prevented by maintaining animals in darkness during treatment.[1]
High this compound Dosage Re-evaluate the dosage of this compound being administered. Consider reducing the dose to the minimum effective level for the intended antiepileptic effect.
Animal Strain Susceptibility Be aware of the strain of animals being used. Albino animals may be more susceptible to phototoxicity.[1]
Problem: Presence of Intramyelinic Edema in Brain Tissue
Possible Cause Troubleshooting Step
High this compound Dosage Reduce the administered dose of this compound to the lowest effective concentration.
Prolonged Treatment Duration Consider shortening the duration of the treatment protocol, if experimentally feasible.
Irreversible Damage Concerns Note that studies in animal models have consistently shown that VGB-induced intramyelinic edema is reversible after drug withdrawal.[4][5] Plan for a washout period in your experimental design to observe this reversal.

Quantitative Data Summary

Table 1: Effect of Taurine Supplementation on this compound-Induced Retinal Toxicity in Rats

ParameterControlThis compound (VGB)VGB + Taurine% Reduction with TaurineReference
Plasma Taurine Level (µM) 373.4 ± 46.7122.2 ± 26.6Increased above control-[1]
Retinal Disorganization MinimalPresentReducedAll components of retinal lesions reduced[1]
Cone Photoreceptor Damage MinimalPresentReducedAll components of retinal lesions reduced[1]
Gliosis MinimalPresentReducedAll components of retinal lesions reduced[1]

Data presented as mean ± s.e.m. where available.

Experimental Protocols

Protocol 1: Taurine Supplementation for Mitigation of Retinal Toxicity in Rats
  • Animal Model: Albino rats.

  • This compound Administration:

    • Dose: 40 mg daily (approximately 200 mg/kg).[1]

    • Route: Intraperitoneal (IP) injection.[1]

    • Vehicle: 0.9% NaCl.[1]

    • Duration: 45 or 65 days.[1]

  • Taurine Supplementation:

    • Concentration: 0.1M in drinking water.[1]

    • Administration: Ad libitum access throughout the VGB treatment period.[1]

  • Assessment of Retinal Toxicity:

    • Electroretinogram (ERG): To measure retinal cell function.[1]

    • Histology: To quantify retinal disorganization, gliosis, and cone cell densities.[1] Sections can be stained with DAPI and immunolabelled with antibodies against Goα, GFAP, and cone arrestin.[1]

    • Plasma Amino Acid Analysis: To measure taurine levels.[1]

Protocol 2: Evaluation of S-Vigabatrin for Reduced Retinal Toxicity in Rats
  • Animal Model: Kainic acid-induced epileptic rat model.[2]

  • Drug Administration:

    • Test Articles: this compound (racemic), S-Vigabatrin, R-Vigabatrin.[2]

    • Route: Intraperitoneal injection.[2]

  • Assessment of Efficacy and Toxicity:

    • Antiepileptic Activity: Monitor seizure latency and frequency.[2]

    • Neuroprotection: Assess improvements in sensory, motor, learning, and memory deficits.[2] Analyze hippocampal expression of molecules associated with synaptic plasticity and the Wnt/β-catenin/GSK-3β signaling pathway.[2]

    • Retinal Damage Assessment: Perform histological evaluation of the retina.[2]

    • Acute Toxicity: Determine the LD50 of each compound.[2]

Visualizations

Signaling Pathways and Experimental Workflows

Vigabatrin_Toxicity_Pathway VGB This compound Administration GABA_T GABA-Transaminase Inhibition VGB->GABA_T Taurine_Def Taurine Deficiency VGB->Taurine_Def Induces GABA_Inc Increased GABA Levels GABA_T->GABA_Inc Retinal_Tox Retinal Phototoxicity Taurine_Def->Retinal_Tox Leads to Neuroprotection Neuroprotection & Reduced Toxicity Taurine_Supp Taurine Supplementation Taurine_Supp->Taurine_Def Prevents Taurine_Supp->Neuroprotection

Caption: Proposed mechanism of this compound-induced retinal toxicity and the protective role of taurine.

Experimental_Workflow start Animal Model Selection (e.g., Albino Rats) grouping Group Allocation (Control, VGB, VGB+Taurine) start->grouping treatment Daily this compound (IP) & Taurine (Drinking Water) Administration grouping->treatment monitoring In-life Monitoring (Clinical Signs, Body Weight) treatment->monitoring assessment Endpoint Assessment monitoring->assessment erg Electroretinography (ERG) assessment->erg histology Retinal Histopathology assessment->histology plasma Plasma Taurine Analysis assessment->plasma data Data Analysis & Comparison erg->data histology->data plasma->data

References

Technical Support Center: Enhancing Vigabatrin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Vigabatrin formulations.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of this compound and what factors influence it?

A1: The oral bioavailability of this compound is generally high, in the range of 80-90%.[1] this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[2][3] The primary mechanism for its intestinal absorption is via the proton-coupled amino acid transporter 1 (PAT1), also known as SLC36A1.[1][4][5][6] The absorption of this compound appears to be unaffected by food.[2][3]

Q2: Are there any known drug or food interactions that can affect this compound's absorption?

A2: While food generally does not affect this compound absorption, co-administration with infant formula has been shown to reduce the maximum plasma concentration (Cmax) and prolong the time to reach Cmax (tmax) in preclinical studies. This is attributed to both delayed gastric emptying and potential competition for the PAT1 transporter by amino acids present in the formula.[4][7]

Q3: What are the main challenges in developing oral formulations of this compound?

A3: Key challenges include:

  • Stability in liquid formulations: Extemporaneous aqueous solutions of this compound can have limited stability, which is influenced by storage temperature and pH.[8][9]

  • Dosing accuracy with powders for oral solution: Commercially available this compound powders that require reconstitution by caregivers can lead to significant dosing errors, which is a major concern, especially in pediatric patients.[6][10][11][12][13][14] Ready-to-use oral solutions have been shown to improve dosing accuracy.[6][12][13][14]

  • Excipient compatibility: While this compound itself is relatively stable, interactions with certain excipients, especially those with high moisture content, could potentially affect the stability of the final dosage form.[15]

  • Analytical challenges: this compound is a zwitterionic molecule and lacks a strong chromophore, which complicates its quantification using standard HPLC-UV methods without a derivatization step.[5]

Q4: What formulation strategies are being explored to improve this compound's delivery, particularly to the brain?

A4: To enhance delivery across the blood-brain barrier, novel formulation approaches are under investigation, including:

  • Solid Lipid Nanoparticles (SLNs): These are being explored to improve the transport of this compound into the brain.[16][17]

  • Nanoemulsions: Intranasal delivery of this compound using nanoemulsions is being studied as a method for brain targeting.[18][19][20]

  • Prodrugs: The development of this compound prodrugs is a potential strategy to enhance its pharmacokinetic properties.[3][13][21][22][23][24]

Troubleshooting Guides

In-Vitro Dissolution Studies
Problem Potential Cause(s) Troubleshooting Steps
Incomplete dissolution of this compound from the formulation. - Inappropriate dissolution medium (pH, composition).- Issues with formulation disintegration or deaggregation.- Strong binding to insoluble excipients.- Ensure the dissolution medium is appropriate for this compound's solubility (it is freely soluble in water).[4]- Evaluate the impact of different excipients on drug release.- Adjust the agitation speed of the dissolution apparatus.
Degradation of this compound in the dissolution medium. - pH of the medium promoting hydrolysis.- Presence of reactive impurities in the medium or excipients.[22]- Assess the stability of this compound in the selected dissolution medium over the duration of the experiment.- If degradation is observed, consider using a different buffer system or adding stabilizers.
High variability in dissolution results. - Inconsistent manufacturing of the dosage form.- Improper deaeration of the dissolution medium.- Issues with the dissolution apparatus (e.g., vessel centering, paddle/basket height).- Review the manufacturing process for uniformity.- Ensure proper deaeration of the medium before starting the test.- Verify the calibration and setup of the dissolution apparatus according to USP guidelines.
Caco-2 Permeability Assays
Problem Potential Cause(s) Troubleshooting Steps
Low apparent permeability (Papp) of this compound. - Suboptimal Caco-2 cell monolayer integrity.- Incorrect pH of the transport buffer.- Inhibition of the PAT1 transporter by components in the formulation or buffer.- Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).[25]- Since this compound transport is proton-coupled, ensure the apical buffer pH is acidic (e.g., pH 5.5-6.5) to facilitate PAT1 transporter activity.[1]- Check for the presence of known PAT1 inhibitors in your formulation.
High efflux ratio (Papp B-A / Papp A-B). - this compound is generally not a substrate for major efflux pumps like P-glycoprotein. High efflux is unexpected.- Re-evaluate the experimental setup and analytical method to rule out artifacts.- Confirm the identity and purity of the this compound sample.
Inconsistent Papp values across experiments. - Variation in Caco-2 cell passage number and differentiation state.- Inconsistent incubation times or temperatures.- Analytical variability in quantifying this compound.- Use Caco-2 cells within a consistent passage number range.- Standardize all experimental parameters, including incubation conditions.- Validate the analytical method for quantifying this compound in the transport buffer.
In-Vivo Pharmacokinetic Studies
Problem Potential Cause(s) Troubleshooting Steps
Lower than expected Cmax and AUC. - Poor release of this compound from the formulation in vivo.- Degradation of this compound in the gastrointestinal tract (unlikely, but possible with certain formulations).- Issues with the animal model (e.g., gastrointestinal motility).- Correlate in-vivo results with in-vitro dissolution data.- Investigate the stability of the formulation under simulated gastric and intestinal conditions.- Ensure proper animal handling and dosing procedures.
High inter-individual variability in pharmacokinetic parameters. - Inconsistent dosing technique.- Genetic variability in transporters in the animal population.- Differences in food and water intake.- Standardize the dosing procedure and ensure accurate dose administration.- Use a sufficient number of animals to account for biological variability.- Control for fasting/fed states as per the study design.
Difficulty in quantifying this compound in plasma/serum. - Low recovery during sample preparation (e.g., protein precipitation).[5]- Incomplete or inconsistent derivatization (if required for the analytical method).[5]- Matrix effects in LC-MS/MS analysis.- Optimize the sample extraction procedure (e.g., solvent-to-plasma ratio, centrifugation conditions).[5]- If using derivatization, ensure anhydrous conditions and optimal pH.[5]- Employ a suitable internal standard and validate the method for matrix effects.

Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Species

SpeciesDoseFormulationCmax (µg/mL)Tmax (h)t1/2 (h)Reference
Healthy Adults2-4 g/day Oral-1-25.3-7.4[2][3]
Epileptic Adults2-4 g/day Oral--4.2-5.6[2][3]
Children-Oral--Similar to adults[2][3]
Elderly Volunteers-OralIncreasedDelayedProlonged[2][3]
Rats (SD)50 mg/kgOral-~0.52-3[26]

Table 2: In-Vitro Permeability of this compound across Caco-2 Cell Monolayers

ConditionApparent Permeability (Papp, A-B) (cm/s)NoteReference
Control (HBSS buffer)~1.5 x 10⁻⁶Baseline permeability[27]
+ Tryptophan (PAT1 substrate)Significantly decreasedCompetitive inhibition of PAT1[27]
+ Infant FormulaSignificantly decreasedInhibition of transport[27]
+ Gly-Sar (PAT1 substrate)Significantly decreasedCompetitive inhibition of PAT1[27]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for this compound Formulations
  • Cell Culture: Culture Caco-2 cells on semi-permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.[25]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values indicating good integrity (typically >250 Ω·cm²).[25]

  • Preparation of Solutions:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 6.5 for the apical (donor) compartment and pH 7.4 for the basolateral (receiver) compartment.[25]

    • Dissolve the this compound formulation in the apical buffer at the desired concentration (e.g., 1 mM).[6]

  • Permeability Assay (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound-containing apical buffer to the donor compartment and fresh basolateral buffer to the receiver compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS after derivatization).

  • Calculation of Apparent Permeability (Papp):

    • Calculate the flux (J) of this compound across the monolayer.

    • Determine the Papp value using the equation: Papp = J / (A * C₀), where A is the surface area of the monolayer and C₀ is the initial concentration in the donor compartment.

Protocol 2: In-Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (6-8 weeks old). House the animals under standard conditions and fast them overnight before dosing.[10][26]

  • Formulation Administration: Administer the this compound formulation orally via gavage at a specific dose (e.g., 50 mg/kg).[26]

  • Blood Sampling:

    • Collect blood samples (approx. 300 µL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]

    • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Sample Processing:

    • To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of cold acetonitrile) containing an internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Bioanalysis: Quantify this compound concentrations in the plasma samples using a validated LC-MS/MS method. Derivatization may be necessary to improve sensitivity and chromatographic retention.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (t1/2).

Protocol 3: Stability-Indicating HPLC Method for this compound
  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).[4][28]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) if no derivatization is used, or at the appropriate wavelength for the chosen derivatizing agent.[29]

  • Derivatization (Pre-column):

    • Due to this compound's poor UV absorbance, derivatization is often required. A common agent is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-l-cysteine) to form a fluorescent derivative.[28]

    • Mix the sample with the OPA reagent and allow it to react for a specific time before injection.

  • Forced Degradation Study:

    • Expose this compound solutions to stress conditions: acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV light).[7]

    • Analyze the stressed samples using the developed HPLC method.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.[7]

Visualizations

Vigabatrin_Mechanism_of_Action cluster_downstream VGB This compound GABA_T GABA Transaminase (GABA-T) VGB->GABA_T Irreversible Inhibition GABA GABA SSA Succinic Semialdehyde GABA_increase Increased Brain GABA Levels GABA_T->GABA_increase leads to GABA->SSA Glutamate Glutamate Inhibition Enhanced GABAergic Inhibition Seizure_Control Reduced Neuronal Hyperexcitability & Seizure Control

Caption: Mechanism of action of this compound.

experimental_workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation cluster_analytical Analytical Method Formulation Develop this compound Formulation Dissolution Dissolution Testing Formulation->Dissolution Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Animal_Study Animal PK Study (e.g., Rats) Caco2->Animal_Study Promising candidates Blood_Sampling Serial Blood Sampling Animal_Study->Blood_Sampling Bioanalysis Bioanalysis (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Method_Dev HPLC / LC-MS/MS Method Development Validation Method Validation (ICH) Method_Dev->Validation Validation->Bioanalysis

Caption: Experimental workflow for bioavailability assessment.

References

Addressing solubility issues of Vigabatrin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vigabatrin in aqueous solutions. While this compound is known for its high solubility in water, this guide addresses specific challenges and questions that may arise during experimental work and formulation development.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered to have low aqueous solubility?

A1: No, quite the opposite. This compound is classified as freely soluble in water and aqueous solvents[1][2]. Its high solubility is a key physicochemical property. Issues encountered are typically not due to inherent low solubility but may relate to concentration, pH, excipients, or stability in complex media.

Q2: What are the key physicochemical properties of this compound relevant to its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for preparing aqueous solutions. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H11NO2[2]
Molecular Weight129.16 g/mol [2]
Melting Point171-177 °C[3]
pKa (Carboxylic Acid)4.0[1][4]
pKa (Amine)9.7[1][4]
Aqueous Solubility55.1 mg/mL[2]
Water SolubilityFreely soluble[1][2]

Q3: Can I dissolve this compound powder in beverages other than water for administration in a clinical setting?

A3: Studies have shown that this compound powder can be reconstituted in water, apple juice, whole milk, and infant formula, remaining stable for up to 48 hours when refrigerated at 2-8°C[5][6][7]. The reconstituted solution should be visually inspected for particulates before administration[5][7].

Troubleshooting Guide

Issue 1: Precipitation or cloudiness is observed when preparing a highly concentrated this compound solution.

  • Possible Cause: The concentration may be approaching the saturation point of this compound in the specific aqueous medium at a given temperature.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solution gently (e.g., to 30-40°C) with continuous stirring to facilitate dissolution.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process[8].

    • pH Adjustment: Since this compound is an amino acid with two ionizable groups, the pH of the solution can influence its solubility. Ensure the pH of your aqueous solution is within a suitable range (the pH of an aqueous solution of this compound itself is between 6.3 and 7.0)[1].

    • Co-solvents: For research purposes requiring very high concentrations, the use of co-solvents may be considered. See the experimental protocols section for more details.

Issue 2: The this compound solution appears unstable over time, showing discoloration or degradation.

  • Possible Cause: this compound in solution may degrade under certain storage conditions, especially at elevated temperatures or in the presence of reactive species.

  • Troubleshooting Steps:

    • Storage Conditions: Store aqueous solutions of this compound under refrigeration (2-8°C)[5][6]. For long-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles[8].

    • Light Protection: Store solutions in amber or light-protecting containers to minimize photodegradation, especially for long-term stability studies[9].

    • pH Monitoring: Monitor the pH of the solution over time, as significant shifts could indicate degradation[9].

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution for In Vitro Studies

This protocol is intended for research applications where a concentrated stock solution is required.

  • Materials:

    • This compound powder

    • Sterile, purified water

    • Ultrasonic bath

    • Sterile 0.22 µm filter

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add a portion of the purified water to the powder in a sterile container.

    • Gently warm the mixture to approximately 37°C while stirring.

    • Place the container in an ultrasonic bath and sonicate until the powder is completely dissolved[8].

    • Add the remaining volume of water to reach the final desired concentration.

    • Sterilize the solution by passing it through a 0.22 µm filter[8].

    • Aliquot the stock solution into sterile tubes and store at -20°C for up to one month or -80°C for up to six months[8].

Protocol 2: Formulation of this compound with Co-solvents for Preclinical Research

For specific animal studies or delivery systems, co-solvents may be used to achieve desired formulation properties.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[8].

    • Weigh the appropriate amount of this compound powder.

    • Add the this compound powder to the prepared vehicle.

    • Vortex and sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution[8]. This protocol can achieve a solubility of at least 2.5 mg/mL[8].

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh this compound Powder add_solvent Add Aqueous Solvent weigh->add_solvent dissolve Facilitate Dissolution (Stirring, Gentle Heat, Sonication) add_solvent->dissolve precipitate Precipitation Observed dissolve->precipitate filter Sterile Filter (0.22 µm) dissolve->filter adjust_ph Adjust pH precipitate->adjust_ph If pH is extreme add_cosolvent Add Co-solvent precipitate->add_cosolvent For very high concentration store Aliquot and Store (Refrigerated or Frozen) filter->store

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

gaba_pathway cluster_effect Pharmacological Effect GABA GABA (Neurotransmitter) GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Metabolism Metabolites Inactive Metabolites GABA_T->Metabolites Increased_GABA Increased GABA Levels in the Brain This compound This compound This compound->GABA_T Irreversible Inhibition

Caption: Mechanism of action of this compound in increasing GABA levels.

References

Technical Support Center: Managing Vigabatrin's Impact on Cognitive Function in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cognitive effects of Vigabatrin in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T).[1][2][3] By inhibiting this enzyme, this compound prevents the breakdown of the inhibitory neurotransmitter GABA, leading to increased GABA levels in the brain.[1][2][3][4] This enhancement of GABAergic inhibition is the primary mechanism behind its anticonvulsant effects.[1]

Q2: What are the generally reported effects of this compound on cognitive function in adults?

The impact of this compound on cognitive function in adults appears to be complex, with studies showing varied outcomes. Several double-blind, placebo-controlled studies have found no significant differences between this compound and placebo on a range of objective cognitive tests.[5][6][7] Some long-term studies have even reported significant improvements in psychomotor and memory tests.[5] However, other research has indicated specific deficits, such as a reduction in motor speed and impaired performance on design learning tests, particularly in the initial weeks of treatment.[8] One study also noted a dose-dependent decrease in performance on the Digit Cancellation Test.[3][9] Early subjective sedation is a commonly reported side effect, which may resolve over time.[5]

Q3: How does this compound affect cognitive development in pediatric populations?

In pediatric populations, particularly infants with tuberous sclerosis complex (TSC) and infantile spasms, the cognitive effects of this compound are a key area of investigation. While this compound can be effective in controlling seizures, its impact on long-term cognitive outcomes is not definitively positive.[10][11] For instance, the PREVeNT Trial found that preventive treatment with this compound did not improve neurocognitive outcomes in TSC infants at 2 years of age, despite delaying the onset of infantile spasms.[10][11] However, in some cases of infantile spasms, treatment has been associated with an increase in developmental quotient.[12] The underlying cause of the epilepsy likely plays a significant role in cognitive outcomes.[12]

Q4: What are the most critical adverse effects of this compound to consider in a research setting?

The most significant and well-documented adverse effect of this compound is the risk of permanent peripheral visual field defects.[2][13][14] This is a critical consideration for any study involving this compound and necessitates regular ophthalmologic monitoring.[2][15] Other reported side effects include drowsiness, dizziness, fatigue, and in infants, potential MRI abnormalities showing reversible cytotoxic edema.[12][14]

Troubleshooting Guides

Issue: Designing a study to isolate the cognitive effects of this compound from the underlying pathology.

Solution: A robust experimental design is crucial.

  • Baseline and Follow-up Assessments: Conduct comprehensive neuropsychological testing before, during (at multiple time points), and after the treatment period to track changes over time.[5][8]

  • Appropriate Control Groups:

    • Placebo Control: In clinical trials, a randomized, double-blind, placebo-controlled design is the gold standard to differentiate drug effects from placebo effects and natural disease progression.[5][6][7][8]

    • Active Comparator: Comparing this compound to another anti-seizure medication can help determine its relative cognitive safety profile.[13]

  • Consider the Population: The type of epilepsy and the age of the subjects can influence cognitive outcomes.[13][16] Be mindful that cognitive impairment can be a symptom of the underlying epilepsy itself.[16]

Issue: Selecting appropriate cognitive assessment tools.

Solution: Utilize a comprehensive battery of tests to assess various cognitive domains.

  • Domains to Assess: Based on literature, key domains to evaluate include:

    • Psychomotor Function: Tests of motor speed and coordination.[5][8][17]

    • Memory: Verbal and visual learning and recall tasks.[5][8][17]

    • Attention and Concentration: Tasks like the Digit Cancellation Test.[3][17]

    • Executive Function: Measures of mental flexibility and problem-solving.[18]

  • Self-Rating Scales: Include subjective measures of sedation and mood, as patients may report sedation even when objective cognitive tests are normal.[5]

Data Presentation

Table 1: Summary of this compound's Impact on Cognitive Function in Adult Clinical Trials

StudyDesignPopulationKey Cognitive Findings
Gillham et al.[5]Double-blind, randomized, crossoverRefractory epilepsyNo significant differences on objective cognitive tests vs. placebo. Initial patient-reported sedation. Long-term follow-up showed improvement in psychomotor and memory tests.
Grunewald et al.[8]Prospective, randomized, placebo-controlled, parallel group, double-blindRefractory partial seizuresSignificant reduction in motor speed and design learning test scores in the first 20 weeks.
Dodrill et al. (1993)[6][7]Randomized, multicenter, double-blind, placebo-controlled, parallel groupFocal epilepsy with complex partial seizuresNo differences between this compound and placebo groups on any cognitive variable.
Dodrill et al. (Neurology, 1993)[3]Double-blind, add-on, placebo-controlled, parallel group, dose-responseFocal epilepsy with complex partial seizuresDecreases in performance on the Digit Cancellation Test with increasing doses of this compound. No other test showed a decrement with increasing dosage.

Experimental Protocols

Protocol: Neuropsychological Assessment Battery for a this compound Study

  • Inclusion/Exclusion Criteria: Clearly define the study population, including epilepsy type, age, and baseline cognitive status.

  • Baseline Assessment (Pre-treatment):

    • Administer a full battery of neuropsychological tests to establish a cognitive baseline.

    • Conduct a full ophthalmologic exam, including visual field testing.

    • Collect patient-reported outcomes on mood and quality of life.

  • Treatment Phase:

    • Administer this compound or placebo/active comparator according to the study protocol (e.g., dose escalation schedule).

    • Repeat neuropsychological testing at predefined intervals (e.g., 2, 6, and 12 weeks) to assess acute and sub-acute effects.[5]

    • Continue regular visual field monitoring.

  • Long-term Follow-up (Post-treatment or during maintenance):

    • Conduct follow-up assessments at later time points (e.g., 6, 12, 18 months) to evaluate long-term cognitive effects and potential for tolerance to initial side effects.[5][8]

  • Data Analysis:

    • Compare changes from baseline between the treatment and control groups.

    • Analyze dose-response relationships if applicable.

    • Correlate cognitive changes with seizure frequency and severity.

Mandatory Visualizations

G cluster_0 This compound's Mechanism of Action This compound This compound GABA_T GABA-Transaminase (GABA-T) This compound->GABA_T Irreversible Inhibition Inhibition Inhibition GABA GABA Degradation GABA_T->GABA Catalyzes LeadsTo Leads to Increased_GABA Increased Brain GABA Levels

Caption: Mechanism of this compound action on GABA levels.

G cluster_1 Experimental Workflow: Assessing Cognitive Impact Start Study Population Screening Baseline Baseline Assessment (Neuropsychological Tests, Vision Exam) Start->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (this compound) Randomization->Treatment Control Control Arm (Placebo/Active Comparator) Randomization->Control FollowUp Follow-up Assessments (e.g., 2, 6, 12 weeks) Treatment->FollowUp Control->FollowUp LongTerm Long-Term Follow-up (>6 months) FollowUp->LongTerm Analysis Data Analysis & Comparison LongTerm->Analysis

Caption: Workflow for a cognitive assessment study.

References

Technical Support Center: Vigabatrin-Induced Intramyelinic Edema in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for handling vigabatrin-induced intramyelinic edema (IME) in animal models. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced intramyelinic edema (IME)?

A1: this compound-induced intramyelinic edema is a neurotoxic effect observed in several animal species, including rats, mice, and dogs, following the administration of this compound.[1][2] It is characterized by the formation of microscopic vacuoles within the myelin sheaths of nerve fibers, a condition known as microvacuolation or spongiosis.[3][4] This leads to a separation of the myelin layers and an accumulation of fluid.[5][6] The edema is typically found in specific white matter tracts of the brain, such as the cerebellum, thalamus, hypothalamus, and fornix.[3][7]

Q2: What is the proposed mechanism for this compound-induced IME?

A2: The primary mechanism of this compound is the irreversible inhibition of the enzyme GABA-transaminase (GABA-T).[8][9] This enzyme is responsible for breaking down the inhibitory neurotransmitter GABA. By blocking GABA-T, this compound causes a significant increase in GABA levels in the brain.[10][11] It is hypothesized that these elevated GABA concentrations lead to osmotic imbalances and a disruption of water homeostasis, potentially involving astrocyte dysfunction, which results in fluid accumulation within the myelin sheath and the formation of edema.[12]

Q3: Is the intramyelinic edema induced by this compound reversible?

A3: Yes, a key characteristic of this compound-induced IME in animal models is its reversibility upon cessation of the drug.[1][3][4] Studies in dogs have shown that MRI signal abnormalities and histological changes progressively diminish and can return to normal within weeks to months after this compound administration is stopped.[3][4]

Q4: How can I monitor the development and resolution of intramyelinic edema in my animal models?

A4: The most effective non-invasive method for monitoring IME in vivo is Magnetic Resonance Imaging (MRI).[3][13] Key imaging sequences and their expected findings include:

  • T2-weighted images: Show hyperintense (bright) signals in the affected white matter regions.[14]

  • T1-weighted images: May show decreased signal intensity in the same areas.[3]

  • Diffusion-Weighted Imaging (DWI): Typically reveals restricted diffusion (hyperintense signal) with a corresponding decrease in the Apparent Diffusion Coefficient (ADC) map in the acute phase.[15][16]

Histopathological analysis of brain tissue post-mortem is used for confirmation.

Q5: Is there a link between this compound-induced retinal toxicity and intramyelinic edema?

A5: this compound is known to cause retinal toxicity, which has been linked to taurine deficiency in some animal studies.[17][18][19] However, the intramyelinic edema observed in the brain is considered a distinct toxicity.[20] While both are adverse effects of this compound, a direct mechanistic link between taurine levels and intramyelinic edema has not been clearly established.[21]

Troubleshooting Guide

Issue 1: No observable MRI changes after this compound administration.

  • Possible Cause 1: Insufficient Dose or Duration. The dose and duration required to induce IME can vary between species and even strains. Consult the literature for established protocols for your specific animal model. Doses can range from 30-500 mg/kg/day in rats and are around 300 mg/kg/day in dogs.[2][3][7] Edema may take several weeks to become apparent on MRI.[2][4]

  • Possible Cause 2: Incorrect MRI Protocol. Ensure your MRI sequences are optimized for detecting subtle white matter edema. High-field MRI is recommended.[3] Include T2-weighted, FLAIR, and DWI sequences in your imaging protocol.

  • Possible Cause 3: Animal Model Resistance. While uncommon, certain strains or individual animals may exhibit different sensitivities. Ensure your animal model is appropriate and review historical data if available.

Issue 2: Difficulty distinguishing true intramyelinic edema from artifacts in histology.

  • Possible Cause 1: Poor Fixation. Spongy artifacts in white matter can result from inadequate or delayed tissue fixation. Ensure rapid and thorough perfusion with an appropriate fixative like 4% paraformaldehyde (PFA).

  • Possible Cause 2: Tissue Processing Issues. Improper dehydration or embedding during tissue processing can create artifacts that mimic vacuolation. Follow a standardized and validated histology protocol meticulously.

  • Solution: To confirm true IME, correlate histological findings with in vivo MRI data. The bilateral and symmetric nature of this compound-induced lesions in specific anatomical locations can help distinguish them from random artifacts.[14][15] Electron microscopy can definitively confirm the intramyelinic location of the vacuoles.

Issue 3: High animal mortality or severe adverse effects.

  • Possible Cause 1: Dose is too high. Very high doses of this compound (e.g., 1000 mg/kg/day) can lead to significant weight loss and mortality in rats and dogs.[2]

  • Solution: Start with a dose known to induce IME without causing severe systemic toxicity, as reported in the literature.[2][7] Monitor animal weight and overall health daily. If severe adverse effects are observed, consider reducing the dose.

Quantitative Data Summary

Table 1: this compound Dosing and Timeline for Intramyelinic Edema in Animal Models

Animal ModelDose RangeAdministration RouteTime to Onset of IME (Histology/MRI)Time to Resolution (Post-Discontinuation)Reference(s)
Rat 30 - 500 mg/kg/dayIntraperitoneal / OralSeveral weeks to 90 daysNot specified[2][7]
Dog (Beagle) 300 mg/kg/dayOral (p.o.)4-7 weeks16 weeks[3][4]
Mouse Not specifiedNot specifiedNot specifiedNot specified[1]

Table 2: MRI Characteristics of this compound-Induced Intramyelinic Edema

MRI SequenceExpected Finding in Affected White MatterReference(s)
T2-weighted / FLAIR Hyperintense (bright) signal[14][22]
T1-weighted Hypointense (dark) signal[3]
Diffusion-Weighted (DWI) Hyperintense signal (restricted diffusion)[16][22]
Apparent Diffusion Coefficient (ADC) Hypointense signal (reduced ADC values)[6][15]

Experimental Protocols

Protocol 1: Induction of Intramyelinic Edema in Rats

  • Animal Model: Adult male albino rats.

  • Housing: House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

  • This compound Preparation: Dissolve this compound powder in 0.9% sterile saline to the desired concentration (e.g., for a 250 mg/kg dose, a 50 mg/mL solution may be appropriate depending on injection volume limits). Prepare fresh daily.

  • Administration:

    • Weigh each animal daily to ensure accurate dosing.[7]

    • Administer this compound via intraperitoneal (i.p.) injection at a dose between 125 mg/kg and 500 mg/kg, once daily.[7]

    • The control group should receive an equivalent volume of 0.9% saline via i.p. injection.[7]

  • Duration: Continue daily administration for a period of 28 days.[7]

  • Monitoring: Perform MRI scans at baseline and at weekly intervals to monitor the onset and progression of edema.

  • Endpoint: At the end of the treatment period, animals can be euthanized for histological analysis.

Protocol 2: Histological Assessment of Intramyelinic Edema

  • Perfusion and Fixation:

    • Deeply anesthetize the animal.

    • Perform transcardial perfusion, first with phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in PBS to fix the tissue.[23][24]

    • Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C.[23][24]

  • Cryoprotection (for frozen sections):

    • Transfer the brain to a 15% sucrose solution in PBS until it sinks, then transfer to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).[24]

  • Tissue Processing (for paraffin sections):

    • Following post-fixation, dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).

    • Clear the tissue using an agent like xylene.

    • Infiltrate and embed the tissue in paraffin wax.[25]

  • Sectioning:

    • Section the brain coronally or sagittally at a thickness of 20-40 µm for frozen sections or 4-5 µm for paraffin sections using a cryostat or microtome.

  • Staining:

    • For myelin visualization, use stains such as Luxol Fast Blue (LFB) combined with a counterstain like Hematoxylin and Eosin (H&E) or Cresyl Violet.

    • In LFB staining, myelinated tracts will appear blue, and areas of edema (vacuoles) will appear as unstained "holes."

  • Analysis:

    • Examine sections under a light microscope, paying close attention to the cerebellum, brainstem, and thalamus. Quantify the degree of vacuolation using image analysis software if desired.

Visualizations

G cluster_0 Mechanism of this compound Action cluster_1 Hypothesized Pathophysiology of Intramyelinic Edema VGB This compound GABA_T GABA-Transaminase (GABA-T) VGB->GABA_T Irreversibly Inhibits GABA GABA Degradation GABA_T->GABA Inc_GABA Increased Brain GABA Levels GABA->Inc_GABA Reduced Osmotic Osmotic Imbalance Inc_GABA->Osmotic Astrocyte Astrocyte Dysfunction / Altered Water Homeostasis Osmotic->Astrocyte Fluid Fluid Accumulation in Myelin Sheath Astrocyte->Fluid IME Intramyelinic Edema (Vacuolation) Fluid->IME

Caption: Hypothesized signaling pathway of this compound-induced intramyelinic edema.

G start Start: Select Animal Model (e.g., Rat, Dog) baseline Baseline Assessment: - Body Weight - MRI Scan start->baseline treatment Treatment Phase: - Daily this compound Administration - Control Group: Saline - Duration: e.g., 4-12 weeks baseline->treatment monitoring In-life Monitoring: - Daily Health & Weight Checks - Weekly MRI Scans treatment->monitoring decision End of Treatment or Reversal Study? monitoring->decision euthanasia Euthanasia & Tissue Collection decision->euthanasia End of Treatment reversal Reversal Phase: - Cease this compound - Continue Monitoring (e.g., 4-16 weeks) decision->reversal Reversal Study histology Histopathology: - Perfusion & Fixation - Sectioning & Staining (LFB/H&E) - Microscopic Analysis euthanasia->histology reversal->euthanasia analysis Data Analysis: - Correlate MRI & Histology - Quantitative Assessment histology->analysis

Caption: General experimental workflow for studying this compound-induced intramyelinic edema.

References

Dose-response analysis of Vigabatrin in different seizure types

Author: BenchChem Technical Support Team. Date: December 2025

Vigabatrin Dose-Response Analysis: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting dose-response analyses of this compound across various seizure types. The guide includes troubleshooting FAQs, detailed experimental protocols, and quantitative data summaries to facilitate effective and accurate research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing a clear dose-response relationship in our refractory complex partial seizure model. What are potential reasons?

A1: Several factors could contribute to a flat or unclear dose-response curve:

  • Enzyme Saturation: this compound is an irreversible inhibitor of GABA transaminase (GABA-T).[1][2] It's possible that even at lower doses, you are achieving near-maximal inhibition of the enzyme. The therapeutic effect depends on the rate of new GABA-T synthesis, which may not be significantly different across a narrow dose range once a certain threshold of inhibition is met.[3]

  • "Ceiling" Effect: For refractory complex partial seizures, higher doses of this compound (e.g., 6 g/day in humans) do not confer significant additional benefits over moderate doses (3 g/day ) but do increase adverse events.[4][5] This suggests a ceiling for efficacy has been reached. Your dose range might be entirely on this plateau.

  • Model Specifics: The specific animal model of epilepsy may not be sensitive to GABAergic modulation or may have compensatory mechanisms that blunt the dose-dependent effects.

  • Pharmacokinetics: Ensure consistent administration and absorption. While this compound is generally well-absorbed, factors like diet or co-administered drugs could interfere.[6]

Q2: How should we design our dosing schedule considering this compound's irreversible mechanism of action?

A2: The irreversible inhibition of GABA-T means the drug's biological effect lasts much longer than its plasma half-life (approx. 5-7 hours).[2][3]

  • Titration Period: In clinical settings, the dose is gradually titrated upwards over weeks to minimize side effects.[6][7] A similar approach in preclinical studies can help identify the maximally effective and tolerated dose.

  • Washout Period: A standard washout period based on plasma half-life is insufficient. Recovery from this compound's effects requires the synthesis of new GABA-T, which can take several days.[3] For crossover studies, ensure an extended washout period (e.g., at least one to two weeks) to allow for enzyme replenishment.

  • Dosing Frequency: Twice-daily dosing is common in clinical practice to lessen side effects from a large single dose.[6] This is a reasonable starting point for preclinical studies.

Q3: What are the most critical adverse effects to monitor for in long-term preclinical studies?

A3: The most significant concern is retinal toxicity leading to permanent peripheral vision loss.[8][9][10]

  • Preclinical Correlates: In animal models (specifically albino rats), high doses have been associated with intramyelinic edema (microvacuolation) in specific brain regions like the cerebellum and brainstem.[11] This effect was found to be reversible after drug withdrawal.[11]

  • Monitoring: For long-term studies, consider incorporating specialized assessments. Electroretinography (ERG) can be a sensitive method for detecting retinal dysfunction in animal models. Histopathological examination of the retina and specific brain regions post-mortem is crucial for identifying cellular changes.

Q4: Can this compound worsen certain seizure types?

A4: Yes, caution is advised as this compound can exacerbate myoclonic and absence seizures.[12] It is critical to accurately characterize the seizure phenotype in your model before initiating a this compound dose-response study. If your model includes mixed seizure types, you may observe an increase in certain seizure events while others are suppressed.

Q5: How do we select an appropriate starting dose for our animal model?

A5:

  • Literature Review: Start with doses used in published studies employing similar animal models and seizure types (e.g., audiogenic kindling or PTZ models).[13][14]

  • Allometric Scaling: Use allometric scaling principles to convert effective human doses to animal-equivalent doses based on body surface area.

  • Pilot Study: Conduct a pilot study with a wide range of doses to establish a preliminary dose-response curve and identify the maximum tolerated dose (MTD) in your specific model and strain. In rats, oral doses of 200 mg/kg/day were tolerated for a year, though with some side effects.[11]

Mechanism of Action: GABA-T Inhibition Pathway

This compound is a rationally designed, enzyme-activated, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T).[2][3] GABA-T is the primary enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, this compound causes a sustained increase in GABA concentrations in the brain, which enhances GABAergic inhibition and dampens the excessive neuronal firing that leads to seizures.[1][2]

Vigabatrin_Pathway cluster_Neuron Presynaptic Neuron / Glia cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA Transaminase (GABA-T) GABA->GABA_T GABA_Synapse Increased GABA Concentration GABA->GABA_Synapse Release SSA Succinic Semialdehyde GABA_T->SSA Degradation VGB This compound VGB->GABA_T Irreversible Inhibition GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding Inhibition Enhanced Neuronal Inhibition (Reduced Seizure Activity) GABA_Receptor->Inhibition

Caption: this compound irreversibly inhibits GABA-T, increasing GABA levels.

Dose-Response Data Tables

Table 1: Clinical Dosing for Infantile Spasms
ParameterDosage Information
Patient Population Infants aged 1 month to 2 years
Starting Dose 50 mg/kg/day, administered in two divided doses (25 mg/kg twice daily)[7][15]
Dose Titration May be increased by 25 to 50 mg/kg/day every 3 days based on clinical response[5][7]
Maximum Dose 150 mg/kg/day (75 mg/kg twice daily)[7][12][15]
Clinical Finding High-dose regimens (100–148 mg/kg/day) are significantly more effective than low-dose (18–36 mg/kg/day) regimens.[16]
Table 2: Clinical Dosing for Refractory Complex Partial Seizures (rCPS)
Patient GroupStarting DoseTitration ScheduleRecommended Maintenance Dose
Adults (>60 kg) 1000 mg/day (500 mg twice daily)[6][7]Increase by 500 mg/day at weekly intervals[5][6]3000 mg/day (1500 mg twice daily)[5][6]
Pediatric (25-60 kg) 500 mg/day (250 mg twice daily)[15][17]Increase by 500 mg/day at weekly intervals[17]2000 mg/day (1000 mg twice daily)[15][17]
Pediatric (10-15 kg) 350 mg/day (175 mg twice daily)[17]Increase weekly to maintenance dose1050 mg/day (525 mg twice daily)[17]
Table 3: Efficacy of this compound as Add-On Therapy in rCPS (Adults)
Treatment GroupMedian Reduction in Seizure Frequency (per month)Therapeutic Success (>50% Reduction in Seizures)
Placebo 0.27%
This compound 1 g/day Not specified24%
This compound 3 g/day 4.351%
This compound 6 g/day 4.554%
Data from a multicenter, double-blind, placebo-controlled study. The dose-response trend was highly significant (p<0.0001).[4]

Experimental Protocols

General Protocol for Preclinical Dose-Response Study in a Rodent Seizure Model

This protocol outlines a general framework. Specific parameters should be optimized for the chosen model (e.g., PTZ, audiogenic kindling, etc.).

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimatization (e.g., 7 days) A2 Baseline Seizure Assessment (Establish pre-treatment frequency/severity) A1->A2 A3 Randomization into Dose Groups (e.g., Vehicle, Low, Mid, High Dose) A2->A3 B1 This compound Administration (e.g., Oral gavage or IP injection, twice daily) A3->B1 B2 Dose Titration Period (Optional, e.g., increase dose over 1-2 weeks) B1->B2 B3 Maintenance Dosing Period (e.g., 4-12 weeks) B2->B3 B4 Continuous Seizure Monitoring (Video-EEG, behavioral scoring) B3->B4 C1 Terminal Procedures (Blood & tissue collection) B3->C1 C4 Data Analysis (Compare seizure frequency/severity across groups) B4->C4 C2 Biochemical Assays (Brain GABA levels, GABA-T activity) C1->C2 C3 Histopathology (Retina and brain regions of interest) C1->C3

Caption: Workflow for a preclinical this compound dose-response study.

Methodology Details:

  • Animal Model Selection: Choose a model relevant to the seizure type of interest. For complex partial seizures, models like corneal kindling in rats can be effective. For infantile spasms, models involving NMDA administration or specific genetic knockouts are used.

  • Baseline Establishment: Before drug administration, monitor animals for a sufficient period (e.g., 2-4 weeks) to establish a stable baseline seizure frequency and severity. Video-EEG is the gold standard for accurate quantification.

  • Dose Formulation & Administration: this compound is typically available as a powder for solution.[15] Formulate fresh daily in a suitable vehicle (e.g., sterile water or saline). Administration can be via oral gavage or intraperitoneal (IP) injection. Ensure consistent timing and volume.

  • Seizure Quantification: Analyze EEG recordings to quantify seizure frequency, duration, and electrographic characteristics. Use a standardized behavioral scoring system (e.g., Racine scale for kindled seizures) for non-instrumented assessment.

  • Safety and Tolerability Monitoring: Throughout the study, monitor animals daily for clinical signs of toxicity, including changes in weight, activity level, and general behavior.[11] For long-term studies, periodic ophthalmologic examination or terminal retinal histology is recommended.[18]

  • Statistical Analysis: Use appropriate statistical methods to compare seizure frequency between dose groups and the vehicle control. A one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) is common. A non-linear regression analysis can be used to model the dose-response curve.

References

Validation & Comparative

Validating the Long-Term Efficacy of Vigabatrin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the long-term efficacy of Vigabatrin for the treatment of infantile spasms and treatment-refractory epilepsy in adults. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Long-Term Efficacy of this compound: An Overview

This compound is an anticonvulsant medication utilized as a monotherapy for pediatric patients with infantile spasms (from one month to two years of age) and as an adjunctive therapy for adults with refractory complex partial seizures that have not responded adequately to other treatments.[1] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid (GABA) transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2][3] This inhibition leads to increased GABA concentrations in the brain, which helps to suppress the excessive neuronal firing characteristic of seizures.[1][2]

Studies have demonstrated the long-term efficacy of this compound in maintaining seizure reduction. In patients with refractory epilepsy who responded to initial treatment, the reduction in seizure frequency has been shown to be long-lasting, with some patients achieving seizure-freedom over extended periods.[4] However, the long-term use of this compound is associated with a significant risk of peripheral visual field defects, a crucial consideration in its therapeutic application.[5][6]

Comparative Analysis of this compound and Alternative Treatments

The following tables provide a quantitative comparison of the efficacy of this compound with alternative treatments for infantile spasms and treatment-refractory epilepsy in adults.

Table 1: Comparison of Treatments for Infantile Spasms

TreatmentEfficacy (Spasm Cessation Rate)Relapse RateKey Side Effects
This compound 30-57%[7][8]~33%[7]Peripheral visual field defects, fatigue, sedation[5][7]
Hormonal Therapy (ACTH/Prednisolone) 40-80%[7]~33%[7]Weight gain, mood changes, sleep problems, infection, hypertension[9]
Ketogenic Diet ~35% (spasm-free at 6 months)[10]VariableGastrointestinal upset, kidney stones, nutrient deficiencies
Other Anti-Seizure Medications (e.g., Topiramate) Less effective than this compound and hormonal therapy[7]VariableVaries by medication

Table 2: Comparison of Treatments for Treatment-Refractory Epilepsy in Adults

TreatmentEfficacy (Seizure Reduction/Freedom)Key Side Effects
This compound (add-on therapy) ~35% reduction in seizure frequency[11]Peripheral visual field defects, sedation, irritation, weight gain[5][11]
Vagus Nerve Stimulation (VNS) Variable seizure reductionHoarseness, cough, shortness of breath
Responsive Neurostimulation (RNS) Can lead to seizure freedom in some patients[12]Implantation site infection, lead-related complications
Ketogenic Diet Effective for some genetic types of epilepsy[12]Gastrointestinal issues, high cholesterol
Other Anti-Seizure Medications Varies by medicationVaries by medication
Epilepsy Surgery Can lead to seizure freedom in suitable candidates[12]Neurological deficits, infection

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of this compound's long-term efficacy.

Protocol 1: Open-Label, Add-On Study of this compound in Refractory Infantile Spasms
  • Objective: To evaluate the long-term efficacy and safety of this compound as an add-on therapy in children with infantile spasms previously treated with other antiepileptic drugs.

  • Patient Population: Children with a diagnosis of infantile spasms who had not responded to at least one prior antiepileptic drug regimen.

  • Study Design: A multicenter, long-term, open-label, add-on study.

  • Treatment Protocol: this compound was initiated as an add-on therapy. The dosage was titrated to an effective and tolerated level.

  • Efficacy Assessment: The primary outcome was the proportion of patients who became seizure-free after a specified period (e.g., 3 months). Secondary outcomes included the relapse rate and the development of other seizure types.

  • Safety Assessment: Patients were monitored for adverse events, with a particular focus on visual field changes through regular ophthalmological examinations.

  • Follow-up: Patients were followed for a mean duration of several years to assess long-term outcomes regarding seizure control, neurological status, and cognitive development.[13]

Protocol 2: Cohort Study of this compound as First-Line Treatment for Infantile Spasms
  • Objective: To evaluate the efficacy of this compound as the initial treatment for infants with newly diagnosed infantile spasms and to assess their long-term outcomes.

  • Patient Population: Infants with a confirmed diagnosis of infantile spasms who had not received prior treatment.

  • Study Design: A prospective cohort study.

  • Treatment Protocol: Following a baseline period to count spasms, this compound was administered according to a standardized protocol.

  • Efficacy Assessment: The primary outcome was the cessation of spasms within a defined period (e.g., 14 days).

  • Long-Term Outcome Assessment: Over a follow-up period of several years, secondary outcomes were evaluated, including neurological status, the occurrence of later epilepsy, and developmental/cognitive status.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its clinical evaluation.

Vigabatrin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation GABA_in_cleft Increased GABA Concentration GABA->GABA_in_cleft Release Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde This compound This compound This compound->GABA_T Irreversible Inhibition GABA_Receptor GABA Receptor GABA_in_cleft->GABA_Receptor Binding Inhibition Increased Inhibitory Neurotransmission GABA_Receptor->Inhibition

Caption: Mechanism of action of this compound.

Vigabatrin_Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Seizure Frequency, EEG, Neurological Exam) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm This compound Treatment Arm Randomization->Treatment_Arm Control_Arm Placebo or Active Comparator Arm Randomization->Control_Arm Treatment_Period Treatment Period (Dose Titration and Maintenance) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Efficacy_Monitoring Efficacy Monitoring (Seizure Diaries, EEG) Treatment_Period->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (Adverse Events, Ophthalmological Exams) Treatment_Period->Safety_Monitoring Long_Term_Follow_Up Long-Term Follow-Up (Assessment of Sustained Efficacy and Late-Onset Adverse Events) Efficacy_Monitoring->Long_Term_Follow_Up Safety_Monitoring->Long_Term_Follow_Up Data_Analysis Data Analysis and Reporting Long_Term_Follow_Up->Data_Analysis

Caption: Experimental workflow for a this compound clinical trial.

References

A Comparative Analysis of Vigabatrin and ACTH for the Treatment of Infantile Spasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infantile spasms (IS), a severe form of epileptic encephalopathy of infancy, demand prompt and effective treatment to mitigate their devastating impact on neurodevelopment. The therapeutic landscape for IS is dominated by two primary agents: Vigabatrin, a targeted GABA-ergic drug, and Adrenocorticotropic Hormone (ACTH), a hormonal therapy with a broader physiological impact. This guide provides an objective comparison of their clinical performance, supported by experimental data, to inform research and development in this critical area.

Mechanism of Action

The distinct mechanisms of this compound and ACTH underpin their different efficacy and safety profiles.

This compound acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2][3] This inhibition leads to a significant increase in GABA levels in the brain, enhancing inhibitory neurotransmission and thereby suppressing the aberrant neuronal hyperexcitability that characterizes infantile spasms.[1][3]

Adrenocorticotropic Hormone (ACTH) is thought to exert its therapeutic effects through multiple pathways.[4][5][6] It stimulates the adrenal cortex to release corticosteroids, which have potent anti-inflammatory and immunosuppressive effects within the central nervous system.[4][5] Additionally, ACTH is believed to have a direct, steroid-independent action on melanocortin receptors in the brain, which may modulate neuronal excitability and reduce the production of the pro-convulsant corticotropin-releasing hormone (CRH).[4][5][6]

Data Presentation: Comparative Efficacy and Safety

Clinical studies have provided a wealth of data comparing the efficacy and adverse effect profiles of this compound and ACTH. The following tables summarize key quantitative findings from notable comparative trials.

Table 1: Comparative Efficacy of this compound vs. ACTH
Study This compound Response Rate (Cessation of Spasms) ACTH Response Rate (Cessation of Spasms)
Vigevano et al. (1997)[7]48% (11/23 patients)74% (14/19 patients)
Omar et al. (2002)[8][9]68.7% (11/16 patients with complete remission)75% (12/16 patients with complete remission)
National Infantile Spasms Consortium (2019)[10]37% (32/87 patients, freedom from treatment failure)46% (88/190 patients, freedom from treatment failure)
A retrospective study[11]71% positive response at 12 months61% positive response at 12 months
Table 2: Time to Response and Relapse Rates
Parameter This compound ACTH
Median Time to Response 5 days[8]9 days[8]
Response within 3 days Two-thirds of responders[7]Slower onset of action[7]
Relapse Rate (within 3 months) Lower (1 patient in one study)[7]Higher (25% in one study[8], 6 patients in another[7])
Table 3: Comparative Adverse Effects
Adverse Effect This compound ACTH
Common Side Effects Drowsiness, hypotonia, irritability[7]Irritability, hypertension, electrolyte imbalance, increased risk of infection[12]
Incidence of Side Effects (Vigevano et al., 1997)[7] 13%37%
Incidence of Side Effects (Omar et al., 2002)[8][9] 25% (drowsiness)78.5%
Serious Adverse Effects Peripheral visual field constriction (can be permanent)[13]Cushing's syndrome, cardiac hypertrophy, severe immunosuppression[14]

Experimental Protocols

The methodologies of key comparative studies are crucial for interpreting the presented data.

Vigevano et al. (1997): A Randomized, Prospective Study[7]
  • Patient Population: 42 infants (aged 2-9 months) with newly diagnosed infantile spasms. Patients were categorized as cryptogenic or symptomatic.

  • This compound Arm (n=23): Received 100-150 mg/kg/day of this compound.

  • ACTH Arm (n=19): Received Depot ACTH at a dose of 10 IU/day.

  • Treatment Duration and Crossover: If spasms were not controlled within 20 days, or in case of intolerance, the alternative drug was administered.

  • Outcome Measures: The primary outcome was the cessation of spasms. Secondary outcomes included time to response, disappearance of EEG abnormalities, and adverse effects.

Omar et al. (2002): A Randomized Comparative Study[8][9][15]
  • Patient Population: 32 infants with a confirmed diagnosis of infantile spasms, randomized into two groups of 16. Diagnosis was confirmed by clinical presentation and EEG (hypsarrhythmia or burst suppression pattern).

  • This compound Arm (n=16): Received an average dose of 87 mg/kg/day.

  • ACTH Arm (n=16): Received 20 IU of intramuscular ACTH daily for the first 10 days.

  • Outcome Measures: Comparison of hospitalization time, clinical response (complete or partial), time to improvement, recurrence after stopping medication, improvement in EEG, and neurodevelopmental outcomes.

EEG Monitoring Protocol

In most clinical trials, EEG is a critical tool for diagnosis and assessment of treatment response.[5][15] A typical protocol involves:

  • Baseline EEG: An urgent awake and sleep EEG is performed at the time of diagnosis to confirm the presence of hypsarrhythmia or other characteristic abnormalities.[9][16]

  • Follow-up EEG: A repeat EEG is typically conducted within 10-14 days of treatment initiation to assess for the resolution of hypsarrhythmia and epileptiform discharges, which is a key indicator of treatment efficacy.[2][6] Prolonged outpatient EEGs may be more sensitive than routine EEGs in detecting ongoing spasms.[15]

Mandatory Visualizations

Signaling Pathways

Vigabatrin_Mechanism cluster_GABA GABAergic Synapse GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation Degradation GABA_T->Degradation Increased_GABA Increased GABA Concentration This compound This compound This compound->GABA_T Inhibition Inhibition Increased_GABA->Inhibition Enhanced Neuronal Inhibition ACTH_Mechanism cluster_Steroid Steroid-Dependent Pathway cluster_NonSteroid Steroid-Independent Pathway ACTH ACTH Adrenal_Cortex Adrenal Cortex ACTH->Adrenal_Cortex Melanocortin_Receptors Melanocortin Receptors (in brain) ACTH->Melanocortin_Receptors Corticosteroids Corticosteroids Adrenal_Cortex->Corticosteroids CNS_Effects Anti-inflammatory & Immunosuppressive Effects in CNS Corticosteroids->CNS_Effects Therapeutic_Effect Therapeutic Effect on Infantile Spasms CNS_Effects->Therapeutic_Effect Modulation Modulation of Neuronal Excitability Melanocortin_Receptors->Modulation CRH Reduced CRH Production Melanocortin_Receptors->CRH Modulation->Therapeutic_Effect CRH->Therapeutic_Effect Treatment_Workflow Start Diagnosis of Infantile Spasms (Clinical & EEG) Randomization Randomization Start->Randomization VGB_Arm This compound Treatment (e.g., 100-150 mg/kg/day) Randomization->VGB_Arm Group 1 ACTH_Arm ACTH Treatment (e.g., 10 IU/day) Randomization->ACTH_Arm Group 2 Assessment_VGB Assess Response at 20 days (Spasm Cessation) VGB_Arm->Assessment_VGB Assessment_ACTH Assess Response at 20 days (Spasm Cessation) ACTH_Arm->Assessment_ACTH Crossover_VGB Crossover to ACTH Assessment_VGB->Crossover_VGB No Response Continue_VGB Continue this compound Assessment_VGB->Continue_VGB Response Crossover_ACTH Crossover to this compound Assessment_ACTH->Crossover_ACTH No Response Continue_ACTH Continue ACTH Assessment_ACTH->Continue_ACTH Response Follow_Up Long-term Follow-up (EEG, Neurodevelopment) Crossover_VGB->Follow_Up Crossover_ACTH->Follow_Up Continue_VGB->Follow_Up Continue_ACTH->Follow_Up

References

Cross-validation of Vigabatrin's effects in different research labs

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers and drug development professionals, this document provides a comparative analysis of Vigabatrin's performance in treating refractory complex partial seizures and infantile spasms across multiple key clinical studies. The data is presented to facilitate a clear, evidence-based understanding of its therapeutic profile.

This compound is an anticonvulsant medication utilized as an adjunctive therapy for adults and children aged two years and older with refractory complex partial seizures who have not responded adequately to other treatments. It also serves as a monotherapy for infantile spasms in infants aged one month to two years. Its primary mechanism of action is the irreversible inhibition of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. This inhibition leads to increased GABA levels in the brain, which helps to suppress seizure activity. This guide synthesizes efficacy and safety data from various research laboratories to offer a cross-validated perspective on this compound's effects.

Mechanism of Action: Enhancing GABAergic Inhibition

This compound's therapeutic effect is achieved by elevating the concentration of GABA in the central nervous system. By irreversibly binding to and inhibiting GABA-T, this compound prevents the degradation of GABA, thereby enhancing GABAergic neurotransmission and reducing neuronal hyperexcitability that can lead to seizures.[1]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GAD->GABA Produces GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T Degraded by GABA_released Increased GABA Concentration SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversibly Inhibits GABA_receptor GABA Receptor GABA_released->GABA_receptor Binds to Inhibition Increased Inhibitory Neurotransmission GABA_receptor->Inhibition

This compound's Mechanism of Action

Efficacy in Refractory Complex Partial Seizures: A Comparative Analysis

Clinical trials from different research groups have consistently demonstrated the efficacy of this compound as an add-on therapy for patients with refractory complex partial seizures. The following table summarizes the key findings from several double-blind, placebo-controlled studies.

Study (Lab/Group)Patient PopulationThis compound DosageTreatment DurationResponder Rate (>50% Seizure Reduction)Seizure Frequency Reduction
French JA, et al. (1996) [2][3][4]182 adults with uncontrolled complex partial seizures3 g/day 12-week maintenance43% (this compound) vs. 19% (Placebo)Median monthly frequency reduced by 3.0 (this compound) vs. 0.8 (Placebo)
Penry JK, et al. (1990s - as cited in review) [5]23 patients with therapy-resistant epilepsy3 g/day Not Specified58% (11 of 19 patients)Significant reduction compared to placebo (p < 0.01)
Dodrill CB, et al. (as cited in review) [6]45 patients with refractory partial seizures3 g/day (1.5 g twice daily)20 weeks (double-blind)50% (10 of 20 patients on this compound) vs. 17% (4 of 23 on Placebo)Median reduction of 69% (this compound) vs. 25% increase (Placebo) in last 8 weeks

Efficacy in Infantile Spasms: A Comparative Analysis

This compound is also a primary treatment for infantile spasms, particularly in patients with tuberous sclerosis complex. The data below from various studies highlights its efficacy.

Study (Lab/Group)Patient PopulationThis compound DosageTreatment DurationSpasm Cessation/Responder RateKey Findings
Elterman RS, et al. (2001) [7][8][9][10]142 infants (<2 years) with recent-onset infantile spasmsHigh-dose (100-148 mg/kg/day) vs. Low-dose (18-36 mg/kg/day)2 weeks (randomized phase)36% (High-dose) vs. 11% (Low-dose) were spasm-free for 7 consecutive daysHigh-dose this compound was significantly more effective.
Chiron C, et al. (1997) [1][9][11]22 infants with infantile spasms due to tuberous sclerosis150 mg/kg/day1 month100% (11 of 11) spasm-free on this compound vs. 45% (5 of 11) on hydrocortisoneThis compound was superior to hydrocortisone in this patient population.
Appleton RE, et al. (1999) [12]40 infants with newly diagnosed infantile spasms50-150 mg/kg/day5 days (double-blind)35% (7 of 20) spasm-free on this compound vs. 10% (2 of 20) on PlaceboDemonstrated superiority of this compound over placebo.

Safety and Tolerability Profile

Across studies, this compound is generally well-tolerated. However, a significant adverse effect is the risk of peripheral visual field defects, which can be irreversible. Other common side effects are typically mild and transient.

Study (Lab/Group)Common Adverse Events ReportedSerious Adverse Events
French JA, et al. (1996) [2][3][4]Drowsiness, dizziness, headache, fatigue, depression (12% vs 3% placebo)No clinically important changes in MRI, evoked potentials, or lab tests noted.
Penry JK, et al. (1990s - as cited in review) [5]Drowsiness, confusion, nausea, irritability, constipationGenerally mild adverse effects reported.
Elterman RS, et al. (2001) [7][8][9][10]Not detailed in abstract, but well-tolerated9 patients discontinued due to adverse events.
Chiron C, et al. (1997) [1][9][11]5 patients on this compound exhibited side effects vs. 9 on hydrocortisoneNot specified.

Experimental Protocols and Workflows

The clinical trials cited in this guide followed rigorous, well-defined protocols to ensure the validity of their findings. Below are summaries of the methodologies for the key studies.

Study Protocol: French JA, et al. (1996) - Refractory Complex Partial Seizures[2][3][4]
  • Design: Double-blind, placebo-controlled, multicenter study.

  • Patient Inclusion: Patients with focal epilepsy whose complex partial seizures were difficult to control with established antiepilepsy drugs.

  • Procedure:

    • Baseline: 12-week period to establish baseline seizure frequency.

    • Titration: 4-week period where the daily dosage of this compound was increased to 2.5 g/day .

    • Maintenance: 12-week period where the dosage was maintained at 3 g/day .

  • Primary Outcome: Change in seizure frequency from baseline.

Study Protocol: Elterman RS, et al. (2001) - Infantile Spasms[7][8][9][10]
  • Design: Randomized, single-masked, multicenter study with a 3-year open-label follow-up.

  • Patient Inclusion: Patients younger than 2 years of age with a diagnosed duration of infantile spasms of no more than 3 months, and no prior treatment with ACTH, prednisone, or valproic acid.

  • Procedure:

    • Randomization: Patients were randomly assigned to receive either low-dose (18-36 mg/kg/day) or high-dose (100-148 mg/kg/day) this compound.

    • Treatment Phase: A 2-week treatment period.

    • Follow-up: A 3-year, open-label, dose-ranging follow-up study.

  • Primary Outcome: Proportion of patients who were free of infantile spasms for 7 consecutive days within the first 14 days of therapy.

G cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period (e.g., 8-12 weeks) - Seizure Diary - Medical History Screening->Baseline Randomization Randomization Baseline->Randomization Vigabatrin_Arm This compound Arm - Titration Phase (e.g., 4 weeks) - Maintenance Phase (e.g., 12 weeks) Randomization->Vigabatrin_Arm Placebo_Arm Placebo Arm - Matching Titration & Maintenance Randomization->Placebo_Arm Follow_up End of Treatment Visit - Efficacy Assessment - Safety Assessment Vigabatrin_Arm->Follow_up Placebo_Arm->Follow_up Data_Analysis Data Analysis - Compare seizure frequency - Analyze adverse events Follow_up->Data_Analysis

Generalized Clinical Trial Workflow

Conclusion

The cross-validation of this compound's effects from different research laboratories confirms its efficacy in reducing seizure frequency in patients with drug-resistant complex partial seizures and in achieving spasm cessation in infants with infantile spasms. While the quantitative outcomes show some variability, which can be attributed to differences in study design and patient populations, the overall therapeutic benefit is consistent. The significant risk of visual field defects remains a critical consideration in its clinical use, necessitating careful patient selection and monitoring. This guide provides a foundational tool for researchers to compare and contrast the available evidence on this compound.

References

A Comparative Analysis of Vigabatrin and Carbamazepine in the Management of Partial Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent antiepileptic drugs, Vigabatrin and Carbamazepine, for the treatment of partial seizures. The information presented is collated from multiple clinical studies to support further research and development in antiepileptic therapies.

Mechanism of Action

The anticonvulsant properties of this compound and Carbamazepine stem from distinct molecular mechanisms, targeting different aspects of neuronal excitability.

This compound: This drug acts as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T).[1][2] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][3] By inhibiting GABA-T, this compound leads to a significant and sustained increase in GABA concentrations in the brain.[3] This elevation of GABA enhances inhibitory neurotransmission, effectively acting as a brake on the excitatory processes that can trigger seizure activity.[3]

Carbamazepine: The primary mechanism of Carbamazepine involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[4][5] It preferentially binds to these channels in their inactivated state, a characteristic that makes its action use-dependent, with greater inhibition occurring in rapidly firing neurons.[4] This action stabilizes hyperexcitable neuronal membranes, reduces repetitive neuronal firing, and prevents the propagation of seizures.[4][6] While its main effect is on sodium channels, some evidence suggests it may also modulate other ion channels and neurotransmitter systems.[5][7]

Comparative Efficacy in Partial Seizures

Multiple clinical trials have compared the efficacy of this compound and Carbamazepine, primarily in the context of monotherapy for newly diagnosed partial seizures.

A multicenter, double-blind, randomized study involving 459 patients with newly diagnosed partial seizures found that while the overall time to treatment withdrawal (due to lack of efficacy or adverse events) did not significantly differ between the two drugs, efficacy outcomes tended to favor Carbamazepine.[8][9] Specifically, Carbamazepine was significantly more effective in prolonging the time to the first seizure.[9] After one year, 58% of patients treated with Carbamazepine remained seizure-free, compared to 38% of those treated with this compound.[10]

In a smaller study with 100 patients, the success rate at 12 months was 60% for both drugs.[11] However, treatment discontinuation due to a lack of efficacy was more common in the this compound group, and a smaller proportion of patients on this compound achieved complete seizure freedom.[11]

Another comparative study in children with newly diagnosed partial epilepsy showed similar efficacy between this compound and Carbamazepine.[12] A study involving 26 children on this compound and 28 on Carbamazepine reported a "very good" seizure control (greater than 75% reduction) in 84.6% of the this compound group and 60.7% of the Carbamazepine group.[13]

The following table summarizes key efficacy data from comparative studies:

Efficacy OutcomeThis compoundCarbamazepineStudy PopulationStudy Design
Seizure-free at 1 year38%58%459 adults with newly diagnosed partial seizuresMulticenter, randomized, double-blind
Treatment success at 12 months60%60%100 patients (15-64 years) with newly diagnosed partial or generalized tonic-clonic seizuresRandomized, controlled
"Very good" seizure control (>75% reduction)84.6%60.7%54 children with newly diagnosed partial epilepsyProspective, open-label
Complete seizure control45.9%51.3%51 patients with complex partial seizuresRandomized, response-conditional cross-over

Safety and Tolerability Profile

The safety and tolerability profiles of this compound and Carbamazepine are distinct, with different adverse events being more prominent for each drug.

In a large European monotherapy study, this compound was generally better tolerated than Carbamazepine, with fewer withdrawals due to adverse effects.[9][10] However, psychiatric symptoms (25% vs. 15%) and weight gain (11% vs. 5%) were more frequently reported with this compound.[8][9] Conversely, rash was more common with Carbamazepine (10% vs. 3%).[8][9]

A significant safety concern associated with this compound is the risk of peripheral visual field defects, which can be permanent.[2][14] This has led to an FDA-issued box warning, and routine visual monitoring is recommended during treatment.[14]

The table below outlines the incidence of common adverse events from a large comparative study:

Adverse EventThis compoundCarbamazepine
Psychiatric Symptoms25%15%
Weight Gain11%5%
Rash3%10%
DrowsinessLess frequentMore frequent

Experimental Protocols

The data presented in this guide are derived from studies with rigorous experimental designs. Below are summarized methodologies from key comparative trials.

Chadwick et al. (1999) - Multicenter Randomized Double-Blind Study

  • Objective: To compare the safety and efficacy of this compound and Carbamazepine in newly diagnosed partial seizures.

  • Patient Population: 459 patients aged 12 to 65 with previously untreated partial seizures.

  • Treatment Regimen: Patients were randomly assigned to receive either this compound (starting at 1 g/day , maintained at 2 g/day ) or Carbamazepine (starting at 200 mg/day, maintained at 600 mg/day). Dosages could be adjusted based on seizure control and adverse effects, with daily ranges of 1-4 g for this compound and 200-1600 mg for Carbamazepine.

  • Primary Outcome Measure: Time to treatment failure due to adverse effects or lack of seizure control.

  • Secondary Outcome Measures: Time to achieve remission for at least six months, time to the first seizure, and the incidence and severity of adverse events.

Kalviainen et al. (1995) - Randomized Controlled Study

  • Objective: To evaluate the efficacy, safety, and cognitive effects of initial monotherapy with this compound versus Carbamazepine.

  • Patient Population: 100 patients, aged 15 to 64, with partial seizures and/or generalized tonic-clonic seizures.

  • Study Design: Open, randomized, controlled design with a 12-month follow-up period.

  • Outcome Measures: The primary efficacy measure was the drug success rate (proportion of patients continuing successful treatment) after 12 months. Safety was assessed through reported side effects, visual evoked potential recordings, and neuropsychological evaluations.

Visualizations

Signaling Pathways

Vigabatrin_Mechanism VGB This compound GABA_T GABA Transaminase (GABA-T) VGB->GABA_T Irreversibly Inhibits GABA_degradation GABA Degradation GABA_T->GABA_degradation Catalyzes GABA_increase Increased Synaptic GABA Concentration GABA_T->GABA_increase Inhibition leads to GABA GABA GABA->GABA_degradation Neuronal_inhibition Enhanced Neuronal Inhibition GABA_increase->Neuronal_inhibition Seizure_suppression Suppression of Seizure Activity Neuronal_inhibition->Seizure_suppression

Caption: Mechanism of action of this compound.

Carbamazepine_Mechanism CBZ Carbamazepine Na_channel Voltage-Gated Sodium Channel (Inactivated State) CBZ->Na_channel Binds and Stabilizes Repetitive_firing High-Frequency Repetitive Firing Na_channel->Repetitive_firing Blockade Prevents Neuronal_excitability Reduced Neuronal Excitability Repetitive_firing->Neuronal_excitability Reduction leads to Seizure_propagation Prevention of Seizure Propagation Neuronal_excitability->Seizure_propagation

Caption: Mechanism of action of Carbamazepine.

Experimental Workflow

Comparative_Trial_Workflow start Patient Recruitment (Newly Diagnosed Partial Seizures) randomization Randomization start->randomization group_vgb This compound Monotherapy randomization->group_vgb group_cbz Carbamazepine Monotherapy randomization->group_cbz follow_up Follow-up Period (e.g., 12 months) group_vgb->follow_up group_cbz->follow_up data_collection Data Collection (Seizure Frequency, Adverse Events) follow_up->data_collection analysis Comparative Analysis (Efficacy and Safety) data_collection->analysis

Caption: Generalized workflow for a comparative clinical trial.

References

A Head-to-Head Comparison of Vigabatrin with Newer Antiepileptic Drugs in Refractory Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vigabatrin against newer generation antiepileptic drugs (AEDs), including Lacosamide, Brivaracetam, Perampanel, and Cenobamate. The following analysis is based on available clinical trial data, primarily from network meta-analyses of adjunctive therapy in patients with refractory focal onset seizures.

This compound, an established antiepileptic drug, offers a unique mechanism of action through the irreversible inhibition of GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the brain.[1][2] While effective, its use is tempered by the risk of significant adverse effects, most notably visual field defects.[1] In recent years, a new wave of AEDs with diverse mechanisms of action has entered the clinical landscape, offering alternative therapeutic options for patients with treatment-resistant epilepsy. This guide synthesizes data from pivotal clinical trials and comparative analyses to provide a clear overview of their relative efficacy and safety profiles.

Comparative Efficacy

Direct head-to-head clinical trials comparing this compound with newer AEDs are limited. Therefore, this comparison relies on network meta-analyses of placebo-controlled trials, which allow for indirect comparisons between treatments. The primary efficacy endpoint typically evaluated in these studies is the 50% responder rate, defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline.

A 2018 meta-analysis of double-blind, placebo-controlled trials found that this compound (3000 mg/day) had one of the highest odds ratios for achieving a ≥50% reduction in seizures among eleven evaluated AEDs.[3] More recent indirect comparisons have provided further context for this compound's efficacy relative to the latest generation of AEDs.

Table 1: Indirect Comparison of Efficacy of this compound vs. Newer AEDs (Adjunctive Therapy for Refractory Focal Onset Seizures)

DrugOdds Ratio (95% CI) for ≥50% Seizure Reduction vs. Placebo
This compound 2.60 (1.87 - 3.63)[4]
Lacosamide 2.71 (1.53 - 5.00)
Brivaracetam 2.45 (1.43 - 4.33)
Perampanel 2.58 (1.49 - 4.48)
Cenobamate 4.20 (2.28 - 7.74)[5]

Note: Data is derived from different network meta-analyses and should be interpreted with caution due to potential variations in study populations and methodologies. The odds ratios represent the likelihood of achieving a 50% response rate compared to placebo.

Based on these indirect comparisons, Cenobamate shows a notably high odds ratio for achieving a 50% responder rate.[5] this compound, Lacosamide, Brivaracetam, and Perampanel demonstrate comparable efficacy in reducing seizure frequency.[4]

Comparative Safety and Tolerability

The safety and tolerability profile of an AED is a critical factor in its clinical utility, particularly in the long-term management of epilepsy. The most common measure of tolerability in clinical trials is the rate of treatment withdrawal due to adverse events.

Table 2: Indirect Comparison of Tolerability of this compound vs. Newer AEDs (Adjunctive Therapy for Refractory Focal Onset Seizures)

DrugOdds Ratio (95% CI) for Withdrawal due to Adverse Events vs. PlaceboCommon Adverse Events
This compound 2.86 (1.25 - 6.55)[4]Drowsiness, dizziness, fatigue, headache, visual field defects[1][3]
Lacosamide Not significantly different from placebo in some analysesDizziness, headache, nausea, diplopia
Brivaracetam Lower withdrawal rates compared to some other newer AEDs[6]Somnolence, dizziness, fatigue, irritability[6]
Perampanel Higher withdrawal rates at higher dosesDizziness, somnolence, headache, aggression, hostility[7]
Cenobamate Comparable withdrawal rates to other newer AEDs[5]Somnolence, dizziness, fatigue, diplopia

This compound is associated with a higher likelihood of treatment withdrawal due to adverse events compared to placebo.[4] The most significant and well-documented adverse effect of this compound is the risk of permanent peripheral visual field defects, which necessitates regular ophthalmologic monitoring.[1] The newer AEDs generally exhibit a more favorable tolerability profile, although each has its own characteristic side effects. For instance, Brivaracetam has been noted for its good tolerability profile in some meta-analyses.[6] Perampanel carries a boxed warning for serious psychiatric and behavioral reactions.[7]

Mechanisms of Action

The differing mechanisms of action of these AEDs provide a basis for their varying efficacy and safety profiles and offer opportunities for rational polytherapy.

G Mechanisms of Action of this compound and Newer AEDs cluster_this compound This compound cluster_newer_aeds Newer AEDs cluster_lacosamide Lacosamide cluster_brivaracetam Brivaracetam cluster_perampanel Perampanel cluster_cenobamate Cenobamate This compound This compound GABA_T GABA Transaminase This compound->GABA_T Irreversibly Inhibits GABA GABA Levels GABA_T->GABA Decreases Degradation of Increased\nInhibitory\nNeurotransmission Increased Inhibitory Neurotransmission GABA->Increased\nInhibitory\nNeurotransmission Leads to Lacosamide Lacosamide VGSC_slow Voltage-Gated Sodium Channels (Slow Inactivation) Lacosamide->VGSC_slow Enhances Brivaracetam Brivaracetam SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) Brivaracetam->SV2A Binds with High Affinity Perampanel Perampanel AMPA AMPA Receptors Perampanel->AMPA Non-competitively Antagonizes Cenobamate Cenobamate VGSC_persistent Voltage-Gated Sodium Channels (Persistent Sodium Current) Cenobamate->VGSC_persistent Inhibits GABA_A GABAA Receptors Cenobamate->GABA_A Positive Allosteric Modulator

Caption: Mechanisms of Action of this compound and selected newer AEDs.

Experimental Protocols

The clinical trials forming the basis of this comparison were typically multicenter, randomized, double-blind, placebo-controlled, parallel-group studies conducted in adults with refractory focal onset seizures.

G Typical Experimental Workflow for Adjunctive AED Clinical Trials Screening Screening Period (Inclusion/Exclusion Criteria) Baseline Baseline Period (4-12 weeks) Seizure Diary Maintained Screening->Baseline Randomization Randomization (1:1 or 1:1:1:1) Baseline->Randomization Titration Titration Phase (Dose Escalation) Randomization->Titration Drug or Placebo Maintenance Maintenance Phase (Stable Dose) (12-18 weeks) Titration->Maintenance FollowUp Follow-up Period or Open-Label Extension Maintenance->FollowUp

Caption: Generalized workflow for pivotal adjunctive therapy trials.

Key Methodological Aspects:
  • Patient Population: Adults (typically 18-65 years) with a diagnosis of focal epilepsy, experiencing a minimum number of seizures per month (e.g., ≥4) despite treatment with 1 to 3 concomitant AEDs.

  • Study Design: A baseline period of 4 to 12 weeks to establish seizure frequency, followed by randomization to receive the investigational drug or placebo.

  • Treatment Phase:

    • Titration Period: A period of gradual dose escalation to the target maintenance dose.

    • Maintenance Period: A fixed-dose period of 12 to 18 weeks where the primary efficacy and safety data are collected.

  • Primary Endpoint: The percentage reduction in seizure frequency per 28 days from baseline during the maintenance period compared to placebo.

  • Secondary Endpoints:

    • ≥50% responder rate.

    • Seizure freedom rate.

    • Incidence of treatment-emergent adverse events (TEAEs).

    • Rate of discontinuation due to TEAEs.

This compound Pivotal Trials: The US pivotal trials for refractory complex partial seizures enrolled patients aged 18 to 60 years who were taking 1 or 2 concomitant AEDs.[8] The primary endpoint was the change in median monthly seizure frequency compared to baseline during the final 8 weeks of the study.[8]

Newer AED Pivotal Trials: The methodologies for the newer AEDs largely follow the template described above, with variations in the duration of the baseline and maintenance periods, and the specific titration schedules. For example, some Cenobamate trials included a 6-week titration phase followed by a 6 or 12-week maintenance phase.

Conclusion

This compound remains an effective AED for refractory focal epilepsy, demonstrating efficacy comparable to several newer agents in indirect comparisons. However, its use is significantly limited by the risk of serious long-term adverse effects, particularly visual field constriction. The newer generation of AEDs, including Lacosamide, Brivaracetam, Perampanel, and Cenobamate, offer a range of alternative mechanisms of action and generally improved tolerability profiles. Cenobamate, in particular, has shown a high degree of efficacy in indirect comparisons. The choice of an AED for an individual patient will depend on a careful consideration of the seizure type, efficacy, tolerability profile, and potential for drug-drug interactions. For drug development professionals, the evolution from broad-spectrum enzyme inhibitors like this compound to more targeted modulators of synaptic function highlights the progress in antiepileptic drug discovery and the ongoing pursuit of improved efficacy with enhanced safety.

References

Validating Biomarkers for Vigabatrin's Therapeutic Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the therapeutic response to Vigabatrin, a key anti-epileptic drug. It contrasts this compound's performance with alternative treatments for its primary indications: infantile spasms (IS) and refractory complex partial seizures (rCPS). The guide details experimental protocols for promising biomarkers and presents quantitative data in structured tables to facilitate objective comparison.

This compound: Mechanism of Action and Clinical Applications

This compound is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, this compound enhances inhibitory neurotransmission, thereby reducing neuronal hyperexcitability and seizure activity. It is approved as a first-line monotherapy for infantile spasms and as an adjunctive therapy for refractory complex partial seizures in patients who have not responded to other treatments.

Biomarkers for Therapeutic Response

The identification of reliable biomarkers is crucial for personalizing this compound therapy, maximizing efficacy, and minimizing adverse effects, most notably the risk of irreversible peripheral visual field defects. Current research focuses on electrophysiological, and to a lesser extent, molecular biomarkers.

Electrophysiological Biomarkers in Infantile Spasms

Electroencephalography (EEG) remains the cornerstone for diagnosing and monitoring treatment response in infantile spasms. Several quantitative and qualitative EEG markers are being investigated to predict and assess the response to this compound and other therapies.

1. Burden of Amplitudes and Epileptiform Discharges (BASED) Score:

The BASED score is an interictal EEG grading scale designed to provide a more objective measure of EEG severity in infantile spasms than the subjective assessment of hypsarrhythmia.[1][2] It ranges from 0 (normal) to 5 (most severe epileptic encephalopathy). A significant decrease in the BASED score post-treatment is indicative of a positive therapeutic response.[2]

2. High-Frequency Oscillations (HFOs):

HFOs, particularly in the ripple (80-250 Hz) and fast ripple (250-500 Hz) bands, are emerging as promising biomarkers of epileptogenic brain tissue. Studies are exploring the utility of scalp EEG-detected HFOs in predicting treatment response in infantile spasms. A reduction in HFO rates after treatment may correlate with a favorable outcome.

3. EEG Functional Connectivity:

Analysis of EEG functional connectivity, which measures the statistical interdependence between different brain regions, is another area of active research. Some studies suggest that specific patterns of functional connectivity, such as higher beta connectivity in the parieto-occipital regions and lower alpha connectivity in the frontal regions, may predict a favorable response to this compound-based treatments in infants with epileptic spasms.[3]

Molecular Biomarkers

The search for molecular biomarkers for this compound's therapeutic response is ongoing, with a focus on genetics and metabolomics.

1. Gamma-Aminobutyric Acid (GABA) Levels:

Given this compound's mechanism of action, measuring GABA levels in the plasma or cerebrospinal fluid (CSF) is a logical approach. While some studies have shown that responders to this compound have a significant increase in plasma GABA levels, this has not been consistently observed, and there is an overlap with non-responders. Therefore, plasma GABA levels are not considered a reliable standalone biomarker for individual clinical response. Brain GABA levels, measured by magnetic resonance spectroscopy (MRS), show a more direct correlation with this compound administration, but the link to clinical outcome is still under investigation.[4]

2. Genetic Variants in the GABA Pathway:

Genetic variations in genes involved in GABA metabolism and signaling are potential candidates for pharmacogenomic biomarkers. For example, variants in the GABRB3 gene, which encodes a subunit of the GABAA receptor, have been associated with hypersensitivity to this compound.[5][6] Patients with loss-of-function variants in GABRB3 may respond well to this compound, while those with gain-of-function variants might experience adverse effects.[5] Variations in the ABAT gene, which encodes for GABA-T, are also of interest. For individuals with epilepsy due to ABAT variants, this compound has shown therapeutic efficacy.[1]

3. Proteomics and Metabolomics:

Early-stage research using proteomics and metabolomics is attempting to identify novel biomarkers. One study in infantile spasms syndrome identified linoleic acid and its metabolism-related proteins HLA-A and SEZ6L2 as potential biomarkers for the disease, though not specifically for this compound response.[7] Another study in mice treated with this compound identified significant alterations in amino acid profiles in neural tissues.[8] These approaches are yet to yield clinically validated biomarkers for predicting this compound's therapeutic response.

Comparison with Alternative Treatments

Infantile Spasms: this compound vs. Adrenocorticotropic Hormone (ACTH)

ACTH is a standard first-line treatment for infantile spasms. The choice between this compound and ACTH often depends on the underlying etiology of the spasms.

FeatureThis compoundAdrenocorticotropic Hormone (ACTH)
Spasm Cessation Rate 39.1% (monotherapy) to 55.3% (combination with prednisolone)Generally considered to have a higher response rate than this compound monotherapy in non-TSC cases.
Time to Response Typically rapid, often within days.Slower onset of action compared to this compound.
Efficacy in Tuberous Sclerosis Complex (TSC) First-line treatment of choice.Less effective than this compound.
Common Side Effects Drowsiness, irritability, hypotonia.Weight gain, hypertension, electrolyte imbalances, irritability, increased risk of infections.
Serious Adverse Effects Irreversible peripheral visual field defects.Immunosuppression, cardiac hypertrophy.
Refractory Complex Partial Seizures: this compound vs. Other Anti-Epileptic Drugs (AEDs)

This compound is used as an adjunctive therapy for rCPS when other AEDs have failed.

FeatureThis compound (Adjunctive)Other Adjunctive AEDs (e.g., Lamotrigine, Levetiracetam, Topiramate)
Responder Rate (≥50% seizure reduction) Approximately 40-50% in clinical trials.Varies by drug, but generally in a similar range.
Mechanism of Action GABA-T inhibitor.Various (e.g., sodium channel blockade, modulation of synaptic vesicle protein 2A).
Common Side Effects Drowsiness, dizziness, fatigue, weight gain.Varies by drug, but can include dizziness, headache, nausea, cognitive slowing.
Serious Adverse Effects Irreversible peripheral visual field defects.Varies by drug (e.g., serious rash with lamotrigine, behavioral changes with levetiracetam).

Experimental Protocols

Protocol for BASED Score Assessment

Objective: To quantitatively assess the severity of the interictal EEG in infantile spasms.

Materials:

  • Digital EEG recording system.

  • Patient with suspected or confirmed infantile spasms.

  • EEG analysis software.

Procedure:

  • EEG Recording: Acquire at least 60 minutes of video-EEG, including periods of sleep. Use a standard 10-20 electrode placement system.

  • Epoch Selection: Select a 5-minute epoch of continuous, artifact-free, non-REM (NREM) sleep. This should represent the "most epileptic" portion of the record.[2]

  • Visual Analysis and Scoring: Evaluate the selected epoch based on the following criteria according to the 2021 BASED score guidelines[2][9]:

    • Score 0: Normal for age.

    • Score 1: Definite non-epileptiform abnormality (e.g., focal or generalized slowing).

    • Score 2: One to three spike foci OR abnormal high amplitude background waves in one or more channels (excluding midline and occipital regions).

    • Score 3: More than three spike foci with less than 50% of 1-second bins containing spikes.

    • Score 4: More than three spike foci with 50% or more of 1-second bins containing spikes OR the presence of grouped multifocal spikes or paroxysmal voltage attenuations. This score suggests a probable epileptic encephalopathy.[2]

    • Score 5: Both more than three spike foci with 50% or more of 1-second bins containing spikes AND the presence of grouped multifocal spikes or paroxysmal voltage attenuations. This score is highly suggestive of an epileptic encephalopathy.[2]

  • Treatment Response: A post-treatment score that improves to ≤3 from a pre-treatment score of 4 or 5, or to ≤2 from a pre-treatment score of 3, is considered electrographic remission.[10]

Protocol for High-Frequency Oscillation (HFO) Analysis

Objective: To detect and quantify HFOs in the scalp EEG of patients with infantile spasms.

Materials:

  • High-sampling-rate digital EEG recording system (≥1000 Hz recommended).

  • Patient with infantile spasms.

  • Specialized HFO analysis software (e.g., custom MATLAB scripts, commercial software).

Procedure:

  • EEG Recording: Acquire scalp EEG data at a high sampling rate (e.g., 2048 Hz) to adequately capture high-frequency events. Record for a sufficient duration to capture representative interictal activity during sleep.

  • Data Preprocessing:

    • Apply a band-pass filter to the raw EEG data to isolate the frequency bands of interest: ripples (80-250 Hz) and fast ripples (250-500 Hz).[11]

    • Visually inspect the data and remove segments with artifacts (e.g., muscle activity, movement artifacts) that can mimic HFOs.

  • Automated HFO Detection:

    • Utilize an automated HFO detection algorithm. A common approach involves identifying events that exceed a certain amplitude threshold (e.g., 5 standard deviations above the mean baseline amplitude) and have a minimum number of oscillations (e.g., at least 4).[12]

    • The algorithm should also incorporate features to distinguish true HFOs from sharp waves and other artifacts.[11]

  • Visual Verification: Manually review the automatically detected events to confirm they are true HFOs and not artifacts.

  • Quantification: Calculate the HFO rate (number of HFOs per minute) for each EEG channel.

  • Analysis of Treatment Response: Compare HFO rates before and after treatment to assess for a significant reduction.

Visualizations

Vigabatrin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_T GABA-Transaminase GABA->GABA_T Metabolism GABA_cleft Increased GABA GABA->GABA_cleft Release This compound This compound This compound->GABA_T Inhibits GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Inhibition Increased Inhibition (Reduced Excitability) GABA_receptor->Inhibition

Caption: Mechanism of action of this compound.

EEG_Biomarker_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Preprocessing cluster_analysis Biomarker Analysis cluster_interpretation Interpretation EEG_Recording Scalp EEG Recording (High Sampling Rate) Filtering Band-pass Filtering (e.g., 80-500 Hz for HFOs) EEG_Recording->Filtering Artifact_Removal Artifact Removal (Visual & Automated) Filtering->Artifact_Removal BASED_Score BASED Score Calculation (Visual Assessment) Artifact_Removal->BASED_Score HFO_Detection HFO Detection (Automated Algorithm) Artifact_Removal->HFO_Detection Connectivity Functional Connectivity (e.g., wPLI) Artifact_Removal->Connectivity Treatment_Response Prediction of Therapeutic Response BASED_Score->Treatment_Response HFO_Detection->Treatment_Response Connectivity->Treatment_Response

Caption: Workflow for EEG biomarker analysis.

Conclusion

The validation of biomarkers for this compound's therapeutic response is a critical area of research that holds the promise of optimizing treatment for infantile spasms and refractory complex partial seizures. While EEG-based biomarkers such as the BASED score and HFOs show considerable promise for infantile spasms, the development of specific and reliable molecular biomarkers for this compound is still in its early stages. Continued research into the pharmacogenomics, proteomics, and metabolomics of this compound response is essential to move towards a more personalized approach to epilepsy treatment. This guide provides a framework for understanding the current landscape and highlights the methodologies that are paving the way for future discoveries in this field.

References

A Comparative Analysis of Vigabatrin and Topiramate: Mechanisms of Anticonvulsant Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of two prominent antiepileptic drugs, Vigabatrin and Topiramate. By presenting key experimental data, detailed methodologies, and visual pathway diagrams, this document serves as a resource for understanding their distinct and overlapping modes of action in the central nervous system.

Overview of Mechanisms

This compound and Topiramate achieve their anticonvulsant effects through fundamentally different, though converging, pathways. This compound employs a highly specific, targeted mechanism by augmenting the brain's primary inhibitory neurotransmitter system. In contrast, Topiramate operates through a multi-modal approach, influencing both inhibitory and excitatory pathways as well as neuronal excitability through ion channel modulation.

  • This compound: The mechanism of this compound is rationally designed and highly specific. It acts as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[1] This inhibition leads to a significant and sustained increase in the concentration of GABA in the brain, thereby enhancing GABAergic inhibitory neurotransmission and suppressing the neuronal hyperexcitability that underlies seizure activity.[1][2]

  • Topiramate: Topiramate possesses a broader pharmacological profile with at least four distinct mechanisms contributing to its antiepileptic and migraine-prophylaxis effects.[3][4] It blocks voltage-gated sodium channels, enhances the activity of GABA at GABA-A receptors, antagonizes the AMPA and kainate subtypes of glutamate receptors, and weakly inhibits carbonic anhydrase isoenzymes.[3][5] This multifaceted action allows it to suppress seizures through multiple synergistic pathways.

Comparative Analysis of Molecular Actions

The primary distinction between the two drugs lies in their effect on basal GABA levels and their interaction with excitatory systems. Experimental data clearly delineates these differences.

Data Presentation: Key Mechanistic Parameters

The following tables summarize the core quantitative data derived from experimental studies, highlighting the different potencies and targets of each drug.

Table 1: Primary Mechanism and Effect on GABA NeurotransmissionThis compoundTopiramate
Primary Target GABA-transaminase (GABA-T)Multiple Targets
Mechanism Irreversible InhibitionAllosteric Modulation, Antagonism, Blockade
Effect on Brain GABA Levels 2- to 3-fold increase observed in human studies[6][7]No significant change in rat studies; modest increase observed in some human studies[8][9]
GABA-T Inhibition Dose-dependent; ~70% inhibition of platelet GABA-T at 2 g/day [7]No direct effect[8]
Table 2: Effects on Ion Channels and ReceptorsThis compoundTopiramate
Voltage-Gated Sodium Channels No direct action reportedBlockade (IC₅₀ = 48.9 µM)[1]
GABA-A Receptors No direct action reportedPositive Allosteric Modulation[5]
AMPA/Kainate Receptors No direct action reportedAntagonism (IC₅₀ ≈ 0.5 µM for GluK1/GluR5 kainate receptors)
Carbonic Anhydrase No direct action reportedWeak Inhibition
Direct Comparative Study: Effects on the GABA Shunt

A pivotal preclinical study directly compared the effects of this compound and Topiramate on GABA-related neurochemical parameters in rat brain and retina. The results underscore their fundamental mechanistic divergence.

Table 3: Comparative Effects on GABA and GABA-T in Rats[8]This compound (250-1000 mg/kg)Topiramate (12.5-100 mg/kg)
Brain GABA Concentration Significant, dose-related increaseNo effect
Brain GABA-T Activity Significant, dose-related decreaseNo effect
Retinal GABA Concentration Significant, dose-related increaseNo effect
Retinal GABA-T Activity Significant, dose-related decreaseNo effect

Signaling Pathway and Mechanism Visualization

The following diagrams, generated using Graphviz, illustrate the distinct molecular pathways affected by this compound and Topiramate.

This compound Signaling Pathway

Vigabatrin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Synthesis GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T Degradation GABA_released Increased GABA GABA->GABA_released Vesicular Release SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversible Inhibition GABA_R GABA-A Receptor GABA_released->GABA_R Inhibition Enhanced Inhibition GABA_R->Inhibition Cl- influx Topiramate_Mechanism cluster_channels Ion Channels & Receptors cluster_enzymes Enzymes cluster_effects Cellular Effects Topiramate Topiramate Na_Channel Voltage-Gated Na+ Channel Topiramate->Na_Channel Blocks GABA_R GABA-A Receptor Topiramate->GABA_R Enhances (Modulates) Glutamate_R AMPA/Kainate Receptor Topiramate->Glutamate_R Antagonizes CA Carbonic Anhydrase Topiramate->CA Weakly Inhibits Dec_Excitability Decreased Neuronal Excitability Na_Channel->Dec_Excitability Inc_Inhibition Increased Inhibition GABA_R->Inc_Inhibition Dec_Excitation Decreased Excitation Glutamate_R->Dec_Excitation Experimental_Workflow cluster_mrs Protocol 1: MRS for GABA Measurement cluster_patch Protocol 2: Patch-Clamp for Receptor Antagonism A1 Recruit Patient Cohort A2 Acquire Baseline ¹H-MRS Scan A1->A2 A3 Administer this compound or Topiramate A2->A3 A4 Acquire Follow-Up ¹H-MRS Scans A3->A4 A5 Process Spectra & Quantify GABA A4->A5 A6 Statistical Analysis A5->A6 B1 Prepare Brain Slices B2 Establish Whole-Cell Voltage-Clamp Recording B1->B2 B3 Pharmacologically Isolate Kainate Receptor EPSCs B2->B3 B4 Apply Increasing Topiramate Concentrations B3->B4 B5 Record EPSC Inhibition B4->B5 B6 Calculate IC₅₀ B5->B6

References

Assessing the Translational Validity of Preclinical Vigabatrin Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical and clinical data on Vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T). By examining the concordance and discordance between animal models and human trials, this document aims to critically assess the translational validity of preclinical research on this compound for its core indications and potential new applications.

Mechanism of Action

This compound's primary mechanism of action is well-established and consistent across preclinical and clinical settings. It was specifically designed to inhibit the GABA-degrading enzyme, GABA-T, leading to a widespread increase in GABA concentrations in the brain.[1][2][3][4] This elevation of the brain's primary inhibitory neurotransmitter acts as a brake on the excitatory processes that can trigger seizure activity.[1][2] This mechanism has been characterized in various animal models and cell cultures.[1][2]

Comparative Data Tables

Table 1: this compound for Epilepsy - Preclinical vs. Clinical Efficacy
Parameter Preclinical Studies Clinical Trials
Animal/Patient Population Mouse and rat models of infantile spasms (e.g., TTX model), Tuberous Sclerosis Complex (TSC) mouse models (e.g., Tsc1GFAPCKO).[5][6]Infants (1 month to 2 years) with Infantile Spasms, adults and children with refractory complex partial seizures.[1][7][8][9][10][11]
Dosage Range 35-140 mg/kg/day in mice (via subcutaneous minipump).[12][13]Low-dose: 18-36 mg/kg/day; High-dose: 100-148 mg/kg/day for infantile spasms.[7] Up to 100 mg/kg/day in children with refractory epilepsy.[9]
Efficacy Outcomes Significant reduction in spasm frequency and abolition of hypsarrhythmia in the TTX model of infantile spasms.[5] Almost complete suppression of seizures in a mouse model of TSC.[6]High-dose this compound is significantly more effective than low-dose for infantile spasms (24/67 responders vs. 8/75).[7] Particularly effective in patients with TSC, with response rates up to 95-100%.[8][9][14] 56-67% responder rate in children with refractory epilepsy.[9]
Key Findings This compound effectively suppresses seizures in animal models that mimic key features of human infantile spasms and TSC.[5][6] It has also been shown to partially inhibit the mTOR pathway in a mouse model of TSC, suggesting a potential novel mechanism of action.[6][15]Confirms efficacy in infantile spasms, especially in TSC patients.[7][8][9][14] A study on preventative treatment in infants with TSC showed it did not improve neurocognitive outcomes or reduce focal seizures at 24 months, but was associated with a later onset and lower incidence of infantile spasms.[16]
Table 2: this compound for Addiction - Preclinical vs. Clinical Efficacy

| Parameter | Preclinical Studies | Clinical Trials | | :--- | :--- | | Animal/Patient Population | Animal models of addiction to cocaine, nicotine, methamphetamine, heroin, and alcohol.[17] | Humans with cocaine and/or alcohol dependence.[17][18][19][20] | | Dosage Range | Not specified in the provided search results. | 500 mg twice a day for cocaine and other stimulant addiction.[17] A phase II trial for cocaine and alcohol dependence used a titration schedule up to 3 grams/day.[19] | | Efficacy Outcomes | Reduces cocaine-induced reinstatement of drug-seeking in rats.[18] | Increased abstinence rates in cocaine or methamphetamine addicts.[18] Up to 28% of patients with cocaine addiction achieved abstinence in a 9-week double-blind trial.[17] A phase II trial for co-dependent cocaine and alcohol addiction was terminated.[20] | | Key Findings | Preclinical data shows promise for this compound in reducing drug-seeking behavior.[18] | Clinical evidence suggests some efficacy in promoting abstinence from stimulants.[17][18] However, a clinical trial for combined cocaine and alcohol dependence was terminated, and it is not proven to be effective for these indications.[19][20] |

Table 3: Translational Toxicology Profile of this compound
Parameter Preclinical Findings (Rodents) Clinical Findings (Humans)
Ocular Toxicity Long-term treatment is associated with intramyelinic edema in white matter tracts and accumulation of this compound in the retina.[21] The active S-enantiomer preferentially accumulates in the eye and visual cortex.[12][13]Permanent retinal damage and visual field defects have been reported in 25-40% of patients after long-term administration.[17] This is a significant use-limiting side effect, leading to a black-box warning.[12]
Other Neurotoxicity Intramyelinic edema in several brain regions.[21]Not a prominent reported side effect in the provided search results.
General Tolerability Generally well-tolerated in the described studies.Generally well-tolerated and considered safe in the short-term for infantile spasms, with few discontinuations due to adverse events.[7][8]

Experimental Protocols

Preclinical Model of Infantile Spasms (Tetrodotoxin Model)
  • Animal Model : The study utilized a tetrodotoxin (TTX) animal model of infantile spasms, which replicates many neurophysiological characteristics of the human condition.[5]

  • Drug Administration : this compound was administered daily for a two-week period. The exact dosage was not specified in the abstract.[5]

  • Outcome Measures : The primary outcomes were the frequency and intensity of behavioral spasms and the characteristics of the electroencephalogram (EEG), including the presence of hypsarrhythmia and high-frequency oscillations (HFOs).[5]

  • Key Findings from Protocol : This protocol demonstrated that this compound was effective in suppressing spasms, with some animals becoming spasm-free. It also abolished hypsarrhythmia and selectively suppressed abnormal HFOs during interictal periods.[5]

Preclinical Model of Tuberous Sclerosis Complex (Tsc1GFAPCKO Mouse)
  • Animal Model : A knock-out mouse model of TSC (Tsc1GFAPCKO mice) was used. These mice develop seizures that are often intractable to standard antiseizure medications.[6]

  • Drug Administration : The specific dosage and administration route of this compound were not detailed in the abstract.[6]

  • Outcome Measures : Efficacy was assessed by monitoring seizure frequency via EEG recordings. The study also investigated the effect of this compound on brain GABA levels and the activity of the mammalian target of rapamycin (mTOR) signaling pathway.[6][15]

  • Key Findings from Protocol : This experimental setup revealed that this compound almost completely suppressed seizures in this model and modestly increased survival.[6][15] A novel finding was the partial inhibition of mTOR pathway activity, suggesting a disease-specific mechanism of action in TSC.[6][15]

Preclinical Model of Addiction (Cocaine Reinstatement)
  • Animal Model : The most commonly used animal model to study relapse to drug-seeking is the extinction-reinstatement model following intravenous drug self-administration.[18]

  • Procedure : In this model, animals are trained to self-administer a drug (e.g., cocaine). This is followed by an extinction phase where the drug is no longer available. Reinstatement of drug-seeking behavior is then triggered by exposure to the drug, cues associated with the drug, or stress.[18]

  • Drug Administration : this compound is administered prior to the reinstatement test to assess its ability to block the re-emergence of drug-seeking behavior.

  • Outcome Measures : The primary outcome is the rate of operant responding (e.g., lever presses) for the drug during the reinstatement phase.

  • Key Findings from Protocol : Preclinical studies using this protocol have shown that this compound can reduce cocaine-induced reinstatement of drug-seeking in rats, providing a rationale for its investigation in human addiction.[18]

Signaling Pathways and Experimental Workflows

G cluster_0 GABAergic Synapse Glutamate Glutamate GABA GABA Glutamate->GABA Glutamate Decarboxylase GABA_T GABA Transaminase GABA->GABA_T Degradation Succinic_Semialdehyde Succinic Semialdehyde GABA_T->Succinic_Semialdehyde This compound This compound This compound->GABA_T Irreversible Inhibition

Caption: Mechanism of this compound action in the GABAergic synapse.

G cluster_1 This compound's Potential Effect on the mTOR Pathway in TSC TSC1_TSC2_Complex TSC1/TSC2 Complex Rheb Rheb TSC1_TSC2_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Phosphorylation of downstream targets This compound This compound This compound->mTORC1 Partial Inhibition (Preclinical Evidence)

Caption: Proposed secondary mechanism of this compound in Tuberous Sclerosis Complex.

G cluster_2 Preclinical to Clinical Translation Workflow for this compound Preclinical_Models Preclinical Models (Epilepsy, Addiction) Efficacy_Toxicity Efficacy & Toxicity Assessment in Animals Preclinical_Models->Efficacy_Toxicity Phase_I Phase I Clinical Trials (Safety & Dosage) Efficacy_Toxicity->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III FDA_Approval FDA Approval Phase_III->FDA_Approval

Caption: A simplified workflow from preclinical research to clinical approval for this compound.

Conclusion

The translational validity of preclinical this compound studies appears to be strong for its primary indication in epilepsy, particularly for infantile spasms and seizures associated with Tuberous Sclerosis Complex. Preclinical models have successfully predicted clinical efficacy and have even shed light on potential novel mechanisms of action, such as the modulation of the mTOR pathway.[6][15]

For the indication of addiction, while preclinical studies showed promise and were congruent with some positive clinical findings, the overall translational success is less clear, with at least one clinical trial being terminated.[17][18][20]

The toxicological profile of this compound, especially the risk of ocular toxicity, is a critical aspect where preclinical findings of retinal accumulation have translated to a significant clinical concern, highlighting the predictive power of these animal studies for adverse effects.[12][17][21]

References

Meta-analysis of clinical trials on Vigabatrin's effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of Vigabatrin for infantile spasms and refractory complex partial seizures, benchmarked against key therapeutic alternatives. This guide synthesizes data from numerous clinical trials to inform researchers, scientists, and drug development professionals.

This compound, an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), has carved a significant niche in the therapeutic landscape for specific, challenging-to-treat forms of epilepsy. By increasing concentrations of the inhibitory neurotransmitter GABA in the brain, this compound offers a targeted mechanism of action for seizure control. This guide provides a comprehensive meta-analysis of its clinical trial performance, presenting a comparative overview with alternative treatments, detailed experimental protocols from pivotal studies, and visualizations of its biochemical pathway and typical clinical trial workflows.

Comparative Efficacy of this compound

The clinical utility of this compound has been most extensively studied in two primary contexts: as a monotherapy for infantile spasms (West Syndrome) and as an adjunctive therapy for refractory complex partial seizures in adults.

Infantile Spasms (West Syndrome)

This compound is widely recognized as a first-line treatment for infantile spasms, particularly in patients with tuberous sclerosis complex (TSC). For non-TSC-related infantile spasms, hormonal therapies such as adrenocorticotropic hormone (ACTH) and oral corticosteroids are often considered superior.

Table 1: this compound vs. Hormonal Therapy for Infantile Spasms

ComparisonOutcome MeasureThis compound EfficacyAlternative EfficacyOdds Ratio (OR) / Relative Risk (RR) [95% CI]Citation(s)
This compound vs. Hormonal Therapy (Non-TSC) Cessation of Spasms (RCTs)LowerHigher (Hormonal Monotherapy)OR: 0.37 [0.20-0.67][1][2]
This compound vs. Hormonal Therapy (Non-TSC) Cessation of Spasms (Observational Studies)LowerHigher (Hormonal Monotherapy)OR: 0.61 [0.43-0.85][1][2]
This compound in TSC vs. Other Etiologies Cessation of Spasms (Observational Studies)HigherLower (Other Etiologies)OR: 5.59 [2.17-14.41][1][2]
This compound + Hormonal Therapy vs. Hormonal Monotherapy Cessation of Spasms (RCTs)No Significant Difference-OR: 0.75 [0.09-6.45][1][2]
Refractory Complex Partial Seizures (in Adults as Adjunctive Therapy)

As an add-on therapy, this compound has demonstrated significant efficacy in reducing seizure frequency in patients with refractory complex partial seizures who have not responded to other antiepileptic drugs (AEDs).

Table 2: this compound as Adjunctive Therapy for Refractory Complex Partial Seizures

ComparisonOutcome MeasureThis compound EfficacyPlacebo EfficacyOdds Ratio (OR) / Relative Risk (RR) [95% CI]Citation(s)
This compound vs. Placebo ≥50% Reduction in Seizure Frequency48%26%-[3]
This compound (3g/day) vs. Placebo Responder Rate (≥50% reduction)44.2%13.8%-[4]
This compound vs. Placebo ≥50% Reduction in Seizure FrequencyTwo to three times more likely-RR: 2.60 [1.87-3.63][5][6][7]
This compound (3000 mg/day) vs. Other AEDs Odds of ≥50% Reduction in SeizuresHigh-OR: 6.23 [1.46-26.20] (compared to placebo)[3]

Experimental Protocols

The methodologies of clinical trials evaluating this compound, while varying in specific parameters, generally adhere to a structured, comparative framework. Below are synthesized protocols representative of the key studies included in this meta-analysis.

Protocol for Infantile Spasms Clinical Trials
  • Study Design: Randomized, controlled trials (RCTs), often double-blind or single-masked, comparing this compound to placebo or an active comparator (e.g., ACTH, prednisolone).

  • Participant Population: Infants typically aged 1 month to 2 years with a confirmed diagnosis of infantile spasms. Stratification based on etiology (e.g., TSC vs. non-TSC) is common.

  • Intervention:

    • This compound Arm: Initial doses often range from 50 mg/kg/day, titrated up to 100-150 mg/kg/day based on clinical response.

    • Comparator Arm: ACTH administered intramuscularly or oral prednisolone, with dosages varying across studies.

  • Primary Outcome Measures:

    • Cessation of clinical spasms, often defined as a specific number of consecutive spasm-free days (e.g., 7 or 14 days).

    • Resolution of hypsarrhythmia on electroencephalogram (EEG).

  • Duration: Treatment periods typically range from a few weeks to several months, with longer-term follow-up to assess for relapse and developmental outcomes.

Protocol for Refractory Complex Partial Seizures (Adjunctive Therapy) Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group or crossover trials.

  • Participant Population: Adults and adolescents (often ≥ 16 years) with a diagnosis of drug-resistant focal epilepsy, characterized by the failure of adequate trials of two or more AEDs.

  • Intervention:

    • This compound Arm: this compound added to the patient's existing AED regimen. Doses typically range from 1 g/day to 6 g/day , administered in divided doses.

    • Placebo Arm: A placebo is added to the patient's existing AED regimen.

  • Primary Outcome Measures:

    • The percentage of patients achieving a ≥50% reduction in the frequency of complex partial seizures from baseline (responder rate).

    • The change in median monthly seizure frequency.

  • Duration: A baseline period of several weeks to establish seizure frequency, followed by a treatment period of typically 12 to 24 weeks.

Visualizing the Science

To better understand the underlying mechanisms and research workflows, the following diagrams have been generated using the DOT language.

Vigabatrin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Synth Glutamate Decarboxylase (GAD) Glutamate->GABA_Synth GABA GABA GABA_Synth->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Degradation GABA_released Increased GABA Concentration GABA->GABA_released Release SSA Succinic Semialdehyde GABA_T->SSA This compound This compound This compound->GABA_T Irreversible Inhibition GABA_Receptor GABA Receptor GABA_released->GABA_Receptor Binding Inhibition Increased Inhibitory Neurotransmission GABA_Receptor->Inhibition Activation

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening and Baseline cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period cluster_armA Arm A cluster_armB Arm B cluster_followup Phase 4: Follow-up and Analysis P1 Patient Recruitment (Infantile Spasms or Refractory Partial Seizures) P2 Informed Consent P1->P2 P3 Baseline Assessment (Seizure Diaries, EEG, etc.) P2->P3 P4 Randomization P3->P4 TA This compound Administration (Dose Titration) P4->TA TB Placebo or Active Comparator (e.g., ACTH) P4->TB P5 Monitoring for Efficacy (Seizure Frequency, EEG) TA->P5 P6 Monitoring for Safety (Adverse Events, Vision) TA->P6 TB->P5 TB->P6 P7 Data Collection and Analysis P5->P7 P6->P7 P8 End of Study P7->P8

Caption: Generalized workflow of a this compound clinical trial.

Conclusion

This meta-analysis of clinical trials underscores the targeted efficacy of this compound in specific epileptic conditions. For infantile spasms, particularly in the context of TSC, it remains a cornerstone of therapy. In the challenging population of patients with refractory complex partial seizures, it serves as a valuable adjunctive treatment. The decision to use this compound necessitates a careful consideration of its efficacy profile against that of alternative treatments and a thorough understanding of its potential side effects, most notably the risk of peripheral visual field defects. The structured protocols and visualized pathways presented here offer a foundational resource for researchers and clinicians engaged in the ongoing effort to refine epilepsy treatment paradigms.

References

Safety Operating Guide

Proper Disposal of Vigabatrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Vigabatrin are critical for maintaining laboratory safety and regulatory compliance. this compound, an anticonvulsant medication, is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating stringent disposal protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, ensuring the safety of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double gloves, a non-permeable gown, and eye protection when handling this compound in solid or solution form.

  • Ventilation: Conduct all handling and reconstitution of this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of airborne particles.

  • Spill Management: In the event of a spill, immediately cordon off the area. For dry spills, use a dry clean-up procedure to avoid generating dust. Collect the residue and place it in a sealed, labeled container for hazardous waste. For liquid spills, absorb the solution with an inert material and dispose of it as hazardous waste.

Disposal Plan and Operational Procedures

The standard and recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving incineration. Direct chemical inactivation in the laboratory is not a standard recommended procedure. The following steps outline the proper disposal workflow:

  • Segregation: Segregate all this compound waste, including unused or expired powder, tablets, solutions, and contaminated labware (e.g., vials, pipettes, gloves), from non-hazardous waste streams.

  • Containerization: Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Pharmaceutical Waste," the name "this compound," and the relevant hazard symbols.

  • Consult Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS will coordinate with a licensed and approved hazardous waste vendor.

  • Documentation: Maintain a detailed record of the disposed this compound, including the quantity, date of disposal, and the name of the waste management company. This documentation is crucial for regulatory compliance.

Data on this compound Stability in Solution

Understanding the stability of this compound in solution is crucial for managing liquid waste. The following table summarizes the stability of this compound (50 mg/mL) in various liquids when stored at 2-8°C in a capped, glass container.

Liquid MediumTime PointStability (% of Initial Concentration)
Water24 hours95.0 - 105.0
Water48 hours95.0 - 105.0
Apple Juice24 hours95.0 - 105.0
Apple Juice48 hours95.0 - 105.0
Whole Milk24 hours95.0 - 105.0
Whole Milk48 hours95.0 - 105.0
Infant Formula24 hours95.0 - 105.0
Infant Formula48 hours95.0 - 105.0

This data indicates that this compound remains stable in these solutions for up to 48 hours under refrigeration.

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

VigabatrinDisposalWorkflow This compound Disposal Workflow Start This compound Waste Generated (Solid or Liquid) Assess_Contamination Assess Contamination Level Start->Assess_Contamination Segregate_Waste Segregate as Hazardous Pharmaceutical Waste Assess_Contamination->Segregate_Waste Containerize Place in Labeled, Leak-Proof Hazardous Waste Container Segregate_Waste->Containerize Contact_EHS Contact Environmental Health & Safety (EHS) Containerize->Contact_EHS Vendor_Pickup Arrange for Licensed Waste Vendor Pickup Contact_EHS->Vendor_Pickup Incineration Incineration at a Permitted Facility Vendor_Pickup->Incineration Documentation Document Disposal (Quantity, Date, Vendor) Incineration->Documentation End Disposal Complete Documentation->End

Essential Safety and Logistical Information for Handling Vigabatrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Vigabatrin is paramount. This document provides procedural, step-by-step guidance on the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods.

This compound is an antiepileptic agent that requires careful handling due to its potential hazards.[1][2] It is classified as a hazardous substance and can cause skin, eye, and respiratory irritation.[1][3] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound, based on the task being performed. Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[4]

Task Required PPE Additional Recommendations
Handling Intact Oral or Ready-to-Use Dosage Forms • Chemical-resistant gloves (e.g., nitrile)[1][4]• A single pair of chemotherapy gloves is sufficient.[5]
Compounding, Weighing, or Manipulating Powder • Two pairs of chemotherapy gloves[4][5]• Disposable gown with solid front and tight-fitting cuffs[1][4]• Eye protection (chemical goggles or safety glasses with side shields)[1][6]• Face shield (if there is a splash hazard)[1]• Respiratory protection (e.g., N95 respirator or use of a ventilated enclosure)[1]• Work in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[1][3]
Administering Injectable Forms • Two pairs of chemotherapy gloves[4][5]• Disposable gown[4][5]• Face shield and mask combination[5]• Use Luer-Lok fittings and consider closed-system drug-transfer devices to minimize exposure.[7]
Handling Contaminated Waste • Two pairs of chemotherapy gloves[4][7]• Disposable gown[7]• Face protection should be worn if there is a risk of splashing.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal cluster_post Post-Handling prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE Correctly gather_ppe->don_ppe weigh_compound Weighing and Compounding in Ventilated Enclosure don_ppe->weigh_compound Proceed to Handling administer Administering Drug weigh_compound->administer clean_spills Clean Spills Immediately administer->clean_spills Proceed to Cleanup decontaminate Decontaminate Surfaces clean_spills->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe Proceed to Post-Handling wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vigabatrin
Reactant of Route 2
Vigabatrin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。